GW2580-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H22N4O3 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
5-[[3-(trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N4O3/c1-25-16-6-3-13(4-7-16)12-27-17-8-5-14(10-18(17)26-2)9-15-11-23-20(22)24-19(15)21/h3-8,10-11H,9,12H2,1-2H3,(H4,21,22,23,24)/i1D3,2D3 |
Clé InChI |
MYQAUKPBNJWPIE-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC([2H])([2H])[2H] |
SMILES canonique |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC |
Origine du produit |
United States |
Foundational & Exploratory
GW2580's Mechanism of Action on c-Fms Kinase: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action, biochemical and cellular activity, and key experimental protocols related to GW2580, a potent and selective inhibitor of the c-Fms kinase. The information is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and neuroinflammation.
Introduction: The c-Fms Kinase and its Role in Disease
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a cell surface receptor tyrosine kinase belonging to the platelet-derived growth factor receptor (PDGFR) family.[1][2] Its primary ligands are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[3] The binding of these ligands to c-Fms induces receptor dimerization and autophosphorylation of its intracellular kinase domain.[3] This activation initiates a cascade of downstream signaling events, primarily through the AKT and ERK pathways, which are crucial for the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and microglia.[3][4]
Given its central role in regulating myeloid cell lineages, the CSF-1/c-Fms signaling pathway is implicated in a variety of pathologies.[4] Upregulation of this pathway is associated with chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and arteriosclerosis.[4] In oncology, c-Fms signaling is linked to the accumulation of tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis.[4][5][6] Consequently, c-Fms kinase has emerged as a significant target for therapeutic intervention.[4] GW2580 is a selective, orally bioavailable small-molecule inhibitor designed to target the kinase activity of c-Fms.[4][7][8]
Core Mechanism of Action
GW2580 exerts its inhibitory effect by acting as a competitive inhibitor of ATP binding to the c-Fms kinase domain.[4][7] By occupying the ATP-binding pocket, GW2580 prevents the autophosphorylation of the receptor, thereby blocking the initiation of all downstream signaling cascades.[4] This effectively abrogates the biological effects of CSF-1 and IL-34, leading to the inhibition of monocyte/macrophage proliferation, survival, and function.[4][8][9] The crystal structure of GW2580 bound to the CSF1R kinase domain reveals key interactions, including hydrogen bonding with the backbone of C666 and π-π stacking with W550, which stabilize the inhibitor in the active site.[10][11]
Quantitative Data: Potency and Selectivity
GW2580 is a highly potent inhibitor of c-Fms kinase with significant selectivity over other kinases. Quantitative data from various biochemical and cellular assays are summarized below.
Table 1: Biochemical Activity of GW2580
| Target Kinase | IC50 Value (nM) | Notes | Reference(s) |
|---|---|---|---|
| c-Fms (CSF-1R) | 30 | - | [2][5] |
| c-Fms (CSF-1R) | 20 | - | [12] |
| c-Fms (CSF-1R) | 52.4 | Determined using ADP-Glo Kinase Assay. | [10] |
| TrkA | 880 | Represents a significant off-target activity. | [5][7] |
| Other Kinases | >10,000 | Inactive against a panel of 26 kinases including c-KIT, FLT3, PDGFRβ, c-SRC, EGFR. |[4][8][12] |
Note: Several sources state that GW2580 completely inhibits human c-Fms kinase in vitro at a concentration of 0.06 µM (60 nM).[4][7][8][9]
Table 2: Cellular Activity of GW2580
| Cell Line / Assay Type | Stimulant | IC50 Value (µM) | Reference(s) |
|---|---|---|---|
| M-NFS-60 Myeloid Cells (Growth) | CSF-1 | 0.33 | [4][5] |
| Human Monocytes (Growth) | CSF-1 | 0.47 | [5] |
| Human Monocytes (Growth) | - | 0.2 | [13] |
| RAW264.7 Macrophages (CSF1R Phosphorylation) | CSF-1 | ~0.01 | [5][7] |
| NSO Myeloid Cells (Growth) | Serum | 13.5 | [4][5] |
| HUVEC (Growth) | VEGF | 12 | [5] |
| BT474 Breast Tumor Cells (Growth) | Serum | 21 |[5] |
Detailed Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of GW2580.
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase enzyme.
Methodology:
-
Enzyme Activation: The catalytic domain of human c-Fms kinase is expressed and purified. The enzyme is activated via autophosphorylation by incubating with ATP and MgCl2 in a suitable buffer (e.g., 50 mM MOPS) at room temperature.[5]
-
Compound Preparation: GW2580 is dissolved in 100% DMSO to create a stock solution and then serially diluted to generate a 10- to 12-point concentration curve.[8]
-
Reaction Setup: The kinase reaction is performed in a 96-well plate format. The inhibitor (GW2580) or DMSO (vehicle control) is added to each well.[5]
-
Reaction Initiation: The reaction is started by adding a mixture containing the kinase substrate (e.g., a generic tyrosine kinase substrate) and ATP.[14]
-
Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at room temperature to allow the enzymatic reaction to proceed.[5]
-
Detection: The reaction is terminated, and the amount of product (phosphorylated substrate) or consumed ATP is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.[10] A luminscent signal is generated that is proportional to ADP concentration.
-
Data Analysis: The luminescence values are plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic curve.[15]
This assay assesses the ability of GW2580 to inhibit the proliferation of a cell line that is dependent on CSF-1 for growth.
Methodology:
-
Cell Culture and Starvation: M-NFS-60 cells, a murine myeloid cell line, are cultured in standard media. One day prior to the assay, cells are washed and resuspended in a "depleted" medium lacking CSF-1 for 24 hours to synchronize them.[5]
-
Assay Plating: Starved cells are resuspended at a density of 0.5 x 10^6 cells/mL in medium containing 10% serum and 20 ng/mL of mouse CSF-1.[5]
-
Compound Addition: GW2580 is serially diluted in assay medium. 50 µL of the cell suspension is added to wells of a 96-well plate already containing 50 µL of the diluted inhibitor.[5]
-
Incubation: The plate is incubated for 3 days to allow for cell proliferation.[5]
-
Viability Measurement: After the incubation period, a viability reagent such as WST-1 (10 µL) is added to each well.[5] This reagent is converted by metabolically active cells into a colored formazan dye.
-
Data Acquisition: The plate is incubated for several more hours, and the absorbance is read on a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Analysis: The absorbance readings are used to calculate the percentage of growth inhibition at each GW2580 concentration relative to the vehicle control. The IC50 value is then calculated.
This protocol evaluates the ability of orally administered GW2580 to block CSF-1-mediated biological effects in a living animal model.
Methodology:
-
GW2580 Administration: GW2580 is formulated for oral gavage (e.g., in 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80). A single dose (e.g., 40 mg/kg) is administered to the treatment group.[8][16]
-
CSF-1 Priming: 30 minutes after GW2580 administration, mice are given an intraperitoneal (i.p.) injection of recombinant mouse CSF-1 (e.g., 1.8 µg) to stimulate a systemic response. Control groups receive a vehicle injection.[4][8]
-
LPS Challenge: Four hours after the CSF-1 injection, all mice receive an i.p. injection of lipopolysaccharide (LPS) (e.g., 300 µg) to induce a robust inflammatory response, which is known to be "primed" or enhanced by prior CSF-1 signaling.[4][8]
-
Sample Collection: Blood samples are collected at a specified time point after the LPS challenge (e.g., 2 hours).[4]
-
Cytokine Analysis: Plasma is isolated from the blood samples, and the concentrations of key inflammatory cytokines, such as IL-6 and TNF-α, are measured using ELISA.[4][8]
-
Analysis: The cytokine levels in the GW2580-treated group are compared to those in the group that received CSF-1 priming without the inhibitor. A significant reduction in cytokine production indicates successful in vivo inhibition of the CSF-1 signaling pathway.[8]
Conclusion
GW2580 is a well-characterized, potent, and selective inhibitor of the c-Fms receptor tyrosine kinase. Its mechanism of action, centered on the competitive inhibition of ATP binding, effectively blocks CSF-1/IL-34 signaling. This leads to the suppression of myeloid cell proliferation and function, which has been demonstrated across a range of in vitro and in vivo models. The data and protocols presented in this guide underscore GW2580's utility as a critical research tool for investigating the roles of c-Fms in health and disease and as a foundational compound for the development of therapeutics targeting myeloid-driven pathologies.[4][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GW2580 (DMSO solution), cFMS RTK inhibitor (CAS 870483-87-7) | Abcam [abcam.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. academic.oup.com [academic.oup.com]
The Function and Mechanism of GW2580-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW2580-d6 is the deuterium-labeled counterpart of GW2580, a potent and selective, orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-FMS kinase.[1][2][3] Its primary function is to block the signaling pathway mediated by CSF-1 and its receptor, which plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and microglia.[2][4][5] This targeted inhibition makes GW2580 a valuable tool for investigating the roles of these immune cells in various physiological and pathological processes, including inflammation, autoimmune diseases, neurodegeneration, and cancer.[4][5][6] The deuterium labeling in this compound serves as a tracer for pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry, without altering its biological activity.[3]
Core Mechanism of Action
GW2580 functions as an ATP-competitive inhibitor of the c-FMS kinase.[1][4][7] By binding to the ATP-binding pocket of the c-FMS kinase domain, GW2580 prevents the phosphorylation of the receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its ligand, colony-stimulating factor 1 (CSF-1).[1][5] This blockade of CSF-1 signaling leads to a reduction in the proliferation and survival of CSF-1-dependent cells, most notably macrophages and microglia.
Below is a diagram illustrating the CSF-1R signaling pathway and the inhibitory action of GW2580.
Quantitative Data
The inhibitory activity and selectivity of GW2580 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of GW2580
| Target | Assay | IC50 | Reference |
| c-FMS (human) | Kinase Assay | 30 nM | [2][8] |
| c-FMS (human) | Complete Inhibition | 0.06 µM | [1][7] |
| CSF-1R Phosphorylation | RAW264.7 Macrophages | ~10 nM | [1][8] |
| TRKA | Kinase Assay | 0.88 µM | [1][8] |
| M-NFS-60 (CSF-1 stimulated) | Cell Growth | 0.33 µM | [8] |
| M-NFS-60 (CSF-1 dependent) | Cell Growth (Complete Inhibition) | 0.7 µM | [1][7] |
| Human Monocytes (CSF-1 stimulated) | Cell Growth | 0.47 µM | [8] |
| NSO (serum stimulated) | Cell Growth | 13.5 µM | [8] |
| HUVEC (VEGF stimulated) | Cell Growth | 12 µM | [8] |
Table 2: In Vivo Efficacy and Pharmacokinetics of GW2580
| Animal Model | Dosing | Effect | Reference |
| Mice (M-NFS-60 tumor) | 80 mg/kg, p.o. | Complete inhibition of tumor growth | [8] |
| Mice (Thioglycolate-induced peritonitis) | 80 mg/kg, p.o., twice daily | 45% reduction in macrophage accumulation | [8] |
| Rat (Adjuvant-induced arthritis) | 50 mg/kg, twice daily | Inhibition of joint destruction | [8] |
| Mice (3LL lung tumor) | 160 mg/kg | >2-fold reduction in myeloid cells and TAMs | [8] |
| Mice | 20 mg/kg, p.o. | Cmax: 1.4 µM | [1][9] |
| Mice | 80 mg/kg, p.o. | Cmax: 5.6 µM | [1][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the function of GW2580.
In Vitro c-FMS Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of GW2580 on the enzymatic activity of the c-FMS kinase.
Methodology:
-
Enzyme Activation: Recombinant human c-FMS kinase is activated by autophosphorylation through incubation with ATP and MgCl2.
-
Inhibitor Incubation: A range of GW2580 concentrations is pre-incubated with the activated c-FMS kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and radiolabeled ATP (e.g., [γ-33P]ATP).
-
Reaction Termination: The reaction is stopped after a defined incubation period.
-
Quantification: The amount of phosphorylated substrate is quantified, typically through scintillation counting or fluorescence-based methods.
-
IC50 Determination: The concentration of GW2580 that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.
Cell-Based Proliferation Assays
These assays assess the effect of GW2580 on the proliferation of cells that are dependent on CSF-1 signaling.
Methodology (e.g., M-NFS-60 cells):
-
Cell Seeding: M-NFS-60 myeloid cells, which are dependent on CSF-1 for growth, are seeded in microplates.
-
Treatment: Cells are treated with a range of GW2580 concentrations in the presence of a stimulating concentration of CSF-1.
-
Incubation: The cells are incubated for a period sufficient for proliferation (e.g., 48-72 hours).
-
Viability/Proliferation Measurement: Cell proliferation is measured using a viability dye (e.g., MTT, CellTiter-Glo) that correlates with the number of viable cells.
-
IC50 Calculation: The concentration of GW2580 that inhibits cell proliferation by 50% (IC50) is determined from the dose-response curve.
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the efficacy of GW2580 in inhibiting the growth of tumors that are dependent on or influenced by macrophages.
Methodology (e.g., M-NFS-60 Xenograft Model):
-
Tumor Implantation: M-NFS-60 cells are implanted into immunocompromised mice, leading to the formation of tumors.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into vehicle control and GW2580 treatment groups. GW2580 is administered orally at specified doses and schedules.
-
Tumor Monitoring: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for biomarkers, such as macrophage infiltration.
-
Efficacy Evaluation: The anti-tumor efficacy of GW2580 is determined by comparing the tumor growth in the treated group to the control group.
Applications in Research and Drug Development
The selective inhibition of CSF-1R by GW2580 makes it a critical tool in several areas of research:
-
Oncology: Investigating the role of tumor-associated macrophages (TAMs) in tumor progression, metastasis, and resistance to therapy.[8][10]
-
Neuroscience: Studying the function of microglia in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6]
-
Immunology and Inflammation: Elucidating the role of macrophages in inflammatory and autoimmune conditions like rheumatoid arthritis.[8]
Conclusion
This compound, through its non-labeled counterpart GW2580, serves as a highly selective and potent inhibitor of the c-FMS/CSF-1R kinase. Its well-characterized mechanism of action and demonstrated efficacy in a variety of preclinical models have established it as an indispensable research tool. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals seeking to utilize this compound in their studies of macrophage and microglia biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW2580 | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]
- 5. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 6. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. apexbt.com [apexbt.com]
A Technical Guide to GW2580: A Selective c-Fms/CSF-1R Signaling Pathway Inhibitor
Executive Summary: This document provides a comprehensive technical overview of GW2580, a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. GW2580 functions as an ATP-competitive inhibitor, effectively blocking the downstream signaling cascades that regulate the survival, proliferation, and differentiation of myeloid lineage cells. This guide details the compound's mechanism of action, presents its in vitro and in vivo efficacy through structured data tables, and provides detailed experimental protocols for its characterization. It is intended for researchers, scientists, and drug development professionals investigating the role of the CSF-1/CSF-1R axis in oncology, immunology, and neurodegenerative diseases.
Introduction to the CSF-1/CSF-1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF-1R or c-Fms) is a cell-surface receptor tyrosine kinase essential for the development and maintenance of most tissue-resident macrophages and their progenitors.[1][2] Its ligands, CSF-1 (or M-CSF) and IL-34, induce receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][4] This activation initiates multiple downstream signaling cascades, including the PI3K/Akt, MEK/ERK, and JAK/STAT pathways, which are crucial for regulating the proliferation, survival, and differentiation of mononuclear phagocytes.[1][5][6]
Given its central role in macrophage biology, the CSF-1/CSF-1R axis is implicated in various pathologies. In cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis.[7][8] In inflammatory conditions like arthritis, macrophages contribute to tissue destruction.[9] In the central nervous system, microglia, the resident macrophages, are regulated by CSF-1R signaling and play a complex role in neuroinflammation and neurodegenerative diseases.[4][10] Consequently, inhibiting this pathway has emerged as a promising therapeutic strategy. GW2580 is a well-characterized, orally bioavailable small molecule designed to selectively inhibit c-Fms kinase activity, making it an invaluable tool for studying the biological consequences of CSF-1R blockade.[9][11][12]
GW2580: Compound Profile
GW2580 is a synthetic, cell-permeable compound that acts as a potent and selective inhibitor of c-Fms kinase.[13] Its chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine | [14] |
| Molecular Formula | C₂₀H₂₂N₄O₃ | [14][15] |
| Molecular Weight | 366.41 g/mol | [15][16] |
| CAS Number | 870483-87-7 | [14] |
| Appearance | White to beige solid | [15] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 50 mM) | [15] |
| Purity | ≥98% (HPLC) |
Mechanism of Action
The CSF-1R Signaling Cascade
Upon binding of its ligands (CSF-1 or IL-34), the CSF-1R homodimerizes, leading to the activation of its intrinsic tyrosine kinase activity and subsequent trans-autophosphorylation of multiple tyrosine residues within its cytoplasmic domain.[3] These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, which in turn activate key downstream pathways critical for cellular responses.[5]
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GW-2580 | C20H22N4O3 | CID 11617559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. GW2580 | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]
- 16. selleckchem.com [selleckchem.com]
GW2580: A Deep Dive into its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the kinase selectivity profile of GW2580, a potent and orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS. Understanding the precise interactions of a kinase inhibitor with its intended target and potential off-targets is paramount in drug discovery and development for predicting efficacy, safety, and potential mechanisms of resistance. This document consolidates available data on GW2580's inhibitory activity, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Kinase Inhibition Profile of GW2580
GW2580 is a highly selective inhibitor of c-FMS kinase with a reported IC50 value in the nanomolar range.[1][2] Its selectivity has been extensively profiled against a broad range of kinases, demonstrating a remarkable specificity for its primary target.
Primary Target Activity:
| Kinase | IC50 (nM) | Assay Type | Reference |
| c-FMS (CSF-1R) | 30 - 60 | Biochemical | [1][3][4] |
Selectivity Against Other Kinases:
GW2580 has been profiled against large panels of kinases and has consistently demonstrated a high degree of selectivity. While many kinases are reported as "inactive" up to a certain concentration, specific IC50 values for these are not always available. The following table summarizes the known selectivity data.
| Kinase Family | Kinase | IC50 (µM) | Fold Selectivity vs. c-FMS (approx.) | Reference |
| Tyrosine Kinases | ||||
| c-KIT | >10 | >333x | [5] | |
| FLT3 | >10 | >333x | [5] | |
| PDGFRα | >10 | >333x | [5] | |
| PDGFRβ | >10 | >333x | [5] | |
| TrkA | 0.88 | ~29x | ||
| TrkB | Not specified | Not specified | [5] | |
| TrkC | Not specified | Not specified | [5] | |
| EGFR | >10 | >333x | ||
| ERBB2/4 | >10 | >333x | ||
| c-SRC | >10 | >333x | ||
| FLT-3 | >10 | >333x | [1] | |
| JAK2 | >10 | >333x | [1] | |
| ITK | >10 | >333x | [1] | |
| Serine/Threonine Kinases | ||||
| b-Raf | >10 | >333x | [1] | |
| CDK4 | >10 | >333x | [1] | |
| ERK2 | >10 | >333x | [1] | |
| GSK3 | >10 | >333x | [1] |
Note: In a broad panel of 317 kinases, the primary off-target activity observed for GW2580 was against the Tropomyosin receptor kinase (Trk) family (TrkA, B, and C).[5] Another study reported Kd values for TrkA (630 nM), TrkB (36 nM), and TrkC (120 nM).
Experimental Protocols
The determination of the kinase selectivity profile of GW2580 involves robust in vitro kinase assays. Below are detailed methodologies representative of those used to generate the data presented.
In Vitro c-FMS (CSF-1R) Kinase Assay (Radiometric)
This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Materials:
-
Recombinant human c-FMS kinase domain
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
GW2580 stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of GW2580 in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add the diluted GW2580 or DMSO (vehicle control).
-
Add the substrate (e.g., MBP at 0.2 mg/mL).
-
Add the recombinant c-FMS kinase.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate and add a scintillation cocktail to each well.
-
Data Analysis: Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each GW2580 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Broad Panel Kinase Selectivity Screening (Luminescence-Based Assay, e.g., ADP-Glo™)
This type of assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
A panel of recombinant kinases
-
Corresponding optimized substrates and reaction buffers for each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
GW2580 stock solution (in DMSO)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of GW2580 in the appropriate kinase reaction buffer for each kinase being tested.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the diluted GW2580 or vehicle control.
-
Add the specific kinase and its corresponding substrate.
-
Initiate the reaction by adding ATP at a concentration near the Km for each respective kinase.
-
-
Incubation: Incubate the plate at the optimal temperature for each kinase (typically 30°C) for a predetermined time.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and trigger a luminescent reaction catalyzed by luciferase. Incubate at room temperature for 30-60 minutes.
-
Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each GW2580 concentration against each kinase and determine the respective IC50 values.
Mandatory Visualization
Signaling Pathway of GW2580 Action
Caption: CSF-1/c-FMS signaling pathway inhibited by GW2580.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining kinase inhibitor selectivity.
References
Structural Analysis of GW2580 Binding to CSF-1R: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the structural and quantitative analysis of the binding of GW2580, a potent and selective inhibitor, to its target, the Colony-Stimulating Factor 1 Receptor (CSF-1R). This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.
Introduction to CSF-1R and GW2580
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS, is a receptor tyrosine kinase that plays a crucial role in the regulation, proliferation, differentiation, and survival of macrophages and other mononuclear phagocytes.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][2]
GW2580 is a selective, orally bioavailable small molecule inhibitor of CSF-1R.[3][4] It acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and stabilizing it in an inactive conformation.[3][4] This inhibition effectively blocks the downstream signaling cascade initiated by the binding of its ligands, CSF-1 and IL-34.[5][6]
CSF-1R Signaling Pathway
Upon ligand binding (CSF-1 or IL-34), CSF-1R dimerizes and undergoes autophosphorylation of several tyrosine residues within its intracellular kinase domain.[5] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 6. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of GW2580: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of GW2580, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS kinase. This document details the molecule's biochemical and cellular activities, experimental methodologies for its characterization, and its effect on key signaling pathways.
Core Compound Properties
GW2580 is an orally bioavailable small molecule that acts as a selective, ATP-competitive inhibitor of the c-FMS kinase.[1][2][3] Its inhibitory action prevents the autophosphorylation of the CSF1R, thereby blocking downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for GW2580 from various in vitro assays.
Table 1: Biochemical Potency of GW2580
| Target | Assay Type | IC50 (nM) | Reference(s) |
| c-FMS (human) | Kinase Assay | 30 | [7] |
| c-FMS | Kinase Assay | 30 | [2][4] |
| c-FMS | Kinase Assay | 52.4 | [8][9] |
| CSF1R Phosphorylation | RAW264.7 cells | ~10 | [7] |
Table 2: Cellular Activity of GW2580
| Cell Line / Cell Type | Assay Type | Stimulus | IC50 (µM) | Reference(s) |
| M-NFS-60 (myeloid tumor) | Growth Inhibition | CSF-1 | 0.33 | [7] |
| Human Monocytes | Growth Inhibition | CSF-1 | 0.47 | [7] |
| NSO (myeloid tumor) | Growth Inhibition | Serum | 13.5 | [7] |
| HUVEC | Growth Inhibition | VEGF | 12 | [7] |
| BT474 (human breast cancer) | Growth Inhibition | Serum | 21 | [7] |
Table 3: Selectivity Profile of GW2580
| Kinase | Fold Selectivity vs. c-FMS | Reference(s) |
| b-Raf | 150 - 500x | [7] |
| CDK4 | 150 - 500x | [7] |
| c-KIT | 150 - 500x | [7] |
| c-SRC | 150 - 500x | [7] |
| EGFR | 150 - 500x | [7] |
| ERBB2/4 | 150 - 500x | [7] |
| FLT-3 | 150 - 500x | [7] |
| TRKA | GW2580 IC50 = 0.88 µM | [7] |
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments used to characterize GW2580. These protocols are synthesized from established methods in the field.
In Vitro c-FMS Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human c-FMS (CSF1R) kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
GW2580
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of GW2580 in DMSO, followed by a further dilution in Kinase Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted GW2580 or vehicle control (DMSO).
-
Add 10 µL of a solution containing the c-FMS kinase and the peptide substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for c-FMS.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[10][11]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[10][11]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
CSF-1 Stimulated Cell Proliferation Assay (WST-1)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
M-NFS-60 cells or human monocytes
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant human or murine CSF-1
-
GW2580
-
WST-1 Cell Proliferation Reagent
-
96-well cell culture plates
Procedure:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate in culture medium and incubate overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of GW2580 or vehicle control.
-
Add CSF-1 to the appropriate wells to stimulate proliferation.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[7]
-
Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.[4][7]
-
Shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[7]
-
Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of >600 nm.[7]
-
Calculate the percentage of proliferation inhibition relative to the CSF-1 stimulated control and determine the IC50 value.
Western Blot for CSF1R Phosphorylation
This technique is used to detect the phosphorylation status of CSF1R in response to CSF-1 stimulation and inhibition by GW2580.
Materials:
-
RAW264.7 or other CSF1R-expressing cells
-
Cell Culture Medium
-
Recombinant CSF-1
-
GW2580
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of GW2580 or vehicle for 1 hour.
-
Stimulate the cells with CSF-1 (e.g., 10-50 ng/mL) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-CSF1R antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-CSF1R antibody to confirm equal protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro characterization of GW2580.
Caption: CSF1R Signaling Pathway and Point of GW2580 Inhibition.
Caption: Workflow for an In Vitro c-FMS Kinase Assay.
Caption: Workflow for a CSF-1 Stimulated Cell Proliferation Assay.
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 2. Bone Resorption Assay [bio-protocol.org]
- 3. apexbt.com [apexbt.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. CSF1R Protein Expression in Reactive Lymphoid Tissues and Lymphoma: Its Relevance in Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Quintessential Guide to GW2580-d6: A Stable Isotope-Labeled Internal Standard for Robust Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GW2580-d6, the deuterium-labeled analogue of GW2580, and its critical role as an internal standard in quantitative bioanalysis. GW2580 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a key player in myeloid cell proliferation and differentiation.[1][2] Accurate quantification of GW2580 in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the necessary precision and accuracy in these analyses.
The Role of this compound in Quantitative Analysis
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantification. This is because they share near-identical physicochemical properties with the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] this compound, as the deuterated form of GW2580, co-elutes with the unlabeled drug, experiencing the same matrix effects and extraction efficiencies. This co-behavior allows for reliable correction of any analytical variability, leading to highly accurate and precise quantification of GW2580 in complex biological samples such as plasma.
Mechanism of Action of GW2580: Targeting the CSF1R Signaling Pathway
GW2580 is a competitive inhibitor of ATP binding to the c-Fms kinase, which is the receptor for colony-stimulating factor-1 (CSF-1).[1][2] The binding of CSF-1 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways, which are crucial for the survival, proliferation, and differentiation of myeloid cells such as macrophages and microglia.[3][4][5] By blocking the ATP binding site, GW2580 effectively inhibits this signaling cascade.
Quantitative Data for GW2580
The following tables summarize key quantitative data for GW2580 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of GW2580
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Human c-Fms Kinase | Kinase Assay | 0.06 µM | [2][6] |
| CSF-1 Stimulated M-NFS-60 Myeloid Cells | Growth Inhibition | 0.33 µM | [7] |
| CSF-1 Stimulated Human Monocytes | Growth Inhibition | 0.47 µM | [7] |
| CSF1R Phosphorylation (RAW264.7 cells) | Phosphorylation Assay | ~10 nM | [8] |
| Human Osteoclast Bone Resorption | Bone Resorption Assay | 80-100% inhibition at 1 µM | [6] |
| TRKA Kinase | Kinase Assay | 0.88 µM | [8] |
| Various Human Tumor Cell Lines (MDA231, BT474, N87) | Growth Inhibition | >21 µM | [7] |
Table 2: In Vivo Pharmacokinetic Parameters of GW2580 in Mice
| Oral Dose (mg/kg) | Maximum Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Reference |
| 20 | 1.4 µM | - | [6][8] |
| 80 | 5.6 µM | - | [6][8][9] |
Experimental Protocols
Protocol 1: Quantitative Analysis of GW2580 in Plasma using this compound by LC-MS/MS
This protocol outlines a general procedure for the quantitative determination of GW2580 in plasma samples. Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Illustrative)
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
GW2580: Precursor ion > Product ion (to be determined by direct infusion and optimization).
-
This compound: Precursor ion > Product ion (to be determined by direct infusion and optimization).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard.
-
3. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of GW2580 into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of GW2580 to this compound against the nominal concentration of GW2580.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.
Protocol 2: In Vitro c-Fms Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of GW2580 against c-Fms kinase.
1. Reagents and Materials
-
Recombinant human c-Fms kinase.
-
ATP.
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
GW2580 stock solution in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent).
-
White, opaque 96-well plates.
2. Assay Procedure
-
Prepare a serial dilution of GW2580 in assay buffer.
-
In a 96-well plate, add the c-Fms kinase, the peptide substrate, and the diluted GW2580 or vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each GW2580 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Synthesis of this compound
While specific, detailed synthesis protocols for this compound are not widely published in the public domain, the generation of deuterated compounds generally involves the use of deuterated starting materials or reagents in the synthetic pathway.[10][11][12][13][14] For GW2580, deuteration could potentially be introduced at various positions on the molecule. The "-d6" designation suggests the incorporation of six deuterium atoms.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of GW2580 in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic and other quantitative data that are crucial for the development of GW2580 as a therapeutic agent. This guide provides a foundational understanding of the application of this compound, the mechanism of action of GW2580, relevant quantitative data, and generalized experimental protocols to aid researchers in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric catalytic synthesis of chiral deuterated compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to GW2580-d6: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of GW2580-d6, a deuterated analog of the potent and selective c-Fms kinase inhibitor, GW2580. This document is intended to serve as a core resource for researchers utilizing this compound in drug development, signaling pathway analysis, and various experimental models.
Core Physical and Chemical Properties
This compound is the deuterium-labeled version of GW2580, an orally bioavailable small molecule. The primary application of this compound is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Deuteration can also potentially influence the pharmacokinetic and metabolic profiles of the drug.[1]
Table 1: Physical and Chemical Properties of GW2580 and this compound
| Property | GW2580 | This compound |
| Chemical Name | 5-((3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine | 5-((3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine)-d6 |
| Molecular Formula | C₂₀H₂₂N₄O₃ | C₂₀H₁₆D₆N₄O₃ |
| Molecular Weight | 366.41 g/mol | 372.45 g/mol |
| CAS Number | 870483-87-7 | 2733770-48-2[1] |
| Appearance | White to beige solid[2] | Data not available |
| Purity | ≥98% (HPLC) | ≥98% |
| Melting Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
Table 2: Solubility Data for GW2580
| Solvent | Concentration | Notes |
| DMSO | 18.32 mg/mL (50 mM) | Warmed solution may be necessary.[2][3] |
| Ethanol | Insoluble |
Spectroscopic Data for this compound
Spectroscopic data is crucial for the confirmation of the chemical structure and purity of this compound. Commercially available this compound is typically accompanied by a Certificate of Analysis (CoA), Proton Nuclear Magnetic Resonance (¹H NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) data.
While the complete spectral data files are available from commercial suppliers, a summary of expected findings is presented below.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of GW2580, with the notable absence of signals corresponding to the six deuterated positions. The precise location of deuterium labeling is critical for its use as an internal standard and should be confirmed from the supplier's documentation.
-
LC-MS: The mass spectrum of this compound will show a molecular ion peak corresponding to its higher molecular weight due to the presence of six deuterium atoms. This distinct mass-to-charge ratio allows for its clear separation and quantification from the non-deuterated form in biological matrices.
Biological Activity and Mechanism of Action
GW2580 is a potent and selective inhibitor of the c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[4] It acts as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4][5] GW2580 completely inhibits human c-FMS kinase in vitro at a concentration of 0.06 μM.[1]
The primary biological consequence of c-Fms/CSF-1R inhibition by GW2580 is the suppression of the survival, proliferation, and differentiation of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts.[6]
Signaling Pathway
The binding of Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34) to the c-Fms receptor triggers its dimerization and autophosphorylation. This initiates a cascade of intracellular signaling events that are crucial for the function of myeloid cells. GW2580 blocks these downstream signaling pathways.
Caption: CSF-1R Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies involving GW2580. For the use of this compound as an internal standard, it would be incorporated into the sample preparation phase of the respective analytical protocol.
In Vitro c-Fms Kinase Assay
This protocol outlines a method for determining the inhibitory activity of GW2580 on c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase
-
ATP
-
Peptide substrate (e.g., Biotin-EAIYAPFAKKK-NH2)
-
GW2580
-
Assay buffer (e.g., 50 mM MOPS, pH 7.5, 15 mM MgCl₂, 7.5 mM DTT, 75 mM NaCl)
-
[γ-³³P]ATP
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, ATP, and [γ-³³P]ATP.
-
Add serial dilutions of GW2580 or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding the recombinant c-Fms kinase.
-
Incubate the reaction at 30°C for a defined period (e.g., 40 minutes).
-
Stop the reaction by adding an equal volume of 0.5% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each GW2580 concentration and determine the IC₅₀ value.[7]
Quantification of GW2580 in Plasma by LC-MS/MS
The following provides a general workflow for the quantification of GW2580 in plasma, for which this compound would serve as an ideal internal standard. Specific parameters would require optimization and validation.
Caption: General Workflow for LC-MS/MS Quantification of GW2580.
Methodological Considerations:
-
Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common method for extracting small molecules from plasma.[8]
-
Internal Standard: this compound should be added to samples and calibration standards at a fixed concentration at the beginning of the sample preparation process to correct for variability in extraction and instrument response.
-
Chromatography: A reverse-phase C18 column is typically used for the separation of small molecules like GW2580. A gradient elution with mobile phases such as water and acetonitrile containing a small amount of formic acid is common.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both GW2580 and this compound need to be determined and optimized for sensitivity and specificity.
-
Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[8]
In Vivo Studies
GW2580 has been utilized in numerous in vivo models to investigate the role of c-Fms/CSF-1R signaling in various diseases.
Table 3: Examples of In Vivo Applications of GW2580
| Disease Model | Species | Dosing | Key Findings |
| Arthritis | Rat | 50 mg/kg, twice daily | Inhibits joint connective tissue and bone destruction.[4] |
| Cancer (Myeloid Tumor) | Mouse | 80 mg/kg, oral | Completely blocks the growth of CSF-1-dependent tumor cells.[4] |
| Neuroinflammation | Mouse | Not specified | Reduces microglial proliferation and is neuroprotective. |
General Protocol for an In Vivo Efficacy Study:
-
Animal Model: Select an appropriate animal model for the disease of interest.
-
Dosing Formulation: Prepare a suitable vehicle for oral administration of GW2580 (e.g., 0.5% methylcellulose).
-
Dose and Schedule: Determine the optimal dose and dosing frequency based on previous studies or pilot experiments.
-
Treatment Groups: Include a vehicle control group and one or more GW2580 treatment groups.
-
Outcome Measures: Monitor relevant endpoints such as tumor volume, clinical scores of disease, or specific biomarkers.
-
Pharmacokinetic/Pharmacodynamic Analysis: At the end of the study, plasma and tissue samples can be collected to measure GW2580 concentrations (using an LC-MS/MS method with this compound as an internal standard) and assess downstream target engagement.
Storage and Handling
-
Solid Form: Store at -20°C for long-term stability.
-
Solutions: Stock solutions, typically in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization and validation of experimental protocols are recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW2580, [³H] - Novandi Chemistry AB - Radiosynthesis Expertise [novandi.se]
- 3. GW-2580 | C20H22N4O3 | CID 11617559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of GW2580 on Monocyte and Macrophage Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of GW2580, a selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), on the proliferation of monocytes and macrophages. By targeting a key signaling pathway essential for the survival, differentiation, and proliferation of these myeloid cells, GW2580 has emerged as a critical tool in immunology and oncology research. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
GW2580 is a potent, orally bioavailable small molecule that selectively inhibits the kinase activity of CSF-1R, also known as cFMS.[1][2] CSF-1R and its ligands, CSF-1 (macrophage colony-stimulating factor, M-CSF) and IL-34, play a pivotal role in regulating the biology of mononuclear phagocytes.[3][4] The binding of these ligands to CSF-1R triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote cell survival, proliferation, and differentiation.[2][3] GW2580 competitively binds to the ATP-binding pocket of the cFMS kinase domain, thereby preventing its autophosphorylation and blocking the subsequent signaling cascade.[1][5] This targeted inhibition ultimately curtails the proliferative capacity of monocytes and macrophages that are dependent on CSF-1R signaling.[2][6]
Quantitative Analysis of GW2580's Inhibitory Effects
The efficacy of GW2580 in inhibiting monocyte and macrophage proliferation has been quantified across various in vitro and in vivo studies. The following table summarizes key findings, providing a comparative look at its potency in different experimental contexts.
| Parameter | Cell Type | Species | IC50 Value / % Inhibition | Reference |
| cFMS Kinase Activity | - | Human | 30 nM | [1][7] |
| Human | 60 nM (complete inhibition) | [8] | ||
| CSF-1 Induced Proliferation | M-NFS-60 (myeloid cells) | Mouse | 1 µM (complete inhibition) | [1][8] |
| Monocytes | Human | 1 µM (complete inhibition) | [2][8] | |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ~100 nM | [9] | |
| Monocytes | Rat | 0.2 µM | [10] | |
| CSF-1R Phosphorylation | RAW264.7 (macrophages) | Mouse | ~10 nM | [9] |
| Macrophage Accumulation (in vivo) | Peritoneal Cavity | Mouse | 45% inhibition at 80 mg/kg | [5] |
Signaling Pathway Inhibition by GW2580
The primary molecular target of GW2580 is the CSF-1R. The binding of CSF-1 or IL-34 to this receptor initiates a signaling cascade crucial for myeloid cell proliferation. GW2580's inhibitory action disrupts this pathway at its origin.
Experimental Protocols
The assessment of GW2580's effect on monocyte and macrophage proliferation involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.
In Vitro Macrophage Proliferation Assay
This protocol outlines a common method to measure the dose-dependent effect of GW2580 on CSF-1-induced macrophage proliferation.
a. Cell Culture and Differentiation:
-
Isolate primary monocytes from human peripheral blood mononuclear cells (PBMCs) or bone marrow from mice.[11]
-
Differentiate monocytes into macrophages by culturing in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a specific concentration of M-CSF (e.g., 50 ng/mL) for 5-7 days.[4][11]
b. GW2580 Treatment and Proliferation Assessment:
-
Plate the differentiated macrophages at a low density in 96-well plates.
-
Treat the cells with varying concentrations of GW2580 (e.g., 0.01 µM to 10 µM) in the presence of a constant, proliferation-inducing concentration of M-CSF.
-
Incubate for a period of 48 to 72 hours.
-
Assess cell proliferation using one of the following methods:
-
Direct Cell Counting: Aspirate the media, detach the cells, and count them using a hemocytometer or an automated cell counter.[12]
-
DNA Quantification: Use a fluorescent dye that binds to DNA (e.g., PicoGreen) and measure fluorescence with a microplate reader.[12]
-
Thymidine Incorporation Assay: Add tritiated thymidine to the culture for the final hours of incubation. Measure the incorporation of the radiolabel into newly synthesized DNA as an indicator of proliferation.[13]
-
Western Blot for CSF-1R Phosphorylation
This protocol is used to confirm the inhibitory effect of GW2580 on the autophosphorylation of CSF-1R.
a. Cell Lysis:
-
Culture macrophages (e.g., RAW264.7 cell line) to near confluence.
-
Pre-treat the cells with various concentrations of GW2580 for 1-2 hours.
-
Stimulate the cells with a high concentration of CSF-1 (e.g., 10-50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
b. Immunoblotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated CSF-1R (p-CSF-1R).
-
Subsequently, probe with a primary antibody for total CSF-1R as a loading control.
-
Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of GW2580 on macrophage proliferation.
Conclusion
GW2580 serves as a powerful and selective tool for interrogating the role of CSF-1R signaling in monocyte and macrophage biology. Its ability to potently inhibit the proliferation of these cells has significant implications for therapeutic strategies in diseases characterized by excessive macrophage activity, such as certain cancers and inflammatory disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize GW2580 in their studies and to interpret its effects on monocyte and macrophage proliferation.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. pnas.org [pnas.org]
- 6. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats [pubmed.ncbi.nlm.nih.gov]
- 11. M-CSFを介した単球からマクロファージへのin vitro分化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Measurement of macrophage growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
The Role of c-Fms Kinase in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R), is a pivotal transmembrane tyrosine kinase that governs the differentiation, proliferation, survival, and activation of macrophages and their related cell lineages, such as osteoclasts.[1][2][3][4][5] Encoded by the c-fms proto-oncogene, this receptor and its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), form a critical signaling axis.[5][6][7] Dysregulation of the c-Fms pathway is increasingly implicated in the pathogenesis of a wide spectrum of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, making it a compelling target for therapeutic intervention.[2][8][9][10] This technical guide provides a comprehensive overview of the c-Fms kinase, its signaling mechanisms, its multifaceted role in inflammatory conditions, and the current landscape of inhibitory strategies, with a focus on quantitative data and detailed experimental methodologies.
The c-Fms Kinase and its Ligands
c-Fms is a member of the platelet-derived growth factor (PDGF) receptor family of tyrosine kinases.[6] Its structure comprises an extracellular ligand-binding domain, a transmembrane domain, and an intracellular tyrosine kinase domain.[6] The binding of its dimeric ligands, CSF-1 or IL-34, induces receptor dimerization, leading to autophosphorylation of specific tyrosine residues within the intracellular domain.[11][12][13] This phosphorylation cascade creates docking sites for various downstream signaling molecules, thereby initiating a complex network of intracellular signaling pathways that dictate cellular responses.[14][15]
While both CSF-1 and IL-34 bind to and activate c-Fms, they exhibit distinct expression patterns and can elicit nuanced biological responses.[13][16][17] For instance, studies have shown that while both ligands can support the growth and survival of monocytes, they can differ in their ability to induce the production of specific chemokines.[17] IL-34 has been shown to induce a more transient but stronger phosphorylation of c-Fms compared to CSF-1.[17] These differences suggest that the two ligands may have non-redundant roles in both homeostatic and pathological conditions.
The c-Fms Signaling Pathway in Inflammation
Upon activation, c-Fms orchestrates a multitude of signaling cascades that are central to the inflammatory response. Key downstream pathways include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and differentiation.[3]
-
MAPK/ERK Pathway: Activation of the ERK1/2 pathway is also involved in cell proliferation and differentiation.[3][12]
-
JAK/STAT Pathway: The JAK/STAT pathway is another important downstream effector that contributes to the inflammatory functions of macrophages.[7][12]
-
Src Family Kinases: These kinases are also involved in the initial phosphorylation events following receptor activation.[12]
These pathways collectively regulate the expression of numerous genes involved in inflammation, including cytokines, chemokines, and matrix metalloproteinases, which contribute to tissue damage in inflammatory diseases.[18]
Role of c-Fms in Key Inflammatory Diseases
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, c-Fms signaling plays a central role in both synovial inflammation and joint destruction.[1] Macrophages, which are abundant in the inflamed synovium, are key producers of pro-inflammatory cytokines like TNF-α and IL-6, and their numbers are associated with disease activity.[18][19] c-Fms signaling drives the differentiation of monocytes into these inflammatory macrophages.[1] Furthermore, c-Fms is essential for the differentiation of osteoclasts, the cells responsible for bone erosion in RA.[11][20] Both CSF-1 and IL-34 are found to be expressed in the synovial tissue of RA patients.[1][18]
Inflammatory Bowel Disease (IBD)
In inflammatory bowel disease, including Crohn's disease and ulcerative colitis, intestinal macrophages are critical for both maintaining homeostasis and driving pathology. Kinase signaling pathways, including those downstream of c-Fms, are implicated in the chronic inflammation that characterizes IBD.[21][22] The c-Fms/CSF-1 axis is involved in regulating the development and function of intestinal macrophages.[23]
Multiple Sclerosis (MS)
Multiple sclerosis is a chronic inflammatory demyelinating disease of the central nervous system (CNS).[24] Microglia, the resident immune cells of the CNS, and infiltrating macrophages play a significant role in the neuroinflammation that drives MS pathogenesis.[24] Both CSF-1 and its receptor, c-Fms, are found to be elevated in the CNS tissue of MS patients.[24] Inhibition of c-Fms signaling has been shown to attenuate neuroinflammation and reduce microglial proliferation in animal models of MS, suggesting its potential as a therapeutic target.[24]
Therapeutic Targeting of c-Fms Kinase
The central role of c-Fms in driving inflammation has made it an attractive target for the development of novel therapeutics.[9] Strategies to inhibit c-Fms signaling include small molecule kinase inhibitors and monoclonal antibodies that block ligand binding.[2][9] Several c-Fms inhibitors are currently in various stages of preclinical and clinical development for inflammatory diseases and cancer.[9][25]
Quantitative Data on c-Fms Inhibitors
The following table summarizes the in vitro inhibitory activity of selected small molecule c-Fms kinase inhibitors. This data provides a basis for comparing their potency.
| Compound | Target | IC50 (nM) | Assay Type |
| c-Fms-IN-1 | c-FMS | 0.8 | Biochemical |
| c-Fms-IN-8 | c-FMS | 0.8 | Biochemical |
| Sotuletinib (BLZ945) | CSF-1R | 1 | Biochemical |
| Ki20227 | c-Fms | 2 | Biochemical |
| Edicotinib (JNJ-40346527) | CSF-1R | 3.2 | Biochemical |
| ARRY-382 | CSF1R | 9 | Biochemical |
| c-Fms-IN-9 | uFMS | <10 | Biochemical |
| c-Fms-IN-6 | unphosphorylated c-FMS | ≤10 | Biochemical |
| Pexidartinib (PLX-3397) | CSF1R | 20 | Biochemical |
| cFMS-IN-2 | FMS kinase | 24 | Biochemical |
| GW2580 | c-FMS | 30 | Biochemical |
Data compiled from multiple sources.[3][25]
Key Experimental Protocols
In Vitro c-Fms Kinase Activity Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the in vitro potency of a test compound against purified c-Fms kinase. The assay measures the amount of ADP produced during the kinase reaction.[3]
Materials:
-
Purified c-Fms kinase
-
Peptide substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2, 50μM DTT)
-
Test compound (e.g., c-Fms inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a multi-well plate, add 5 µL of the diluted inhibitor or vehicle control (e.g., DMSO).[3]
-
Add 10 µL of a solution containing c-Fms kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.[3]
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular c-Fms Autophosphorylation Assay
This protocol assesses the ability of a test compound to inhibit CSF-1-induced autophosphorylation of c-Fms in a cellular context.[3]
Materials:
-
Cells expressing c-Fms (e.g., M-NFS-60 cells)
-
Cell culture medium
-
Recombinant CSF-1
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE and Western blotting reagents
-
Primary anti-phospho-c-Fms antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and grow to a suitable confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal phosphorylation.
-
Pre-treat the cells with serial dilutions of the test compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.[3]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-c-Fms antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of c-Fms phosphorylation.
Animal Models of Inflammatory Diseases
Studying the in vivo efficacy of c-Fms inhibitors requires the use of relevant animal models of inflammatory diseases.
-
Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for rheumatoid arthritis.[1][18] Disease severity can be assessed by visual scoring of paw swelling, measurement of paw thickness, and histological analysis of joint inflammation and destruction.[1]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: This model is commonly used to study inflammatory bowel disease. Disease activity is monitored by weight loss, stool consistency, and bleeding, and confirmed by histological examination of the colon.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice: EAE is the most common animal model for multiple sclerosis.[24][26] Clinical signs of disease, such as paralysis, are scored daily, and CNS inflammation and demyelination are assessed by histology.[24]
Conclusion and Future Directions
The c-Fms kinase signaling pathway is a critical regulator of macrophage and osteoclast biology, and its dysregulation is a key driver of pathology in a range of inflammatory diseases. The development of specific inhibitors targeting c-Fms represents a promising therapeutic strategy to modulate the inflammatory response and mitigate tissue damage. Further research is needed to fully elucidate the distinct roles of the c-Fms ligands, CSF-1 and IL-34, in different inflammatory contexts and to optimize the therapeutic window for c-Fms inhibitors to maximize efficacy while minimizing potential side effects. The continued investigation of this pivotal kinase will undoubtedly pave the way for novel and effective treatments for patients suffering from debilitating inflammatory disorders.
References
- 1. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The M-CSF receptor in osteoclasts and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CSF-1R represents an effective strategy in modulating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulation of Interleukin-34 and its Potential Significance as a Disease Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-FMS inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colony Stimulating Factor-1 and its Receptor in Gastrointestinal Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammation Pathway | Cell Signaling Technology [cellsignal.com]
- 16. Functional overlap but differential expression of CSF-1 and IL-34 in their CSF-1 receptor-mediated regulation of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL-34 and M-CSF share the receptor Fms but are not identical in biological activity and signal activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunopathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. elifesciences.org [elifesciences.org]
- 21. mdpi.com [mdpi.com]
- 22. Mucosal kinase activity and inflammatory profiles in inflammatory bowel disease, and in relation to tofacitinib response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CSF-1 Receptor-Dependent Colon Development, Homeostasis and Inflammatory Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CSF1R signaling is a regulator of pathogenesis in progressive MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. glpbio.com [glpbio.com]
- 26. Animal models to investigate the effects of inflammation on remyelination in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
CSF-1R Signaling in Neurodegenerative Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a pivotal cell surface receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of microglia, the resident immune cells of the central nervous system (CNS). Dysregulation of CSF-1R signaling has emerged as a critical factor in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis. This technical guide provides an in-depth overview of CSF-1R signaling, its role in these diseases, and key experimental protocols for its investigation.
Core Signaling Pathway
Activation of CSF-1R by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This initiates a cascade of downstream signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/AKT, Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for microglial function and survival.[2]
Role in Neurodegenerative Disorders
Alzheimer's Disease (AD)
In the context of Alzheimer's disease, CSF-1R signaling is implicated in the proliferation and activation of microglia surrounding amyloid-beta (Aβ) plaques.[3] Upregulation of both CSF-1R and its ligand CSF-1 has been observed in the brains of AD patients and in mouse models of the disease.[4][5] Pharmacological inhibition of CSF-1R has been shown to reduce microglial proliferation, prevent synaptic loss, and improve cognitive function in preclinical models, without altering the Aβ plaque burden.[6]
Parkinson's Disease (PD)
Evidence suggests the involvement of CSF-1R-mediated neuroinflammation in the pathogenesis of Parkinson's disease. Increased expression of CSF-1 and CSF-1R has been reported in the substantia nigra of PD patients.[7] In animal models of PD, inhibition of CSF-1R signaling has been demonstrated to attenuate the loss of dopaminergic neurons and reduce motor deficits.[2][8]
Amyotrophic Lateral Sclerosis (ALS)
In ALS, CSF-1R signaling is associated with microgliosis in the spinal cord. Increased expression of CSF-1R and its ligand CSF-1 correlates with disease progression in the SOD1G93A mouse model of ALS.[9] Treatment with CSF-1R inhibitors has been shown to reduce microglial proliferation, slow disease progression, and extend survival in these models.
Quantitative Data on CSF-1R and Ligand Expression
The following tables summarize quantitative findings on the expression of CSF-1R and its ligands in various neurodegenerative disorders.
Table 1: CSF-1R and Ligand mRNA Expression in Human Alzheimer's Disease Brain
| Gene | Brain Region | Change in AD vs. Control | Fold Change | Reference |
| CSF1R | Temporal Cortex | Increased | ~1.5 | [4] |
| CSF1 | Temporal Cortex | Increased | ~2.0 | [4] |
| IL34 | Temporal Cortex | No significant change | - | [4] |
| CSF1R | Inferior Temporal Gyrus | Increased | - | [5] |
| CSF1 | Inferior Temporal Gyrus | Increased | - | [5] |
| IL34 | Inferior Temporal Gyrus | Decreased | - | [5] |
Table 2: CSF-1R and Ligand mRNA Expression in Animal Models
| Model | Disorder | Brain/Spinal Cord Region | Gene | Change vs. Wild Type | Fold Change | Reference |
| APP/PS1 Mouse | Alzheimer's Disease | Cortex | Csf1r | Increased | ~1.8 | [4] |
| APP/PS1 Mouse | Alzheimer's Disease | Cortex | Csf1 | Increased | ~2.5 | [4] |
| SOD1G93A Mouse | ALS | Lumbar Spinal Cord | Csf1 | Increased (late stage) | ~2.0 | [10] |
Experimental Protocols
CSF-1R Kinase Assay
This protocol is adapted from commercially available kits for measuring CSF-1R kinase activity.
Materials:
-
CSF-1R Kinase Assay Kit (e.g., BPS Bioscience, Cat# 79110)
-
Microplate reader capable of measuring luminescence
-
30°C incubator
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with water.
-
Prepare Master Mix: Combine 1x Kinase Assay Buffer, ATP, and the protein kinase substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Add Test Inhibitor: Add the test inhibitor or vehicle (e.g., DMSO) to the appropriate wells.
-
Initiate Reaction: Add the diluted CSF-1R kinase to each well.
-
Incubate: Incubate the plate at 30°C for 45 minutes.
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent and incubate at room temperature for 45 minutes.
-
Develop Luminescent Signal: Add Kinase Detection Reagent and incubate at room temperature for 30-45 minutes.
-
Measure Luminescence: Read the plate on a microplate reader.
Western Blotting for CSF-1R in Microglia
This protocol provides a general guideline for detecting CSF-1R in microglial cell lysates.
Materials:
-
Primary antibody: Rabbit anti-CSF-1R (e.g., Cell Signaling Technology, #3152)
-
Secondary antibody: HRP-linked anti-rabbit IgG
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
ECL Western Blotting Substrate
Procedure:
-
Cell Lysis: Lyse microglial cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CSF-1R antibody (e.g., 1:1000 dilution) overnight at 4°C.[11]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-linked secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunohistochemistry for CSF-1R in Frozen Brain Sections
This protocol is for the fluorescent detection of CSF-1R in cryosections of mouse brain tissue.
Materials:
-
Primary antibody: Rabbit anti-CSF-1R
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution: 5-10% normal serum (from the host species of the secondary antibody) in PBST (PBS with 0.1-0.3% Triton X-100)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation: Perfuse the mouse with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight, then cryoprotect in 30% sucrose. Section the frozen brain at 10-40 µm on a cryostat.[10]
-
Slide Preparation: Mount sections onto charged slides and air dry.
-
Fixation and Permeabilization: Rehydrate sections in PBS. If not already fixed, fix with cold acetone or methanol, or 4% PFA. Permeabilize with PBST.
-
Blocking: Block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate with the primary anti-CSF-1R antibody diluted in blocking solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Counterstaining: Incubate with DAPI for 5-10 minutes to stain cell nuclei.
-
Mounting: Wash briefly in PBS and mount with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Conclusion
The CSF-1R signaling pathway represents a critical nexus in the neuroinflammatory processes that contribute to the progression of neurodegenerative diseases. Targeting this pathway, primarily through the inhibition of CSF-1R kinase activity, holds significant therapeutic promise. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate role of CSF-1R in neurodegeneration and to advance the development of novel therapeutic strategies.
References
- 1. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer’s-like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Studies on Colony Stimulating Factor Receptor-1 and Ligands Colony Stimulating Factor-1 and Interleukin-34 in Alzheimer's Disease Brains and Human Microglia [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Upregulation of APAF1 and CSF1R in Peripheral Blood Mononuclear Cells of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. INTERPLAY BETWEEN IMMUNITY AND AMYOTROPHIC LATERAL SCLEROSIS: CLINICAL IMPACT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 11. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]
- 12. mskcc.org [mskcc.org]
The Dual Role of Tumor-Associated Macrophages in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor-associated macrophages (TAMs) are a pivotal component of the tumor microenvironment (TME), exhibiting remarkable plasticity and orchestrating a complex interplay of processes that can either restrain or promote cancer progression.[1] This technical guide provides an in-depth exploration of the multifaceted roles of TAMs, with a focus on their polarization into the anti-tumor M1 and pro-tumor M2 phenotypes. We will delve into the key signaling pathways governing their function, their contributions to angiogenesis, immunosuppression, and metastasis, and present detailed experimental protocols for their study. Furthermore, this guide summarizes quantitative data on the clinical significance of TAMs and visualizes complex biological processes using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in oncology drug development.
Introduction: The Macrophage Dichotomy in Cancer
Macrophages, integral to the innate immune system, are highly plastic cells that can adopt distinct functional phenotypes in response to microenvironmental cues.[2][3] Within the TME, macrophages, referred to as TAMs, are often the most abundant immune cell population and can represent up to 50% of the tumor mass in some cancers.[4][5] TAMs originate from circulating monocytes recruited to the tumor site and from tissue-resident macrophages.[4] Once in the TME, they undergo education or "polarization" into two main subtypes: the classically activated (M1) and the alternatively activated (M2) macrophages.[3][6]
-
M1 Macrophages: Typically activated by Th1 cytokines like interferon-gamma (IFN-γ) and microbial products like lipopolysaccharide (LPS), M1 macrophages exhibit anti-tumor functions.[3] They produce pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, which activate immune responses, enhance anti-tumor effects, and promote tumor cell apoptosis.[7]
-
M2 Macrophages: In contrast, M2 macrophages are polarized by Th2 cytokines like IL-4 and IL-13.[3] They are generally considered tumor-promoting, contributing to cancer progression through various mechanisms including the promotion of angiogenesis, immunosuppression, and metastasis.[8][9] High infiltration of M2 macrophages is often associated with a poor prognosis in various cancers.[10]
The balance between M1 and M2 TAMs within the TME is a critical determinant of tumor fate. While an initial inflammatory response may involve M1-like TAMs that attempt to eliminate cancer cells, tumors often evolve mechanisms to skew the polarization towards the M2 phenotype, thereby creating a supportive niche for their growth and dissemination.[4][8]
Signaling Pathways Governing TAM Polarization and Function
The polarization and function of TAMs are regulated by a complex network of signaling pathways initiated by cytokines, chemokines, and growth factors within the TME.
Key Signaling Pathways
Several signaling cascades are central to the pro-tumoral functions of M2-like TAMs:
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling axis in macrophages. For instance, IL-6 secreted by TAMs can activate the JAK2/STAT3 pathway in cancer cells, leading to the upregulation of Snail and subsequent epithelial-to-mesenchymal transition (EMT).[10] STAT3 activation in TAMs themselves promotes their M2 polarization and the expression of immunosuppressive factors.
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is involved in cell survival, proliferation, and metabolism. In TAMs, activation of this pathway, often downstream of TAM receptor tyrosine kinases (Tyro3, Axl, MerTK), promotes an M2 phenotype and suppresses inflammatory responses.[11][12]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. While its activation is crucial for the M1 phenotype, chronic NF-κB signaling in the TME can also contribute to pro-tumor inflammation and M2 polarization.[12]
TAM Receptor Tyrosine Kinases (Tyro3, Axl, MerTK)
The TAM receptor family—Tyro3, Axl, and MerTK—plays a significant role in mediating the pro-tumor functions of macrophages.[13] Their ligands, Gas6 and Protein S, can bridge the interaction between TAMs and apoptotic cells or cancer cells expressing phosphatidylserine (PtdSer), a phenomenon known as "apoptotic mimicry".[11] This interaction triggers downstream signaling cascades like PI3K/AKT and MEK/ERK, leading to the adoption of an M2-like phenotype, enhanced efferocytosis (clearance of apoptotic cells), and the suppression of anti-tumor immunity.[11][12]
Pro-Tumorigenic Functions of TAMs
M2-polarized TAMs contribute to cancer progression through a variety of mechanisms that impact the TME and directly support cancer cells.
Angiogenesis
TAMs are a major source of pro-angiogenic factors that stimulate the formation of new blood vessels, a process essential for tumor growth and metastasis.[14] They sense hypoxic conditions in avascular regions of the tumor and respond by secreting factors such as:
-
Vascular Endothelial Growth Factor (VEGF): A potent inducer of angiogenesis.[14]
-
Matrix Metalloproteinases (MMPs): Such as MMP-9, which degrade the extracellular matrix (ECM), releasing sequestered VEGF and facilitating endothelial cell migration.[14]
-
Other Pro-angiogenic Factors: Including placental growth factor (PlGF), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8).[15]
Immunosuppression
TAMs create an immunosuppressive TME that allows cancer cells to evade host immune surveillance. Their immunosuppressive functions are mediated by:
-
Secretion of Immunosuppressive Cytokines: Including IL-10 and transforming growth factor-beta (TGF-β), which inhibit the activity of effector T cells and natural killer (NK) cells.[16]
-
Expression of Immune Checkpoint Ligands: Such as PD-L1 and PD-L2, which bind to PD-1 on T cells, leading to T cell anergy and apoptosis.
-
Recruitment of Regulatory T cells (Tregs): TAMs produce chemokines like CCL22 that attract Tregs to the tumor, further dampening the anti-tumor immune response.
-
Metabolic Reprogramming: TAMs can deplete essential amino acids like L-arginine through the activity of arginase-1, thereby impairing T cell function.
Invasion and Metastasis
TAMs actively facilitate the invasion of cancer cells into surrounding tissues and their subsequent metastasis to distant organs.[10] This is achieved through:
-
ECM Remodeling: TAMs secrete proteases like MMPs that degrade the ECM, creating pathways for cancer cell migration.[10]
-
Induction of EMT: TAMs can induce EMT in cancer cells through the secretion of factors like TGF-β and IL-6, which enhances their migratory and invasive capabilities.[10]
-
Promotion of Intravasation: TAMs are crucial for the entry of cancer cells into blood vessels, a key step in metastasis. They form "TMEM doorways" (Tumor Microenvironment of Metastasis) in collaboration with tumor cells and endothelial cells, facilitating intravasation.[10]
-
Support at the Metastatic Site: At distant sites, TAMs can promote the extravasation and survival of cancer cells, aiding in the establishment of metastatic colonies.[17]
Quantitative Data on TAMs in Cancer
The density of TAMs, particularly the M2-like subpopulation, has been shown to correlate with prognosis in numerous cancer types.
| Cancer Type | TAM Marker | Correlation with Prognosis | Reference |
| Breast Cancer | CD68, CD163 | High density associated with poor prognosis. | [10] |
| Ovarian Cancer | M1/M2 Ratio | Increased M1/M2 ratio linked to improved 5-year prognosis. | [8] |
| Gastric Cancer | MMP-9 in M2 TAMs | Upregulation associated with increased tumor invasion. | [10] |
| Cervical Cancer | VEGF-C expressing TAMs | Correlates with increased lymph vessel density. | [14] |
| Pancreatic Cancer | CD68 | High infiltration associated with poor prognosis. | [18] |
Experimental Protocols for Studying TAMs
Isolation of TAMs from Fresh Tumor Tissue
This protocol provides a general framework for the isolation of TAMs from solid tumors.[17][19][20]
-
Tissue Preparation:
-
Enzymatic Digestion:
-
Resuspend the minced tissue in a digestion buffer containing enzymes such as collagenase and DNase.[21]
-
Incubate at 37°C with gentle agitation for a duration optimized for the specific tumor type.
-
-
Cell Filtration and Lysis:
-
Pass the digested tissue through a cell strainer (e.g., 70 µm) to obtain a single-cell suspension.
-
Lyse red blood cells using a suitable lysis buffer.
-
-
Macrophage Enrichment (Optional):
-
Enrich for macrophages using magnetic-activated cell sorting (MACS) with antibodies against macrophage-specific markers (e.g., CD11b for mouse, CD14 for human).[22]
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
Stain the single-cell suspension with a panel of fluorescently-labeled antibodies to identify and isolate TAMs.
-
Mouse TAMs: Commonly identified as CD45+, CD11b+, F4/80+, Ly6G-, Ly6C-.[20]
-
Human TAMs: Commonly identified as CD45+, CD14+, CD11b+, HLA-DR+, CD163+.[20][21]
-
Sort the desired TAM population into a collection tube containing appropriate culture medium.[20]
-
In Vitro Co-culture of Macrophages and Cancer Cells
Co-culture systems are valuable for studying the reciprocal interactions between macrophages and cancer cells.[23][24][25]
-
Macrophage Preparation:
-
Isolate monocytes from peripheral blood (human) or bone marrow (mouse) and differentiate them into macrophages using M-CSF.
-
Alternatively, use established macrophage cell lines (e.g., THP-1 for human, RAW264.7 for mouse).
-
-
Cancer Cell Culture:
-
Culture the cancer cell line of interest under standard conditions.
-
-
Co-culture Setup:
-
Direct Co-culture: Seed macrophages and cancer cells together in the same culture vessel.
-
Indirect Co-culture (Transwell System): Seed one cell type in the bottom of a well and the other in a permeable insert. This allows for the study of soluble factor-mediated interactions.[26]
-
-
Analysis:
-
After a defined co-culture period, analyze changes in macrophage phenotype (e.g., M1/M2 marker expression by flow cytometry or qPCR), cytokine secretion (e.g., ELISA), and cancer cell behavior (e.g., proliferation, migration, invasion assays).
-
Therapeutic Targeting of TAMs
Given their significant role in promoting tumor progression, TAMs have emerged as a promising therapeutic target in oncology.[27][28] Current strategies can be broadly categorized as:
-
Inhibiting Monocyte Recruitment: Targeting the CCL2-CCR2 chemokine axis to block the recruitment of monocytes to the tumor.[27]
-
Depleting TAMs: Using agents that are selectively toxic to macrophages, such as trabectedin.[29]
-
Reprogramming TAMs: Shifting the M2-like phenotype towards an anti-tumor M1 phenotype. This can be achieved using agents like CD40 agonists or inhibitors of pathways that promote M2 polarization (e.g., CSF-1R inhibitors).[27][28]
-
Blocking Pro-tumor Functions: Inhibiting specific pro-tumorigenic activities of TAMs, such as their angiogenic or immunosuppressive functions.
Numerous clinical trials are currently underway to evaluate the efficacy of these TAM-targeting therapies, often in combination with other anti-cancer treatments like chemotherapy and immune checkpoint inhibitors.[29][30]
Conclusion
Tumor-associated macrophages are key orchestrators of the tumor microenvironment, with their M2-polarized state being a major driver of cancer progression. A thorough understanding of the signaling pathways that govern their pro-tumorigenic functions, including the promotion of angiogenesis, immunosuppression, and metastasis, is crucial for the development of effective cancer therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the complex biology of TAMs and to advance novel therapeutic strategies aimed at reprogramming these cells to fight cancer. The continued exploration of TAM-targeted therapies holds significant promise for improving patient outcomes in a wide range of malignancies.
References
- 1. tumor-associated-macrophages-as-major-players-in-the-tumor-microenvironment - Ask this paper | Bohrium [bohrium.com]
- 2. Tumor-Associated Macrophages: A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophages in Tumor Microenvironments and the Progression of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. TAM macrophages promote growth and metastasis within the cancer ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Macrophage Polarization States in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Macrophages in tumor cell migration and metastasis [frontiersin.org]
- 11. TAM Receptor Inhibition–Implications for Cancer and the Immune System [mdpi.com]
- 12. Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of tumor associated macrophages in tumor angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wmjournals.com [wmjournals.com]
- 16. Tumor-Associated Macrophages as Major Immunosuppressive Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation of Mouse and Human Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tumor-Associated Macrophage (TAM) and Angiogenesis in Human Colon Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promocell.com [promocell.com]
- 20. Isolation of Mouse and Human Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tumor-Associated Macrophage Isolation and In Vivo Analysis of Their Tumor-Promoting Activity | Springer Nature Experiments [experiments.springernature.com]
- 23. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 24. Protocol for generating a co-culture of macrophages with breast cancer tumoroids - Laboratoire PRISM [laboratoire-prism.fr]
- 25. 3D Coculture between Cancer Cells and Macrophages: From Conception to Experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro co-culture models for studying organoids-macrophages interaction: the golden technology of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Development and translation of novel therapeutics targeting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Landscape and perspectives of macrophage -targeted cancer therapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of GW2580 in Biological Matrices using GW2580-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW2580 is a potent and selective, orally bioavailable inhibitor of the c-FMS kinase (also known as Colony-Stimulating Factor-1 Receptor, CSF-1R).[1][2][3][4] It acts as an ATP-competitive inhibitor, effectively blocking the CSF-1 signaling pathway, which is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[1][4][5] Due to its role in regulating immune responses and its impact on tumor-associated macrophages, GW2580 is a valuable tool in cancer and neurodegenerative disease research.[2][4]
Accurate quantification of GW2580 in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. To ensure the accuracy and precision of quantitative bioanalysis, the use of a stable isotope-labeled internal standard (IS) is critical.[6][7]
This application note provides a detailed protocol for the quantification of GW2580 in a biological matrix (e.g., plasma) using its deuterated analog, GW2580-d6, as an internal standard.[8] A deuterated IS is chemically and physically almost identical to the analyte, ensuring it experiences similar effects during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and procedural variability.[6][7][9]
c-FMS Signaling Pathway and Inhibition by GW2580
GW2580 targets the c-FMS receptor tyrosine kinase. Upon binding of its ligand, Colony-Stimulating Factor-1 (CSF-1), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival and proliferation. GW2580 competitively binds to the ATP-binding pocket of the c-FMS kinase domain, preventing phosphorylation and blocking the downstream signaling.
Caption: c-FMS signaling pathway and mechanism of inhibition by GW2580.
Physicochemical Properties
Accurate mass and chemical information are fundamental for setting up the LC-MS/MS method.
| Property | GW2580 (Analyte) | This compound (Internal Standard) |
| Chemical Name | 5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-2,4-pyrimidinediamine | Deuterated form of GW2580[8] |
| Molecular Formula | C₂₀H₂₂N₄O₃[4][10][11] | C₂₀H₁₆D₆N₄O₃ |
| Molecular Weight | 366.41 g/mol [11] | Approx. 372.45 g/mol |
| CAS Number | 870483-87-7[1][10][11] | Not available |
| Purity | >99% Chemical Purity | >98% Isotopic Enrichment, >99% Chemical Purity[6] |
Experimental Protocol
This protocol outlines a general procedure using protein precipitation for sample cleanup, which is a rapid and effective method for small molecule analysis in plasma.[12]
Materials and Reagents
-
GW2580 analytical standard
-
This compound internal standard
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA)
-
Dimethyl Sulfoxide (DMSO)[11]
-
Control biological matrix (e.g., human plasma)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve GW2580 and this compound in DMSO to prepare 1 mg/mL primary stock solutions. Store at -20°C or -80°C.[8]
-
Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stocks by diluting the primary stocks with a 50:50 mixture of ACN:Water.
-
Working Internal Standard (IS) Solution (100 ng/mL): Dilute the this compound intermediate stock with 50:50 ACN:Water to a final concentration of 100 ng/mL. This solution will be used for spiking into samples.
-
Calibration Standards (0.5 - 500 ng/mL): Prepare a series of calibration standards by spiking the GW2580 intermediate stock into the control biological matrix. A typical calibration curve might include concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 50 µL of the appropriate sample (calibrator, QC, or unknown) into the corresponding tube.
-
Add 150 µL of the Working IS Solution (100 ng/mL in ACN) to each tube. The ACN will act as the protein precipitating agent.[12]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Injection Vol. | 5 µL |
| Column Temp. | 40°C |
| Run Time | ~5 minutes |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Capillary Voltage | 3.0 kV |
| GW2580 Transition | Q1: 367.2 m/z → Q3: (Optimize for major product ion) |
| This compound Transition | Q1: 373.2 m/z → Q3: (Optimize for major product ion) |
Note: The precursor ions ([M+H]⁺) are calculated based on the molecular weights. Product ions (Q3) and collision energies must be optimized by infusing the pure compounds into the mass spectrometer.
Experimental Workflow
The overall process from sample receipt to final data analysis is depicted below.
Caption: Workflow for the quantitative analysis of GW2580.
Data Presentation
Data analysis involves generating a calibration curve by plotting the peak area ratio of GW2580 to this compound against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.
Example Calibration Curve Data
| Nominal Conc. (ng/mL) | GW2580 Area | This compound Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 5,150 | 985,400 | 0.0052 |
| 1.0 | 10,200 | 991,200 | 0.0103 |
| 5.0 | 52,300 | 1,015,600 | 0.0515 |
| 10.0 | 105,100 | 1,008,300 | 0.1042 |
| 50.0 | 518,900 | 998,700 | 0.5196 |
| 100.0 | 1,045,000 | 1,011,500 | 1.0331 |
| 250.0 | 2,580,000 | 995,100 | 2.5927 |
| 500.0 | 5,120,000 | 1,005,900 | 5.0900 |
Example Sample Quantification
| Sample ID | GW2580 Area | This compound Area | Peak Area Ratio | Calculated Conc. (ng/mL) |
| PK_1hr | 875,300 | 992,100 | 0.8823 | 85.2 |
| PK_4hr | 241,600 | 1,003,400 | 0.2408 | 23.1 |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of the c-FMS inhibitor GW2580 in biological matrices. The use of the stable isotope-labeled internal standard, this compound, is essential for correcting analytical variability, thereby ensuring high accuracy and precision. The described protein precipitation method is simple and fast, making it suitable for high-throughput analysis in drug development and research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. GW2580 | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. texilajournal.com [texilajournal.com]
- 10. GW-2580 | C20H22N4O3 | CID 11617559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols for GW2580 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2580 is a potent and selective inhibitor of the c-FMS (colony-stimulating factor 1 receptor, CSF-1R) kinase.[1][2] By targeting c-FMS, GW2580 effectively blocks the signaling pathway of its ligand, CSF-1, which is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[3][4] This mechanism of action makes GW2580 a valuable tool for investigating the role of macrophages in various pathological processes, including inflammation, autoimmune diseases, and cancer.[3][4] These application notes provide detailed protocols and quantitative data for the in vivo administration of GW2580 in mouse models, compiled from various research studies.
Quantitative Data Summary
The following tables summarize the dosing regimens, pharmacokinetic parameters, and observed effects of GW2580 in different mouse models.
Table 1: GW2580 Dosing and Administration in Mouse Models
| Mouse Model | Dosing Regimen | Administration Route | Vehicle | Study Duration | Key Findings | Reference |
| M-NFS-60 Tumor Xenograft | 20 and 80 mg/kg, twice a day | Oral gavage | Not specified | 4 days | Dose-dependent decrease in tumor cells; 80 mg/kg completely blocked tumor growth. | [4][5] |
| LPS-Induced Inflammation | 40 mg/kg, single dose | Oral gavage | Not specified | Acute (hours) | Inhibited CSF-1-induced priming for LPS-induced IL-6 and TNF production. | [4][5][6] |
| Thioglycolate-Induced Peritonitis | 80 mg/kg, twice a day | Oral gavage | Not specified | 11 days | Diminished macrophage accumulation in the peritoneal cavity by 45%. | [6] |
| Adjuvant-Induced Arthritis | 50 mg/kg, twice a day | Oral gavage | Not specified | 21 days | Inhibited joint connective tissue and bone destruction. | [6][7] |
| Healthy C57BL/6J Mice | 80 mg/kg/day | Oral gavage | 0.1% Tween 80, 0.5% hydroxymethyl propyl-cellulose | 8 days | No significant effect on body weight or circulating immune cell populations. Altered microglia morphology. | [8][9] |
| Multiple Sclerosis Model | 40 mg/kg/day | Oral gavage | Not specified | Not specified | Inhibited disease progression. | [8][9] |
| Amyotrophic Lateral Sclerosis Model | 75 mg/kg/day | Oral gavage | Not specified | Not specified | Inhibited disease progression. | [8][9] |
| Alzheimer's Disease Model | 75 mg/kg/day | Oral gavage | 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 | 4 weeks | Not specified | [8][9][10] |
| MRL/lpr Mice (Depression Model) | 100 mg/kg/day | Oral gavage | Not specified | Not specified | Attenuated depression-like behavior. | [8][9] |
Table 2: Pharmacokinetic Parameters of GW2580 in Mice
| Dose (Oral) | Maximum Plasma Concentration (Cmax) | Reference |
| 20 mg/kg | 1.4 µM | [4][5] |
| 80 mg/kg | 5.6 µM | [4][5] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by GW2580.
References
- 1. GW2580 | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 9. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for GW2580 Treatment of Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction: Colony-stimulating factor 1 (CSF-1) is a critical cytokine that governs the survival, proliferation, differentiation, and function of macrophages and other mononuclear phagocytes[1][2]. It exerts its effects by binding to the colony-stimulating factor 1 receptor (CSF-1R), also known as cFMS, a cell-surface tyrosine kinase[1][3]. The activation of CSF-1R triggers a downstream signaling cascade essential for macrophage lineage regulation. In various pathologies, including chronic inflammation, neurodegenerative diseases, and cancer, the CSF-1/CSF-1R pathway is often upregulated, making it a prime therapeutic target[1][3][4].
GW2580 is a potent and selective, orally bioavailable small molecule inhibitor of the cFMS/CSF-1R kinase[1][5][6]. By competitively binding to the ATP-binding site of the receptor, GW2580 blocks its autophosphorylation and subsequent downstream signaling, thereby inhibiting CSF-1-dependent cellular responses[3][5][7]. These application notes provide detailed protocols for the treatment of macrophages with GW2580 to study its effects on macrophage viability, polarization, and function.
Signaling Pathway of GW2580 Action
The diagram below illustrates the mechanism of action for GW2580. CSF-1 binding to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation, initiating signaling cascades that promote macrophage proliferation, survival, and differentiation. GW2580 selectively inhibits the kinase activity of CSF-1R, blocking these downstream effects.
References
- 1. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with GW2580
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation and in vivo administration of GW2580, a selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R/c-Fms).[1][2][3] GW2580 is a valuable tool for studying the role of macrophages and microglia in various pathological processes, including inflammation, cancer, and neurodegenerative diseases.[4][5][6]
Introduction to GW2580
GW2580 is an orally bioavailable small molecule that acts as a competitive inhibitor of ATP binding to the c-Fms kinase, effectively blocking CSF-1 signaling.[2][7] This inhibition disrupts the proliferation, differentiation, and survival of CSF-1-dependent cells such as monocytes, macrophages, and microglia.[4][8][9] Its selectivity makes it a widely used compound in preclinical research to investigate the therapeutic potential of targeting the CSF-1/CSF-1R axis.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of GW2580, compiled from various studies.
Table 1: In Vivo Dosage and Administration of GW2580 in Mice
| Parameter | Value | Animal Model/Disease | Reference |
| Dosage | 20 - 80 mg/kg | Myeloid carcinoma xenografts | [7][11][12] |
| 40 mg/kg | LPS-induced inflammation | [11][12] | |
| 50 mg/kg | Adjuvant-induced arthritis | [7][11] | |
| 60 mg/kg/day | 3LL lung carcinoma | [1][3] | |
| 75 mg/kg/day | Amyotrophic lateral sclerosis, Alzheimer's disease | [13] | |
| 80 mg/kg/day | Neuroinflammation, Parkinson's disease | [5][13] | |
| 100 mg/kg/day | Depression-like behavior in MRL/lpr mice | [13] | |
| 160 mg/kg | 3LL lung carcinoma, B16F1 melanoma | [1][11] | |
| Administration Route | Oral gavage | Widely used across models | [1][5][7][13] |
| In-feed (0.1% diet) | Spinal cord injury | [3][9] | |
| Frequency | Once or twice daily | Dependent on study design | [7][11] |
Table 2: Pharmacokinetic and In Vitro Data for GW2580
| Parameter | Value | Condition | Reference |
| IC₅₀ (c-Fms/CSF-1R) | 30 nM | In vitro kinase assay | [1][3] |
| Complete Inhibition (human c-Fms) | 0.06 µM | In vitro kinase assay | [2][4][11] |
| Maximal Plasma Concentration (Cmax) | 1.4 µM | 20 mg/kg oral dose in mice | [7][12] |
| 5.6 µM | 80 mg/kg oral dose in mice | [7][12] | |
| Protein Binding (3 µM) | 93% | Mouse plasma | [4][12] |
| 95% | Rat plasma | [4][12] | |
| 98% | Human plasma | [4][12] |
Experimental Protocols
Protocol 1: Preparation of GW2580 for Oral Gavage (Suspension)
This protocol describes the preparation of a commonly used suspension of GW2580 for oral administration in mice.
Materials:
-
GW2580 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or ddH₂O
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)[7]
Procedure:
-
Stock Solution Preparation (in DMSO):
-
Vehicle Preparation:
-
Final Formulation:
-
To prepare a 1 mL working solution, add 50 µL of the 25 mg/mL GW2580 stock in DMSO to 300 µL of PEG300.[11]
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.[11]
-
Finally, add 600 µL of ddH₂O or saline to bring the total volume to 1 mL.[11]
-
The final solution should be used immediately for optimal results.[11]
-
Protocol 2: Alternative Vehicle Preparation for Oral Gavage
This protocol provides an alternative vehicle formulation that has also been successfully used in in vivo studies.[1][13]
Materials:
-
GW2580 powder
-
0.5% Hydroxypropyl methylcellulose (HPMC) or Carboxymethylcellulose sodium (CMC-Na)
-
0.1% Tween-80 (or Tween-20)
-
Distilled water (dH₂O) or saline
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle by dissolving 0.5% HPMC (or CMC-Na) and 0.1% Tween-80 in dH₂O or saline.
-
For example, to make 10 mL of vehicle, add 50 mg of HPMC and 10 µL of Tween-80 to 10 mL of dH₂O.
-
Stir or vortex until the HPMC is fully hydrated and the solution is uniform.
-
-
GW2580 Suspension:
-
Weigh the required amount of GW2580 powder for the desired final concentration (e.g., for an 8 mg/mL solution to dose at 80 mg/kg with a 10 mL/kg volume).
-
Add the GW2580 powder to the prepared vehicle.
-
Vortex thoroughly to create a uniform suspension. Sonication may be required to ensure homogeneity.[7]
-
Important Considerations:
-
Solubility: GW2580 has low aqueous solubility. Therefore, for oral gavage, it is typically administered as a suspension.[7] Ensure the suspension is homogenous before each administration by vortexing.
-
Stability: Prepare fresh formulations daily to ensure stability and consistent dosing.
-
Animal Welfare: Use appropriate gavage needle sizes and techniques to minimize stress and injury to the animals.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the GW2580 mechanism of action and a typical experimental workflow.
Caption: GW2580 inhibits the CSF-1R signaling pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 9. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 10. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pnas.org [pnas.org]
- 13. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
GW2580: A Selective CSF1R Inhibitor for Neuroinflammation Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2580 is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase receptor crucial for the survival, proliferation, differentiation, and function of microglia, the resident immune cells of the central nervous system (CNS).[1][2][3] Persistent microglial activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3][4][5] By targeting CSF1R, GW2580 offers a valuable pharmacological tool to modulate microglial activity and investigate the role of neuroinflammation in disease progression. Unlike some other CSF1R inhibitors that lead to widespread microglial depletion, GW2580 has been shown to suppress microglial activation and proliferation during disease states, often without significantly altering the viability of the basal microglial population.[1][2][6][7] This makes it a particularly useful tool for studying the nuanced roles of microglia in both healthy and diseased states.
Mechanism of Action
GW2580 is an orally bioavailable, ATP-competitive inhibitor of the CSF1R tyrosine kinase.[2][8] The binding of ligands, such as CSF-1 and IL-34, to CSF1R triggers the homodimerization and autophosphorylation of the receptor.[1][2] This initiates downstream signaling cascades, primarily the ERK and AKT pathways, which regulate microglial survival and proliferation.[1] GW2580 selectively binds to CSF1R, preventing this autophosphorylation and thereby inhibiting the downstream signaling required for microglial proliferation and activation.[9][10] This selective inhibition allows for the modulation of inflammatory responses driven by microglia.[6][11]
Signaling Pathway
Caption: GW2580 inhibits CSF1R signaling, blocking microglial proliferation and activation.
Data Summary
In Vitro Efficacy
| Parameter | Cell Type | Value | Reference |
| IC50 (c-FMS/CSF1R) | Enzyme Assay | 30 nM | [9] |
| IC50 (CSF-1 stimulated growth) | M-NFS-60 myeloid tumor cells | 0.33 µM | [9] |
| IC50 (CSF-1 stimulated growth) | Human monocytes | 0.47 µM | [9] |
| Effective Concentration | Primary mouse microglia | 5 µM (inhibits CSF-1 mediated proliferation) | [1][7] |
In Vivo Dosages in Mouse Models
| Disease Model | Dosage | Administration Route | Outcome | Reference |
| Prion Disease | 75 mg/kg/day | Oral gavage | Reduced microglial proliferation, delayed disease progression | [10] |
| Alzheimer's Disease | 75 mg/kg/day (in diet) | Oral (diet) | Prevented behavioral deficits, reduced synaptic degeneration | [12][13] |
| Multiple Sclerosis | 40 mg/kg/day | Oral gavage | Ameliorated disease progression | [1] |
| Amyotrophic Lateral Sclerosis | 75 mg/kg/day | Oral gavage | Reduced microglial proliferation, increased lifespan | [14] |
| Parkinson's Disease (MPTP model) | 80 mg/kg (every 12h) | Oral gavage | Attenuated neuroinflammation and dopaminergic neurodegeneration | [2] |
| Spinal Cord Injury | Chronic in diet | Oral (diet) | Reduced gliosis and microcavity formation, improved motor recovery | [14] |
| General Neuroinflammation | 80 mg/kg/day | Oral gavage | Altered microglia morphology, suppressed genes for ROS regulation | [1][7] |
Experimental Protocols
In Vitro Microglia Proliferation Assay
This protocol is designed to assess the inhibitory effect of GW2580 on CSF-1-induced microglial proliferation.
Materials:
-
Primary mouse microglia or a suitable microglial cell line (e.g., BV-2)
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant mouse CSF-1 (R&D Systems, Cat No. 416-ML)
-
GW2580 (LC Labs, Cat No. G-5903)
-
Cell proliferation reagent (e.g., Ki-67 antibody, Cell Signaling; Cat No. 9129S)
-
96-well culture plates
-
Fixation and permeabilization buffers
-
Secondary antibody conjugated to a fluorescent marker
Procedure:
-
Cell Seeding: Seed primary microglia or a microglial cell line in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
GW2580 Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of GW2580 (e.g., 0-5 µM). Incubate for 1 hour.[1][7]
-
CSF-1 Stimulation: Add recombinant mouse CSF-1 to the wells at a final concentration of 10-30 ng/ml to induce proliferation.[1] Include a control group with no CSF-1 stimulation.
-
Incubation: Incubate the plate for 48 hours.[1]
-
Immunostaining for Ki-67:
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[1]
-
Wash the cells with PBS.
-
Permeabilize and block the cells with PBS containing 0.3% Triton-X 100 and 5% goat serum for 1 hour.[1]
-
Incubate with a primary antibody against the proliferation marker Ki-67 (e.g., 1:200 dilution) overnight at 4°C.[1]
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Analysis: Quantify the number of Ki-67 positive cells using a fluorescence microscope or a high-content imaging system. Cell viability can be assessed in parallel using an LDH assay on the supernatant.[1]
Caption: Workflow for in vitro assessment of GW2580's effect on microglial proliferation.
In Vivo Administration in a Mouse Model of Neuroinflammation
This protocol describes the oral administration of GW2580 to mice to study its effects on neuroinflammation in vivo.
Materials:
-
C57BL/6J mice
-
GW2580 (LC Labs, Cat No. G-5903)
-
Vehicle solution: 0.5% hydroxymethyl propyl-cellulose and 0.1% Tween 80 in sterile water.[1][10]
-
Oral gavage needles (18G)[1]
-
Standard laboratory equipment for animal handling and euthanasia.
Procedure:
-
Preparation of GW2580 Suspension: Suspend GW2580 in the vehicle solution to achieve the desired final concentration for a dosing volume of 0.2 ml per mouse (e.g., for an 80 mg/kg dose in a 25g mouse, the concentration would be 10 mg/ml).[1][10] The suspension should be prepared fresh daily and sonicated to ensure uniform distribution.
-
Animal Dosing: Administer GW2580 or vehicle to mice via oral gavage once daily for the desired treatment period (e.g., 8 days for general neuroinflammation studies, or longer for chronic disease models).[1]
-
Monitoring: Monitor the animals daily for any changes in weight, food intake, and general behavior.[1][10]
-
Tissue Collection: At the end of the treatment period, euthanize the mice by CO2 asphyxiation followed by cardiac puncture for blood collection.[1]
-
Perfusion and Brain Extraction: Perfuse the mice with sterile phosphate-buffered saline (PBS) to remove blood from the brain.[1] Carefully extract the brain for subsequent analysis.
-
Downstream Analysis: The brain tissue can be processed for various analyses, including:
Caption: Workflow for in vivo administration and analysis of GW2580 in a mouse model.
Concluding Remarks
GW2580 is a critical tool for dissecting the role of CSF1R-mediated signaling in neuroinflammation and neurodegenerative diseases. Its ability to selectively inhibit microglial proliferation and activation, without causing widespread cell death, allows for a more nuanced investigation of microglial function. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing GW2580 to further our understanding of the complex interplay between microglia and neuronal health. As with any pharmacological agent, careful consideration of dose, timing, and the specific experimental context is essential for obtaining robust and reproducible results.
References
- 1. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 2. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges | Semantic Scholar [semanticscholar.org]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Regulation of Microglial Proliferation during Chronic Neurodegeneration | Journal of Neuroscience [jneurosci.org]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. academic.oup.com [academic.oup.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
Application Notes and Protocols for Studying Microglia Activation with GW2580
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GW2580, a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), to study microglia activation and neuroinflammation. GW2580 offers a nuanced approach to modulating microglial function by primarily inhibiting their proliferation without inducing widespread cell death, making it a valuable tool for investigating the role of microglia in various neurological and neurodegenerative diseases.
Introduction to GW2580
GW2580 is an orally bioavailable and selective ATP-competitive inhibitor of the CSF1R tyrosine kinase.[1] The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS or CD115, is a critical regulator of the survival, differentiation, and proliferation of mononuclear phagocytes, including microglia.[1] Its ligands are CSF-1 (M-CSF) and IL-34. By inhibiting CSF1R, GW2580 effectively dampens microglial proliferation and their pro-inflammatory responses.[1][2] Unlike other CSF1R inhibitors such as PLX3397 or PLX5622, GW2580 has been shown to reduce microglial activation and proliferation without causing significant depletion of the microglial population.[1][3] This unique characteristic allows for the study of microglial function in a less disruptive manner.
Applications in Microglia Research
GW2580 has been employed in a variety of preclinical models to investigate the role of microglia in disease pathogenesis. Key applications include:
-
Neurodegenerative Diseases: In models of Alzheimer's disease, GW2580 treatment has been shown to block microglial proliferation, shift their inflammatory profile towards an anti-inflammatory phenotype, and improve cognitive function without altering amyloid-β plaque load.[4] In Parkinson's disease models, it attenuates neuroinflammation and dopaminergic neurodegeneration.[1][2] It has also shown therapeutic potential in models of amyotrophic lateral sclerosis (ALS) and prion disease.[5][6]
-
Spinal Cord Injury (SCI): Administration of GW2580 after SCI has been demonstrated to reduce microglial proliferation, leading to tissue preservation and improved motor recovery in both mice and nonhuman primates.[5][7]
-
Multiple Sclerosis (MS): In experimental autoimmune encephalomyelitis (EAE), an animal model of MS, GW2580 ameliorates disease progression by reducing microglia activation and leukocyte infiltration into the central nervous system (CNS).[5][8]
-
Glioblastoma: Recent studies suggest GW2580 can reprogram pro-tumorigenic M2-like glioblastoma-associated microglia/macrophages (GAMs) towards an anti-tumor M1-like phenotype.[9]
Data Presentation
Table 1: In Vivo Effects of GW2580 on Microglia and Disease Pathology
| Disease Model | Species | GW2580 Dose & Administration | Key Findings | Reference |
| Parkinson's Disease (MPTP) | Mouse | 80 mg/kg, oral gavage, every 12h | Attenuated microglial proliferation, reduced pro-inflammatory mRNA, protected dopamine neurons. | [1] |
| Alzheimer's Disease (APP/PS1) | Mouse | 0.1% in diet (1000 ppm) for 3 months | Blocked microglial proliferation, shifted microglia to an anti-inflammatory phenotype, improved memory. | [4] |
| Spinal Cord Injury | Mouse | 150 mg/kg/day in diet | Reduced microglia proliferation, improved motor function recovery. | [7] |
| Spinal Cord Injury | Nonhuman Primate (Microcebus murinus) | 7.2 mg/day, oral | Reduced microglia proliferation, improved motor function recovery. | [7] |
| Multiple Sclerosis (EAE) | Mouse | Not specified | Ameliorated disease progression, decreased macrophage and T-cell infiltration. | [5] |
| Prion Disease | Mouse | Not specified | Reduced neuronal damage, slowed disease progression. | [5] |
Table 2: In Vitro Effects of GW2580 on Microglia
| Cell Type | GW2580 Concentration | Key Findings | Reference |
| Primary Mouse Microglia | 5µM | Inhibited CSF1-mediated proliferation by nearly 100%. | [10][11] |
| Primary Mouse Microglia | Increasing concentrations | Dose-dependent reduction in viability only when co-treated with LPS. | [10][12] |
Experimental Protocols
In Vivo Administration of GW2580
1. Oral Gavage Protocol (Adapted from Parkinson's Disease Model[1])
-
Objective: To inhibit microglia proliferation in an acute neurotoxic model.
-
Materials:
-
GW2580 (LC Laboratories)
-
Vehicle (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water)
-
Gavage needles
-
-
Procedure:
-
Prepare a suspension of GW2580 in the vehicle at the desired concentration (e.g., for an 80 mg/kg dose in a 25g mouse, prepare a solution where 100µL contains 2mg of GW2580).
-
Administer GW2580 or vehicle via oral gavage. In the MPTP model, GW2580 was given 2 hours after the final MPTP injection and then every 12 hours.[1]
-
Monitor animals for any adverse effects.
-
2. Diet-Based Administration Protocol (Adapted from Alzheimer's Disease Model[4])
-
Objective: For chronic inhibition of microglia proliferation.
-
Materials:
-
Standard rodent diet (e.g., RM1)
-
GW2580-containing diet (e.g., 0.1% or 1000 ppm GW2580)
-
-
Procedure:
-
House animals and provide them with either the control diet or the GW2580-containing diet ad libitum.
-
The treatment duration in the APP/PS1 mouse model was 3 months.[4]
-
Ensure fresh diet is provided regularly.
-
In Vitro Microglia Culture Protocol
1. Inhibition of Microglia Proliferation (Adapted from[10][11])
-
Objective: To assess the effect of GW2580 on CSF1-induced microglia proliferation.
-
Materials:
-
Primary microglia cultures
-
GW2580 (dissolved in DMSO)
-
Recombinant CSF-1
-
Cell culture medium
-
Proliferation assay reagents (e.g., Ki-67 staining)
-
-
Procedure:
-
Plate primary microglia at the desired density.
-
Pre-treat cells with varying concentrations of GW2580 (e.g., up to 5µM) for a specified time (e.g., 1 hour).
-
Stimulate the microglia with CSF-1 (e.g., 10-30 ng/ml).[13]
-
After an appropriate incubation period (e.g., 24-48 hours), assess cell proliferation using a method like Ki-67 immunostaining.
-
Mandatory Visualizations
References
- 1. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 6. Regulation of Microglial Proliferation during Chronic Neurodegeneration | Journal of Neuroscience [jneurosci.org]
- 7. Inhibiting microglia proliferation after spinal cord injury improves recovery in mice and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: GW2580 in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2580 is a potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a critical component in the regulation of macrophage and monocyte survival, proliferation, and differentiation.[1][2] In the context of oncology, CSF1R signaling is implicated in the recruitment and pro-tumoral polarization of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.[3][4][5] By inhibiting CSF1R, GW2580 offers a targeted approach to modulate the tumor immune landscape, thereby hindering tumor growth, angiogenesis, and metastasis.[4][6] These application notes provide a comprehensive overview of GW2580's use in preclinical cancer research, including its mechanism of action, quantitative data from various cancer models, and detailed experimental protocols.
Mechanism of Action
GW2580 acts as an ATP-competitive inhibitor of the cFMS kinase, the intracellular domain of the CSF1R.[2][7] This inhibition blocks the downstream signaling cascades, including the ERK and AKT pathways, that are crucial for the function of myeloid cells.[8][9] In the tumor microenvironment, this leads to a reduction in the infiltration and pro-tumoral M2-like polarization of TAMs.[6][10] Furthermore, GW2580 has been shown to decrease the recruitment of monocytic MDSCs to the tumor site.[3][5] This modulation of the myeloid compartment can lead to a less immunosuppressive and pro-angiogenic tumor microenvironment.[4]
Data Presentation
In Vitro Efficacy of GW2580
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| M-NFS-60 (murine) | Myeloid Tumor | CSF-1 Stimulated Growth | 0.33 µM | [11] |
| NSO (murine) | Myeloid Tumor | Serum Stimulated Growth | 13.5 µM | [11] |
| Human Monocytes | - | CSF-1 Stimulated Growth | 0.47 µM | [11] |
| HUVEC | - | VEGF Stimulated Growth | 12 µM | [11] |
| BT474 | Breast Cancer | Serum Stimulated Growth | 21 µM | [11] |
| Murine BMDMs | - | CSF-1 Stimulated Growth | ~100 nM | [3] |
| RAW264.7 (murine) | Macrophage | CSF1R Phosphorylation | ~10 nM | [2] |
In Vivo Efficacy and Dosing of GW2580
| Cancer Model | Dosing Regimen | Effect | Reference |
| 3LL Lewis Lung Carcinoma (subcutaneous) | 160 mg/kg/day (oral gavage) | Reduced CD45+CD11b+ myeloid cells, CD11b+F4/80+ TAMs, and CD11b+Gr-1+ MDSCs by >2-fold. | [4][11] |
| 3LL Lewis Lung Carcinoma (subcutaneous) | 160 mg/kg/day GW2580 + 800 µg DC101 (anti-VEGFR-2) every other day | Synergistic tumor growth reduction of ~70%. | [3][11] |
| M-NFS-60 Myeloid Tumor (intraperitoneal) | 80 mg/kg twice daily (oral) | Completely blocked tumor growth. | [7][11] |
| ID8 Ovarian Cancer (intraperitoneal) | 160 mg/kg/day (oral gavage) | Reduced ascites volume and M2 macrophage infiltration. | [10] |
| RM-1 Prostate Tumor (orthotopic) | 160 mg/kg/day | Reduced MDSC infiltration and tumor angiogenesis. | [3] |
| Glioblastoma (patient-derived organoids) | Treatment with GW2580 | Reprogrammed M2-like GAMs to a proinflammatory phenotype and impaired tumor cell proliferation. | [9] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is adapted for assessing the inhibitory effect of GW2580 on CSF-1 dependent cell growth.
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant murine CSF-1
-
GW2580
-
96-well plates
-
WST-1 or similar cell proliferation reagent
-
Plate reader
Procedure:
-
Culture M-NFS-60 cells in complete medium. The day before the assay, deplete the medium of CSF-1.[11]
-
Prepare a 10-point concentration curve of GW2580 in medium containing 10% serum.
-
Resuspend M-NFS-60 cells at a density of 0.5 x 10^6 cells/mL in medium containing 10% serum and 20 ng/mL of murine CSF-1.[11]
-
Add 50 µL of the cell suspension to each well of a 96-well plate containing 50 µL of the GW2580 dilutions.
-
Incubate the plate for 3 days under standard cell culture conditions.
-
Add 10 µL of WST-1 reagent to each well and incubate for 4 hours.
-
Measure the absorbance at 440 nm using a plate reader.
-
Calculate cell growth inhibition and determine the IC50 value.
In Vivo Murine Tumor Model
This protocol describes a general procedure for establishing a subcutaneous tumor model and treatment with GW2580.
Materials:
-
Cancer cell line (e.g., 3LL Lewis Lung Carcinoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
Sterile PBS
-
GW2580
-
Control diluent (0.5% hydroxypropyl methylcellulose, 0.1% Tween20 in distilled H2O)
-
Oral gavage needles
-
Calipers
Procedure:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Prepare GW2580 in the control diluent at the desired concentration (e.g., 160 mg/kg).[3][4]
-
Administer GW2580 or control diluent daily via oral gavage.
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2).
-
Monitor animal health and body weight throughout the study.[3][4]
-
At the end of the study, euthanize the mice and harvest tumors and other tissues for further analysis (e.g., flow cytometry, immunohistochemistry).
Combination Therapies
GW2580 has shown synergistic effects when combined with other anti-cancer agents. A notable example is its combination with anti-angiogenic therapies, such as anti-VEGFR-2 antibodies (e.g., DC101).[3] This combination can lead to a more profound inhibition of tumor growth and angiogenesis than either agent alone.[3][11] Additionally, combining GW2580 with chemotherapeutic agents like gemcitabine has demonstrated enhanced efficacy in preclinical models of pancreatic cancer.[12][13]
Resistance Mechanisms
While targeting CSF1R is a promising strategy, potential resistance mechanisms should be considered. These can include the activation of alternative survival pathways in tumor cells or the tumor microenvironment, and the incomplete depletion or repolarization of pro-tumoral myeloid cells.[14][15] Further research is needed to fully elucidate and overcome resistance to CSF1R inhibitors.
Safety and Toxicology
In preclinical studies, GW2580 has been shown to be well-tolerated at therapeutic doses. For instance, in tumor-bearing mice treated with 160 mg/kg of GW2580 for 14 days, no significant differences in total body weight or markers of hepatic and renal toxicity were observed compared to control animals.[3][4]
Conclusion
GW2580 is a valuable research tool for investigating the role of the CSF1R signaling axis and the tumor myeloid microenvironment in cancer progression. Its ability to selectively target and modulate TAMs and MDSCs makes it a compelling candidate for both standalone and combination therapies in various cancer types. The protocols and data presented here provide a foundation for designing and executing robust preclinical studies to further explore the therapeutic potential of GW2580.
References
- 1. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. ifg-1.com [ifg-1.com]
- 13. Latest Advances in Targeting the Tumor Microenvironment for Tumor Suppression [mdpi.com]
- 14. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New discovery of drug resistance mechanism in tumor cells, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]
Application Notes and Protocols for GW2580 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical efficacy studies of GW2580, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). The protocols outlined below cover key in vitro and in vivo assays to evaluate the biological activity and therapeutic potential of GW2580.
Introduction
GW2580 is a potent and specific inhibitor of the cFMS kinase, the receptor for Colony-Stimulating Factor 1 (CSF-1). The CSF1/CSF1R signaling pathway is crucial for the survival, proliferation, differentiation, and function of myeloid cells, particularly macrophages.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][4] GW2580 exerts its effect by competitively binding to the ATP-binding site of the CSF1R kinase, thereby inhibiting its autophosphorylation and downstream signaling cascades.[5][6] These notes provide detailed protocols for assessing the efficacy of GW2580 in preclinical models.
Mechanism of Action: CSF1R Signaling Pathway
Upon binding of its ligands, CSF-1 or IL-34, the CSF1R dimerizes and undergoes autophosphorylation on several tyrosine residues.[2][7] This activation creates docking sites for various signaling proteins, initiating downstream cascades that regulate key cellular functions. The diagram below illustrates the simplified CSF1R signaling pathway and the inhibitory action of GW2580.
Caption: Simplified CSF1R signaling pathway and the inhibitory action of GW2580.
Data Presentation
Table 1: In Vitro Inhibitory Activity of GW2580
| Cell Line/Assay | Target | IC₅₀ (µM) | Reference |
| M-NFS-60 (murine myeloid) | CSF-1-dependent growth | 0.33 | [8] |
| Human Monocytes | CSF-1-dependent growth | 0.47 | [8] |
| Human cFMS Kinase Assay | cFMS kinase activity | 0.06 | [5][9] |
| RAW264.7 (murine macrophage) | CSF1R phosphorylation | ~0.01 | [6][8] |
Table 2: In Vivo Efficacy of GW2580 in Preclinical Models
| Model | Dosing Regimen | Key Findings | Reference |
| M-NFS-60 Tumor Growth in Mice | 80 mg/kg, p.o., b.i.d. | Complete inhibition of tumor growth. | [5][8] |
| Thioglycolate-induced Macrophage Influx | 80 mg/kg, p.o., b.i.d. | 45% reduction in macrophage accumulation. | [8] |
| Adjuvant-induced Arthritis in Rats | 50 mg/kg, p.o., b.i.d. | Inhibition of joint destruction. | [6][8] |
| Murine ID8 Ovarian Cancer Model | Not specified | Reduced M2 macrophage infiltration and ascites volume. | [10] |
| 3LL Lung Tumor Model | 160 mg/kg, p.o., daily | Reduced tumor recruitment of myeloid cells. | [8] |
Experimental Protocols
In Vitro Assays
1. CSF-1 Dependent Cell Proliferation Assay
This assay measures the ability of GW2580 to inhibit the proliferation of cells that are dependent on CSF-1 for growth.
-
Cell Line: M-NFS-60 (murine myeloid cells) or freshly isolated human monocytes.
-
Materials:
-
M-NFS-60 cells or human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant murine or human CSF-1
-
GW2580 (stock solution in DMSO)
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well microplates
-
-
Protocol:
-
Seed M-NFS-60 cells at a density of 5 x 10³ cells/well in a 96-well plate in 100 µL of culture medium. For human monocytes, isolate from PBMCs and seed at an appropriate density.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Prepare serial dilutions of GW2580 in the culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Add 50 µL of the GW2580 dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Add 50 µL of recombinant CSF-1 to a final concentration that stimulates submaximal proliferation (e.g., 10 ng/mL). Include a control group with no CSF-1 stimulation.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of GW2580 and determine the IC₅₀ value using a suitable software.
-
2. CSF1R Phosphorylation Assay (Western Blot)
This assay assesses the direct inhibitory effect of GW2580 on CSF1R autophosphorylation.
-
Cell Line: RAW264.7 (murine macrophages) or other CSF1R-expressing cells.
-
Materials:
-
RAW264.7 cells
-
DMEM supplemented with 10% FBS
-
Recombinant murine CSF-1
-
GW2580
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescence substrate
-
-
Protocol:
-
Plate RAW264.7 cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of GW2580 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant CSF-1 (e.g., 100 ng/mL) for 5-10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-CSF1R antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an anti-total-CSF1R antibody to confirm equal protein loading.
-
In Vivo Efficacy Study
1. Syngeneic Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of GW2580 in a syngeneic mouse model.
References
- 1. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Macrophage Blockade Using CSF1R Inhibitors Reverses the Vascular Leakage Underlying Malignant Ascites in Late-Stage Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of GW2580 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of GW2580, a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), in various animal models. This document is intended to guide researchers in designing and executing studies to investigate the chronic effects of CSF1R inhibition in vivo.
Introduction
GW2580 is a potent and selective, orally bioavailable inhibitor of the cFMS kinase, the receptor for colony-stimulating factor-1 (CSF-1).[1][2] CSF-1R signaling is crucial for the proliferation, differentiation, and survival of myeloid lineage cells, particularly microglia, the resident immune cells of the central nervous system (CNS).[3] Dysregulated microglial proliferation and activation are implicated in the pathogenesis of numerous neurodegenerative and inflammatory diseases. Long-term administration of GW2580 in animal models allows for the investigation of the sustained therapeutic effects of modulating microglial activity.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of long-term GW2580 administration across various animal models as reported in the literature.
Table 1: Effects of Long-Term GW2580 Administration on Microglia and Macrophages
| Animal Model | Dosage and Duration | Effect on Microglia/Macrophage Numbers | Key Findings | Reference |
| APP/PS1 (Alzheimer's Disease) | 75 mg/kg/day in diet for 3 months | Significant reduction in microglial proliferation (Iba1+/BrdU+ cells) without depleting the overall microglial population. | Blocked microglial proliferation and shifted microglia to an anti-inflammatory phenotype. | [4] |
| Prion Disease (ME7) | 75 mg/kg/day via oral gavage for 4 weeks | Significant reduction in microglial proliferation (CD11b+ and BrdU+ cells). | Attenuated neuronal degeneration and delayed disease progression. | |
| SOD1G93A (ALS) | 75 mg/kg/day in diet from 60 days of age | Reduced microglial proliferation in the spinal cord. | Attenuated motor neuron death and extended survival. | [5] |
| MPTP (Parkinson's Disease) | 75 mg/kg/day via oral gavage for 7 days | Attenuated MPTP-induced Iba1-positive cell proliferation without reducing the basal microglial population. | Protective against dopaminergic neurodegeneration. | [3][6] |
| Hepatocellular Carcinoma (DEN-induced) | 80 µg/g body weight via gavage twice daily for 28 weeks | Inhibited activation of Kupffer cells (liver macrophages). | Significantly blunted the number and maximum diameter of tumors. | [7] |
Table 2: Effects of Long-Term GW2580 Administration on Pathological and Behavioral Outcomes
| Animal Model | Dosage and Duration | Pathological/Behavioral Outcome | Key Findings | Reference |
| APP/PS1 (Alzheimer's Disease) | 75 mg/kg/day in diet for 3 months | Improved performance in memory and behavioral tasks; prevented synaptic degeneration. | Beneficial effects were independent of changes in amyloid-β plaque burden. | [4] |
| Prion Disease (ME7) | 75 mg/kg/day via oral gavage for 4 weeks | Delayed onset of behavioral deficits (hyperactivity) and extended survival by an average of 26.5 days. | Inhibition of microglial proliferation correlated with improved outcomes. | |
| Spinal Cord Injury | Food diet containing GW2580 for 6 weeks | No improvement in motor recovery with long-term treatment. | A short-term treatment was previously shown to be beneficial, suggesting a time-dependent role for microglia. | [7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 100 mg/kg/day in diet | Significantly reduced disease severity and prevented relapse. | Associated with reduced leukocyte infiltration into the CNS and preservation of blood-brain barrier integrity. |
Experimental Protocols
Protocol 1: Preparation and Administration of GW2580 via Oral Gavage
This protocol is suitable for studies requiring precise daily dosing of GW2580.
Materials:
-
GW2580 (e.g., LC Laboratories, Cat No. G-5903)
-
Vehicle components:
-
0.5% Hydroxypropyl methylcellulose (HPMC)
-
0.1% Tween 80
-
Sterile water
-
-
Weighing scale
-
Mortar and pestle (optional, for powder)
-
Stir plate and stir bar
-
Appropriately sized oral gavage needles (e.g., 18-22 gauge for mice)[8][9]
-
Syringes
Procedure:
-
Vehicle Preparation:
-
In a sterile beaker, dissolve 0.5 g of HPMC in approximately 80 ml of sterile water by stirring on a stir plate. This may require gentle heating to fully dissolve.
-
Allow the solution to cool to room temperature.
-
Add 0.1 ml of Tween 80 to the HPMC solution.
-
Bring the final volume to 100 ml with sterile water and stir until a homogenous suspension is formed.
-
-
GW2580 Suspension Preparation:
-
Calculate the required amount of GW2580 based on the desired dose (e.g., 80 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of GW2580 powder.
-
Gradually add the GW2580 powder to the prepared vehicle while continuously stirring to ensure a uniform suspension. A typical final concentration for an 80 mg/kg dose in a 200 µl gavage volume for a 20g mouse would be 8 mg/ml.
-
Continue stirring until no clumps are visible.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement.[8]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[8]
-
Gently insert the gavage needle into the mouth, advancing it along the hard palate towards the back of the throat.[8]
-
The needle should slide easily down the esophagus without resistance. If resistance is met, withdraw and reposition. Do not force the needle. [8]
-
Once the needle is in place, slowly administer the calculated volume of the GW2580 suspension.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Preparation of GW2580-Containing Rodent Diet
This method is suitable for long-term administration, providing a less stressful alternative to daily gavage.
Materials:
-
GW2580 powder
-
Standard rodent chow (powdered or easily ground)
-
Food mixer
-
Water or a binding agent (e.g., maltodextrin)
-
Pellet press (optional)
-
Drying oven or well-ventilated area
Procedure:
-
Diet Preparation:
-
Calculate the total amount of GW2580 needed for the entire study duration based on the desired dose, estimated daily food consumption of the animals (typically 3-5 g/day for an adult mouse), and the total amount of diet to be prepared.
-
Thoroughly mix the GW2580 powder with a small portion of the powdered rodent chow to create a pre-mix. This ensures even distribution.
-
Gradually add the pre-mix to the remaining powdered chow in a food mixer and mix until a homogenous blend is achieved.
-
-
Pellet Formulation (if required):
-
Slowly add a small amount of water or a binding agent to the mixed powder while the mixer is running until the mixture has a consistency suitable for forming pellets.
-
If using a pellet press, transfer the mixture to the press and form pellets of a size appropriate for the cage food hopper.
-
If a pellet press is not available, the mixture can be spread into a shallow pan, pressed firmly, and cut into blocks.
-
-
Drying and Storage:
-
Dry the pellets or blocks in a drying oven at a low temperature (e.g., 40-50°C) or in a well-ventilated area at room temperature until they are hard and dry.
-
Store the GW2580-containing diet in airtight containers in a cool, dark, and dry place.
-
Protocol 3: Immunohistochemistry for Microglia (Iba1 Staining)
This protocol allows for the visualization and quantification of microglia in brain tissue sections.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
0.3% Triton X-100 in PBS (PBST)
-
Blocking solution: 5% normal goat serum in PBST
-
Primary antibody: Rabbit anti-Iba1 (e.g., Wako, 019-19741) diluted 1:500 - 1:1000 in blocking solution.[10]
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 594) diluted in blocking solution.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 30-40 µm thick sections on a cryostat and store in a cryoprotectant solution at -20°C.
-
-
Immunostaining:
-
Wash free-floating sections three times in PBS for 5 minutes each.
-
Permeabilize the tissue by incubating in PBST for 10 minutes.
-
Block non-specific binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate the sections in the primary antibody solution overnight at 4°C.
-
Wash the sections three times in PBST for 10 minutes each.
-
Incubate in the secondary antibody solution for 2 hours at room temperature, protected from light.
-
Wash the sections three times in PBS for 10 minutes each.
-
Counterstain with DAPI for 10 minutes.
-
Wash twice in PBS for 5 minutes each.
-
Mount the sections onto glass slides and coverslip with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence or confocal microscope.
-
Quantify the number of Iba1-positive cells per unit area in the regions of interest.
-
Protocol 4: Flow Cytometry for Microglia Analysis
This protocol enables the quantification and phenotyping of microglia from brain tissue.
Materials:
-
Brain dissociation kit (e.g., Miltenyi Biotec, Adult Brain Dissociation Kit)
-
Percoll or other density gradient medium
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., anti-mouse CD16/32)
-
Fluorescently conjugated antibodies (e.g., CD11b-PE, CD45-FITC, Ly6C-APC, Ly6G-PerCP-Cy5.5)
-
Viability dye (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Perfuse the animal with ice-cold PBS.
-
Dissect the brain region of interest and place it in dissociation buffer.
-
Mechanically and enzymatically dissociate the tissue according to the manufacturer's protocol to obtain a single-cell suspension.
-
Remove myelin using a density gradient centrifugation method (e.g., 30%/70% Percoll gradient).
-
-
Cell Staining:
-
Resuspend the cell pellet in flow cytometry buffer.
-
Block Fc receptors by incubating with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorescently conjugated antibodies and incubate for 30 minutes on ice, protected from light.
-
Wash the cells with flow cytometry buffer.
-
Resuspend the cells in buffer containing a viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on single, live cells.
-
Identify microglia as the CD11b-positive, CD45-intermediate population (CD11b+CD45int).
-
Further analyze the microglial population for other markers of interest.
-
Mandatory Visualizations
Caption: Experimental workflow for long-term GW2580 administration in animal models.
Caption: CSF1R signaling pathway and the inhibitory action of GW2580.
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. albany.edu [albany.edu]
- 3. mmpc.org [mmpc.org]
- 4. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 5. protocols.io [protocols.io]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine Targets in the Brain: Impact on Neurotransmitters and Neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
- 9. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 10. In vivo synaptic density loss correlates with impaired functional and related structural connectivity in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GW2580 for In Vitro Inhibition of Osteoclast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. Their excessive activity, however, is a key factor in the pathogenesis of various bone diseases, including osteoporosis, rheumatoid arthritis, and bone metastases. Osteoclast differentiation, or osteoclastogenesis, is a complex process primarily regulated by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2] M-CSF, by binding to its receptor c-FMS, promotes the survival, proliferation, and differentiation of mononuclear phagocyte precursors into osteoclasts.[1][3] GW2580 is a potent and selective, orally bioavailable inhibitor of the c-FMS kinase.[3][4] By targeting c-FMS, GW2580 effectively blocks the M-CSF signaling pathway, thereby inhibiting osteoclast differentiation and subsequent bone resorption.[5][6] These application notes provide a comprehensive overview of the use of GW2580 as an inhibitor of osteoclast differentiation in vitro, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
GW2580 acts as a competitive inhibitor of ATP binding to the c-FMS kinase domain.[3] The binding of M-CSF to the c-FMS receptor triggers receptor dimerization and autophosphorylation of tyrosine residues within its intracellular domain. This phosphorylation event initiates a downstream signaling cascade that is crucial for osteoclast precursor proliferation and differentiation. Key signaling pathways activated by M-CSF/c-FMS include the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are essential for cell survival and proliferation.[1]
Furthermore, M-CSF signaling is a prerequisite for the expression of RANK, the receptor for RANKL.[7] The subsequent binding of RANKL to RANK activates downstream signaling pathways, including the activation of transcription factors like nuclear factor-κB (NF-κB), activator protein-1 (AP-1), and the master regulator of osteoclastogenesis, nuclear factor of activated T-cells cytoplasmic 1 (NFATc1).[7][8] By inhibiting c-FMS kinase activity, GW2580 effectively abrogates the initial M-CSF-mediated signals required for the survival and proliferation of osteoclast precursors and their responsiveness to RANKL, ultimately leading to a potent inhibition of osteoclast formation.[5][6]
Quantitative Data
The following tables summarize the in vitro efficacy of GW2580 in inhibiting various aspects of osteoclast differentiation and function.
| Parameter | Cell Type | IC50 / Effective Concentration | Reference |
| c-FMS Kinase Inhibition | Human c-FMS (in vitro) | 0.06 µM (complete inhibition) | [3] |
| Monocyte Growth Inhibition | Rat Monocytes (CSF-1 induced) | 0.2 µM | [4] |
| Bone Degradation Inhibition | Human Osteoclasts | 1 µM (complete inhibition) | [3] |
| Rat Calvaria (PTH-induced) | 0.1 µM (80% inhibition) | [3] | |
| Rat Fetal Long Bone (PTH-induced) | 0.1-0.3 µM (30-40% inhibition), 1-10 µM (complete inhibition) | [3] | |
| Osteoclast Differentiation | Murine Bone Marrow Macrophages | Not explicitly provided, but effective at concentrations that inhibit macrophage formation. | [5] |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation from Murine Bone Marrow Macrophages (BMMs)
This protocol describes the generation of osteoclasts from primary mouse bone marrow cells and the assessment of the inhibitory effect of GW2580.
Materials:
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse M-CSF
-
Recombinant mouse RANKL
-
GW2580 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well cell culture plates
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6-8 week old mouse and dissect the femurs and tibias.
-
Remove the surrounding muscle tissue and sterilize the bones with 70% ethanol.
-
In a sterile culture hood, cut the ends of the bones and flush the marrow with α-MEM using a 25-gauge needle and syringe.[9]
-
Collect the cell suspension and pass it through a 70 µm cell strainer to obtain a single-cell suspension.[9]
-
Centrifuge the cells, resuspend in α-MEM with 10% FBS and 1% Penicillin-Streptomycin, and count the cells.
-
-
Generation of Bone Marrow Macrophages (BMMs):
-
Plate the bone marrow cells in a T-75 flask at a density of 5 x 10^6 cells in complete α-MEM supplemented with 30 ng/mL M-CSF.
-
Incubate at 37°C in a 5% CO2 incubator for 3-4 days. The adherent cells are the BMMs.
-
-
Osteoclast Differentiation Assay:
-
Detach the BMMs using a cell scraper or trypsin-EDTA.
-
Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well in complete α-MEM.
-
Allow the cells to adhere overnight.
-
The next day, replace the medium with differentiation medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add GW2580 at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 4-5 days, replacing the medium with fresh differentiation medium and GW2580 every 2 days.
-
-
TRAP Staining:
-
After 4-5 days, aspirate the medium and wash the cells with PBS.
-
Fix the cells with a fixation solution (e.g., 10% formalin) for 10 minutes at room temperature.
-
Wash the cells with deionized water.
-
Perform TRAP staining according to the manufacturer's instructions. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.[10][11]
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated cells per well under a light microscope.
-
Calculate the percentage of inhibition of osteoclast formation at each concentration of GW2580 compared to the vehicle control.
-
Protocol 2: Bone Resorption (Pit) Assay
This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.
Materials:
-
Corning® Osteo Assay Surface or similar calcium phosphate-coated plates
-
BMMs
-
Differentiation medium (as in Protocol 1)
-
GW2580
-
5% Sodium hypochlorite solution
-
Light microscope or scanning electron microscope
Procedure:
-
Osteoclast Differentiation on Resorption Substrate:
-
Seed BMMs onto the calcium phosphate-coated plates.
-
Induce osteoclast differentiation in the presence of various concentrations of GW2580 as described in Protocol 1.
-
-
Removal of Cells:
-
After 7-10 days of culture, remove the cells by treating the wells with a 5% sodium hypochlorite solution for 10-15 minutes.
-
Wash the wells extensively with deionized water and allow them to air dry.
-
-
Visualization and Quantification of Resorption Pits:
-
Visualize the resorption pits (clear zones where the coating has been removed) using a light microscope.
-
For higher resolution imaging, a scanning electron microscope can be used.
-
Quantify the total area of resorption pits per well using image analysis software (e.g., ImageJ).
-
Calculate the percentage of inhibition of bone resorption at each concentration of GW2580.
-
Visualizations
References
- 1. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Blocking of the Ubiquitin-Proteasome System Prevents Inflammation-Induced Bone Loss by Accelerating M-CSF Receptor c-Fms Degradation in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Modulating the Tumor Microenvironment with GW2580
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW2580 is a potent and selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS.[1][2] CSF-1R signaling is crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[3] In the context of oncology, the tumor microenvironment (TME) is rich in tumor-associated macrophages (TAMs), which are predominantly polarized towards an M2-like phenotype that promotes tumor growth, angiogenesis, and immunosuppression.[4][5] By inhibiting CSF-1R, GW2580 effectively targets these pro-tumorigenic myeloid cells, thereby remodeling the TME to be less hospitable for tumor progression and more favorable for anti-tumor immune responses.[4][6] These application notes provide a comprehensive overview of the use of GW2580, including its mechanism of action, effects on the TME, and detailed experimental protocols.
Mechanism of Action
GW2580 functions as an ATP-competitive inhibitor of the CSF-1R kinase.[2][7] The binding of CSF-1 to CSF-1R on myeloid cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as MAPK/ERK and PI3K/AKT, which are essential for myeloid cell proliferation, survival, and differentiation.[4][5] GW2580 blocks this initial phosphorylation step, thereby abrogating the downstream signaling and inhibiting the supportive functions of TAMs and other myeloid-derived cells within the TME.[1][5]
Caption: GW2580 inhibits CSF-1R signaling.
Data Presentation
Table 1: In Vitro Efficacy of GW2580
| Cell Type/Assay | Target/Stimulant | Readout | IC50 / Effective Concentration | Reference |
| Human c-FMS Kinase Assay | c-FMS | Kinase Activity | 30 nM (IC50) | [1] |
| M-NFS-60 (murine myeloid) | CSF-1 | Growth Inhibition | 0.33 µM (IC50) | [1] |
| Human Monocytes | CSF-1 | Growth Inhibition | 0.47 µM (IC50) | [1] |
| HUVEC | VEGF | Growth Inhibition | 12 µM (IC50) | [1] |
| NSO (murine myeloid) | Serum | Growth Inhibition | 13.5 µM (IC50) | [1] |
| RAW264.7 (murine macrophages) | CSF-1 (10 ng/mL) | CSF-1R Phosphorylation | ~10 nM (IC50) | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | CSF-1 | Growth Inhibition | ~100 nM (IC50) | [3] |
| BMDMs | CSF-1 | Migration | 1 µM (complete abrogation) | [3] |
| Patient-Derived Glioblastoma-Associated Microglia/Macrophages (GAMs) | Endogenous | Reprogramming to M1 phenotype | 1 µM | [4] |
Table 2: In Vivo Efficacy of GW2580 on Tumor Growth and Microenvironment
| Tumor Model | Dosage | Effect on Tumor Growth | Effect on TME | Reference |
| 3LL Lung Carcinoma | 160 mg/kg/day | No significant effect alone | >2-fold reduction in CD45+CD11b+ myeloid cells, TAMs, and MDSCs.[1][6] | [1][6] |
| 3LL Lung Carcinoma (Combination) | 160 mg/kg/day GW2580 + Anti-VEGFR-2 Ab | Synergistic reduction of ~70% | Dramatic reduction in Gr-1+ MDSCs and F4/80+ TAMs; 80% reduction in vessel density.[6] | [6] |
| M-NFS-60 Myeloid Tumor | 80 mg/kg, twice daily | Complete inhibition | Not Applicable (direct effect on tumor cells) | [2][7] |
| ID8 Ovarian Cancer | 160 mg/kg/day | Reduced ascites volume | Reduced M2 macrophages, increased M1 macrophages, increased CD8/CD4 T-cell ratio.[8][9] | [8] |
| Pten Null Prostate Cancer | Not specified | Reduced invasive adenocarcinoma | Reduced p-CSF-1R+ cells in stroma.[10] | [10] |
| Bone Tumor Model | Local release from scaffold | Inhibited tumor development | Reduced M2 macrophages (CD206+), increased M1 macrophages (iNOS+).[5] | [5] |
Table 3: In Vivo Dosing and Pharmacokinetics of GW2580 in Mice
| Dosage | Administration | Max Plasma Concentration (Cmax) | Duration Above 1 µM | Reference |
| 20 mg/kg | Oral gavage | 1.4 µM | - | [11] |
| 80 mg/kg | Oral gavage | 5.6 µM | - | [11] |
| 160 mg/kg | Oral gavage | ~9 µM | >24 hours | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability/Growth Inhibition Assay
This protocol is adapted for assessing the effect of GW2580 on CSF-1 dependent cell lines like M-NFS-60.
Materials:
-
M-NFS-60 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep)
-
Depleted medium (complete medium without CSF-1)
-
Recombinant mouse CSF-1
-
GW2580 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Preparation: One day before the assay, spin down M-NFS-60 cells and resuspend them in depleted medium at a concentration of 2 x 10^6 cells/mL. Incubate for 24 hours to ensure CSF-1 starvation.[1]
-
Compound Preparation: On the day of the assay, prepare a 10-point serial dilution of GW2580 in complete growth medium containing 20 ng/mL of mouse CSF-1.[1] The final DMSO concentration should be kept constant and low (e.g., <0.2%).
-
Cell Seeding: Resuspend the starved M-NFS-60 cells in complete medium with 20 ng/mL mouse CSF-1 to a final density of 0.5 x 10^6 cells/mL.[1]
-
Treatment: Add 50 µL of the cell suspension to each well of a 96-well plate already containing 50 µL of the GW2580 serial dilutions.[1] Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.[1] Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: In Vitro Macrophage Polarization and Reprogramming
This protocol is designed to assess the ability of GW2580 to repolarize M2-like macrophages towards an M1-like phenotype.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or patient-derived GAMs.[4]
-
Complete medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
M-CSF (for M2 polarization) and GM-CSF (for M1 polarization)
-
GW2580 (stock solution in DMSO)
-
6-well or 24-well plates
-
Reagents for analysis (e.g., RNA isolation kit for RT-PCR, antibodies for flow cytometry, ELISA kits for cytokine analysis)
Procedure:
-
Macrophage Generation: Isolate bone marrow cells from mice and differentiate them into BMDMs using M-CSF for 7 days to generate M2-polarized macrophages. For patient-derived GAMs, isolate CD11b+ cells from tumor tissue.[4]
-
Seeding and Treatment: Seed the M2-polarized macrophages or GAMs in culture plates. The next day, treat the cells with 1 µM GW2580 or vehicle (DMSO) for 48-96 hours.[4]
-
Analysis of Reprogramming:
-
Gene Expression: Isolate RNA and perform RT-PCR to analyze the expression of M1 markers (e.g., iNOS, IL-1β) and M2 markers (e.g., Arg1, CD206, CD163).[5]
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyze using a flow cytometer.[5]
-
Functional Assays:
-
Phagocytosis: Incubate treated cells with pHrodo E. coli BioParticles and measure uptake by flow cytometry.[4]
-
Nitric Oxide Production: Measure nitrite concentration in the culture supernatant using the Griess reagent as an indicator of iNOS activity.[4]
-
Cytokine Secretion: Quantify the secretion of cytokines like IL-10 and IL-6 (M2-associated) and TNF-α (M1-associated) in the supernatant using ELISA.[4]
-
-
Caption: Workflow for in vitro macrophage reprogramming.
Protocol 3: In Vivo Murine Tumor Model Studies
This protocol describes a general workflow for evaluating GW2580 in a subcutaneous tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., 3LL Lewis lung carcinoma, B16F1 melanoma)[3]
-
GW2580
-
Vehicle for oral gavage (e.g., 0.1% hydroxypropyl methylcellulose, 0.1% Tween20 in distilled H2O)[9]
-
Calipers for tumor measurement
-
Equipment for tissue harvesting and processing
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 3LL cells) into the flank of the mice.
-
Treatment Initiation: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (Vehicle control, GW2580).
-
Dosing: Administer GW2580 daily by oral gavage at a dose of 160 mg/kg.[3][6] Monitor animal body weight and general health throughout the study.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: At the end of the study (e.g., day 14 or when tumors reach a predetermined size), euthanize the mice.[6]
-
Sample Processing:
-
Collect blood for serum analysis (e.g., liver/kidney toxicity markers).[6]
-
Harvest tumors and divide them for different analyses:
-
Fix a portion in formalin for immunohistochemistry (IHC).
-
Dissociate a portion into a single-cell suspension for flow cytometry.
-
Snap-freeze a portion for RNA or protein analysis.
-
-
Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells
This protocol is for characterizing the myeloid cell populations within the TME following GW2580 treatment.
Materials:
-
Single-cell suspension from harvested tumors
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., CD45, CD11b, F4/80, Gr-1, Ly6C, Ly6G, CD206)
-
Viability dye (e.g., 7-AAD, DAPI)
-
Flow cytometer
Procedure:
-
Prepare Single-Cell Suspension: Mechanically and enzymatically digest the harvested tumor tissue to obtain a single-cell suspension. Filter through a 70 µm cell strainer.
-
RBC Lysis: If necessary, treat the cell suspension with RBC lysis buffer to remove red blood cells.
-
Fc Block: Incubate cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorescently conjugated antibodies to the cells and incubate for 30 minutes on ice in the dark.
-
Wash: Wash the cells twice with FACS buffer.
-
Viability Staining: Resuspend the cells in FACS buffer containing a viability dye.
-
Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on live, single cells, then on CD45+ hematopoietic cells. From there, identify different myeloid populations:
-
Total Myeloid Cells: CD11b+
-
TAMs: CD11b+ F4/80+
-
MDSCs: CD11b+ Gr-1+
-
Monocytic MDSCs (M-MDSCs): CD11b+ Ly6G- Ly6C_high_
-
Granulocytic MDSCs (G-MDSCs): CD11b+ Ly6G+ Ly6C_low_
-
Caption: Logical relationships in GW2580-mediated TME modulation.
Conclusion and Future Directions
GW2580 is a valuable research tool for investigating the role of CSF-1R signaling and myeloid cells in the tumor microenvironment. Its ability to deplete and repolarize TAMs and reduce MDSC populations makes it an attractive candidate for cancer therapy.[4][6] While GW2580 alone may have limited effects on tumor growth in some models, its true potential likely lies in combination therapies.[3][6] Combining GW2580 with anti-angiogenic agents (e.g., anti-VEGFR-2 antibodies) or immune checkpoint inhibitors could synergistically enhance anti-tumor responses by simultaneously targeting different components of the TME.[6][12] Future research should continue to explore these combination strategies and further elucidate the mechanisms by which CSF-1R inhibition remodels the TME to overcome therapeutic resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regulated macrophage immune microenvironment in 3D printed scaffolds for bone tumor postoperative treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Macrophage Blockade Using CSF1R Inhibitors Reverses the Vascular Leakage Underlying Malignant Ascites in Late-Stage Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ifg-1.com [ifg-1.com]
Troubleshooting & Optimization
GW2580 Technical Support Center: Troubleshooting Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and formulation strategies for the c-FMS kinase inhibitor, GW2580.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GW2580 is not dissolving in standard aqueous buffers. Why is this happening?
A1: GW2580 is a lipophilic molecule with low aqueous solubility.[1] Like many kinase inhibitors that target the hydrophobic ATP-binding pocket of kinases, GW2580 is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low solubility and high membrane permeability.[1] Consequently, it will not readily dissolve in aqueous solutions alone.
Q2: I'm observing precipitation when I dilute my GW2580 DMSO stock solution into an aqueous medium for my in vitro assay. What should I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The rapid change in solvent polarity causes the compound to precipitate.
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay medium, typically less than 1%. However, for highly insoluble compounds like GW2580, even this may not be sufficient to prevent precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes help to keep the compound in solution.
-
Use of Surfactants: Consider the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in your final aqueous medium to aid in solubilization.
Q3: What are the recommended solvents for preparing a stock solution of GW2580?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of GW2580.[2][3][4][5] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[6] For higher concentrations, gentle warming to 37°C and/or sonication can be employed to facilitate dissolution.[2][7]
Q4: I need to prepare a formulation of GW2580 for in vivo animal studies. What are the recommended formulation strategies?
A4: Due to its poor aqueous solubility, a simple saline solution is not a viable option for in vivo administration of GW2580. Co-solvent systems are typically required to achieve a clear and stable solution for oral gavage or other administration routes. Several formulation protocols have been successfully used:
-
Co-solvent Systems: These formulations typically involve a primary solvent (like DMSO) to initially dissolve the compound, followed by the addition of other co-solvents and surfactants to maintain solubility upon further dilution.
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the poorly soluble drug, forming an inclusion complex with a hydrophilic exterior that enhances aqueous solubility.[8][9]
-
Lipid-Based Formulations: For some poorly soluble drugs, lipid-based delivery systems can improve oral bioavailability.[8][9]
Quantitative Solubility Data
The following table summarizes the reported solubility of GW2580 in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥36.6 | >10 | Gentle warming may be required.[2] |
| DMSO | 33.33 | 90.96 | Ultrasonic assistance may be needed.[3][10] |
| DMSO | 48 | 131 | -[4] |
| DMSO | 56 | 152.83 | Use fresh DMSO as moisture can reduce solubility.[6] |
| DMSO | 73 | 199.23 | Use fresh DMSO as moisture can reduce solubility.[6] |
| DMSO | up to 27 | - | -[5] |
| DMSO | 18.32 | 50 | -[11] |
| Ethanol | Insoluble | < 1 mg/mL | -[2][3] |
| Water | Insoluble | - | -[2][4] |
Experimental Protocols
Protocol 1: Preparation of GW2580 Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of GW2580 powder (Molecular Weight: 366.41 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution to facilitate dissolution. If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[2]
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[2] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]
Protocol 2: Preparation of GW2580 Formulation for Oral Administration (in vivo)
This protocol is an example of a co-solvent formulation. It is crucial to add the solvents in the specified order and ensure the solution is clear after each addition.
-
Initial Dissolution: Prepare a concentrated stock solution of GW2580 in DMSO (e.g., 20.8 mg/mL).[3]
-
Co-solvent Addition 1: In a separate tube, add the required volume of PEG300.
-
Mixing Step 1: Add the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Co-solvent Addition 2: Add Tween-80 to the mixture and mix until clear.
-
Final Dilution: Add saline or ddH₂O to reach the final desired volume and concentration.[3][6] The final composition may be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Administration: It is recommended to use the freshly prepared formulation on the same day for optimal results.[3][6]
Visualizations
GW2580 Mechanism of Action: CSF-1R Signaling Pathway
GW2580 is a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[2] The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the ERK and AKT pathways, promoting cell survival and proliferation.[12] GW2580 acts as an ATP-competitive inhibitor, blocking this signaling.[3][4]
Caption: GW2580 inhibits the CSF-1R signaling pathway.
Experimental Workflow: Preparing an In Vivo Formulation
The following diagram illustrates the sequential steps for preparing a co-solvent-based formulation of GW2580 for animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. bio-gems.com [bio-gems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. GW 2580 | Other RTKs | Tocris Bioscience [tocris.com]
- 12. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
GW2580 off-target effects and kinase selectivity
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information and troubleshooting guidance for experiments involving the kinase inhibitor GW2580.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GW2580 and its reported potency?
A1: The primary target of GW2580 is the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS. It is a potent inhibitor with a reported half-maximal inhibitory concentration (IC50) of approximately 30 nM.[1][2]
Q2: How selective is GW2580? Does it have known off-target effects?
A2: GW2580 is a highly selective kinase inhibitor. It has been shown to be 150- to 500-fold more selective for c-FMS compared to a range of other kinases.[1] While it is inactive against a large panel of kinases, it does exhibit some off-target activity at higher concentrations, most notably against the Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[3][4]
Q3: I am observing a discrepancy between my in vitro kinase assay results and my cell-based assay findings with GW2580. What could be the cause?
A3: Discrepancies between in vitro and cell-based assays are common. Several factors can contribute to this, including:
-
Cellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations close to the Km of the kinase, which can be much lower than the millimolar concentrations found within cells. As GW2580 is an ATP-competitive inhibitor, the higher intracellular ATP levels can lead to a rightward shift in the IC50 value (lower apparent potency) in cell-based assays.[5][6]
-
Cell Permeability and Efflux: The compound must be able to cross the cell membrane to reach its intracellular target. Poor cell permeability or active efflux by transporters can reduce the effective intracellular concentration of GW2580.
-
Plasma Protein Binding: In the presence of serum in cell culture media, GW2580 can bind to plasma proteins, reducing its free and active concentration.[6]
-
Target Engagement: It is crucial to confirm that GW2580 is engaging with CSF-1R within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify target binding in a cellular context.
Q4: What is the recommended solvent and storage condition for GW2580?
A4: GW2580 is soluble in DMSO at concentrations up to 48 mg/mL (131 mM).[7] For long-term storage, it is recommended to store the lyophilized powder at -20°C, where it is stable for at least 36 months. In solution (DMSO), it should be stored at -20°C and used within one month to avoid loss of potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[7]
Data Presentation
Table 1: On-Target and Off-Target Kinase Activity of GW2580
| Kinase Target | Assay Type | Potency (IC50/Kd) | Selectivity (Fold vs. c-FMS) | Reference |
| c-FMS (CSF-1R) | Biochemical | ~30 nM | 1x | [1][2] |
| TrkA | Biochemical | 630 nM (Kd) | ~21x | [3] |
| TrkB | Biochemical | 36 nM (Kd) | ~1.2x | [3] |
| TrkC | Biochemical | 120 nM (Kd) | ~4x | [3] |
Table 2: Kinases Not Significantly Inhibited by GW2580
GW2580 has been reported to be inactive against a panel of at least 26 other kinases, demonstrating its high selectivity.[6][8] While a comprehensive list with IC50 values is not publicly available, some of the kinases against which GW2580 showed no significant activity include:
-
b-Raf
-
CDK4
-
c-KIT
-
c-SRC
-
EGFR
-
ERBB2/4
-
ERK2
-
FLT-3
-
GSK3
-
ITK
-
JAK2
Experimental Protocols & Methodologies
Protocol 1: In Vitro Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay
This protocol outlines a general workflow for determining the selectivity of GW2580 against a panel of kinases.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of GW2580 in 100% DMSO.
- Prepare serial dilutions of the GW2580 stock solution in assay buffer to create a 10-point concentration curve. The final DMSO concentration in the assay should be ≤1%.
- Reconstitute and prepare each kinase and its corresponding substrate according to the manufacturer's instructions.
- Prepare a 2X ATP solution in the assay buffer. The final concentration should ideally be at the Km for each specific kinase.
2. Assay Procedure (384-well plate format):
- Add 5 µL of the 10X GW2580 dilution or vehicle (DMSO) to the wells.
- Add 20 µL of the 2X kinase/substrate mix to each well.
- Incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding 25 µL of the 2X ATP solution.
- Incubate the reaction for 60 minutes at room temperature.
3. Detection and Analysis:
- Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add 50 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence signal on a plate reader.
- Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for each kinase using a non-linear regression curve fit.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to verify that GW2580 engages with its target, CSF-1R, in a cellular environment.
1. Cell Treatment:
- Culture cells that endogenously express CSF-1R to a suitable confluency.
- Treat the cells with the desired concentration of GW2580 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
- After treatment, harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
3. Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
- Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant and determine the protein concentration.
4. Western Blot Analysis:
- Normalize the protein concentration for all samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for CSF-1R, followed by an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities to determine the amount of soluble CSF-1R at each temperature. A shift in the melting curve to a higher temperature in the GW2580-treated samples compared to the vehicle control indicates target engagement.
Mandatory Visualizations
Caption: Experimental workflow for characterizing GW2580.
Caption: Simplified CSF-1R signaling pathway inhibited by GW2580.
Caption: Potential off-target effect of GW2580 on TrkA signaling.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in kinase assay | Pipetting inaccuracy; Inconsistent incubation times; Edge effects in microplate. | Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. Avoid using the outer wells of the microplate. |
| Inconsistent IC50 values for GW2580 | Inconsistent ATP concentration; Variable enzyme activity; Compound precipitation. | Prepare fresh ATP solutions for each experiment from a validated stock. Use a consistent lot of kinase and handle it according to the manufacturer's recommendations. Visually inspect for compound precipitation in the assay buffer and determine the solubility of GW2580 under your assay conditions. |
| No or weak signal in kinase assay | Insufficient ATP; Inactive kinase; Assay interference. | Ensure the ATP concentration is not the limiting reagent. Verify the activity of the kinase with a known potent inhibitor as a positive control. Run a control experiment without the kinase to check if GW2580 interferes with the detection reagents. |
| No thermal shift observed in CETSA | Compound does not bind to the target in cells; Insufficient compound concentration; Inappropriate temperature range. | Confirm the cellular activity of GW2580 in a functional assay. Increase the concentration of GW2580 used for cell treatment. Optimize the temperature range for the heat challenge to ensure it covers the melting point of the target protein. |
| GW2580 solubility issues in cell culture media | Low aqueous solubility of GW2580. | Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, do so with vigorous vortexing. Ensure the final DMSO concentration in the cell culture media is non-toxic to the cells (typically <0.5%). |
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the In Vivo Effects of GW2580 on TNF Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of GW2580 on Tumor Necrosis Factor (TNF) production in vivo.
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in TNF-α levels in our in vivo mouse model after administering GW2580, but our in vitro experiments with macrophages showed no effect on LPS-induced TNF-α. Is this an expected result?
A1: Yes, this is an unexpected but documented effect of GW2580. While GW2580 is a selective inhibitor of the cFMS (CSF1R) kinase and does not typically inhibit lipopolysaccharide (LPS)-induced TNF-α production in isolated human monocytes or mouse macrophages in vitro, several in vivo studies have reported a significant reduction in LPS-induced TNF-α production in mice treated with GW2580[1][2][3]. This discrepancy highlights a complex in vivo mechanism that is not fully replicated in standard cell culture conditions.
Q2: What is the proposed mechanism for the in vivo reduction of TNF-α by GW2580?
A2: The precise mechanism for the in vivo-specific reduction of TNF-α by GW2580 is not fully elucidated. However, it is hypothesized to be an indirect effect of cFMS inhibition. GW2580's primary target is the Colony-Stimulating Factor 1 Receptor (CSF1R), which is crucial for the proliferation, differentiation, and survival of macrophages and microglia[4][5][6]. By inhibiting CSF1R signaling, GW2580 may alter the phenotype or function of these immune cells in the complex in vivo microenvironment, leading to a reduced capacity to produce TNF-α upon stimulation. It is important to note that GW2580 does not directly inhibit the kinase responsible for TNF-α production[1][2].
Q3: Can GW2580's effect on microglia contribute to the observed reduction in TNF-α?
A3: Yes, it is very likely. GW2580 is known to be brain-penetrant and affects microglia, the resident immune cells of the central nervous system (CNS)[5]. In neuroinflammatory models, GW2580 treatment has been shown to decrease the mRNA levels of pro-inflammatory factors, including those that may be upstream of TNF-α, without causing overt microglial depletion[4][6][7]. This suggests that GW2580 modulates microglial activation state, shifting them towards a less inflammatory phenotype, which would be consistent with reduced TNF-α production in the CNS.
Q4: We are designing an in vivo study to investigate this effect. What are the recommended dosages and administration routes for GW2580 in mice?
A4: Based on published studies, oral gavage is the standard administration route for GW2580 in mice. Effective doses have ranged from 20 mg/kg to 80 mg/kg, administered once or twice daily[1][2][5][8]. The optimal dose and frequency will depend on the specific animal model and experimental goals. It is recommended to perform a dose-response study to determine the most effective concentration for your model.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant reduction in in vivo TNF-α levels after GW2580 treatment. | Suboptimal Dosage: The dose of GW2580 may be too low to achieve a therapeutic effect in your model. | Perform a dose-response study, testing a range of concentrations (e.g., 20, 40, 80 mg/kg) to identify the optimal dose.[1][2] |
| Timing of Administration: The timing of GW2580 administration relative to the inflammatory stimulus (e.g., LPS) may not be optimal. | Administer GW2580 at a sufficient time point before the inflammatory challenge to allow for adequate drug distribution and target engagement. A pre-treatment time of 30 minutes to 1 hour has been used in some studies.[8] | |
| Animal Model Variability: The specific mouse strain or disease model may respond differently to GW2580. | Review the literature for studies using GW2580 in similar models. Consider using a different inflammatory stimulus or a different mouse strain. | |
| Inconsistent results between experiments. | Drug Formulation and Stability: Improper formulation or degradation of GW2580 can lead to variable efficacy. | Ensure GW2580 is properly dissolved in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water). Prepare fresh formulations for each experiment and store them appropriately. |
| Variability in Gavage Technique: Inconsistent oral gavage can lead to variable drug absorption. | Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure consistent delivery. | |
| Unexpected toxicity or side effects observed. | High Dosage: The administered dose may be too high for the specific animal model or duration of the study. | Reduce the dosage or the frequency of administration. Monitor the animals closely for any signs of toxicity. |
| Off-Target Effects: Although selective, high concentrations of GW2580 may have off-target effects. | Review the selectivity profile of GW2580 and consider potential off-target kinases that might be relevant in your model.[9] |
Quantitative Data Summary
Table 1: In Vivo Effect of GW2580 on LPS-Induced TNF-α Production in Mice
| Treatment Group | GW2580 Dose (mg/kg, p.o.) | TNF-α Inhibition (%) | Reference |
| LPS + Vehicle | - | 0 | [1][2] |
| LPS + GW2580 | 20 | Dose-dependent inhibition | [2] |
| LPS + GW2580 | 40 | ~50-60% | [1][2][8] |
| LPS + GW2580 | 80 | Significant inhibition | [1][2] |
Note: The exact percentage of inhibition can vary depending on the experimental conditions and timing of measurements.
Experimental Protocols
In Vivo Model of LPS-Induced TNF-α Production
This protocol is a generalized representation based on methodologies described in the literature[1][2].
Materials:
-
Male BALB/c mice (or other suitable strain)
-
GW2580
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kit for mouse TNF-α
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
GW2580 Preparation: Prepare a suspension of GW2580 in the vehicle at the desired concentrations (e.g., 2, 4, and 8 mg/mL for 20, 40, and 80 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
GW2580 Administration: Administer GW2580 or vehicle to the mice via oral gavage.
-
LPS Challenge: At a specified time after GW2580 administration (e.g., 30 minutes to 1 hour), inject mice intraperitoneally with a sub-lethal dose of LPS (e.g., 100 µg/kg) dissolved in sterile saline.
-
Blood Collection: At the time of peak TNF-α production (typically 1-2 hours after LPS injection), collect blood samples via cardiac puncture or another approved method into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
TNF-α Measurement: Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the effect of GW2580 on LPS-induced TNF-α production.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of GW2580's effect on TNF-α production.
Experimental Workflow Diagram
Caption: Workflow for in vivo analysis of GW2580 on LPS-induced TNF-α.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GW2580 | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
Optimizing GW2580 Concentration for In Vitro Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW2580?
A1: GW2580 is a potent and selective inhibitor of the cFMS kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of CSF-1R and subsequent downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid-lineage cells.[4][5]
Q2: What is a typical starting concentration range for GW2580 in cell-based assays?
A2: A general starting concentration range for GW2580 in most cell-based assays is between 0.1 µM and 10 µM. However, the optimal concentration is highly dependent on the specific cell type and the assay being performed. For instance, complete inhibition of CSF-1-induced growth of mouse M-NFS-60 myeloid cells and human monocytes has been observed at 1 µM.[6][7][8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store GW2580?
A3: GW2580 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM.[1][3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Stock solutions can be stored at -20°C for several months.[8] Avoid repeated freeze-thaw cycles.
Q4: Is GW2580 cytotoxic?
A4: GW2580 is generally not considered cytotoxic to many cell types at effective concentrations that inhibit CSF-1R signaling.[10] For example, it did not affect the growth of mouse NS0 lymphoblastoid cells, human endothelial cells, human fibroblasts, or five human tumor cell lines in one study.[8][9] However, in some contexts, such as when used in combination with other agents like lipopolysaccharide (LPS), GW2580 has been shown to sensitize microglia to cell death.[11][12] It is crucial to assess cytotoxicity in your specific cell line using a viability assay, such as an MTT or LDH assay, in parallel with your primary experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no inhibition of CSF-1R signaling | - Suboptimal GW2580 concentration: The concentration used may be too low for the specific cell type or assay conditions. - Degraded GW2580: Improper storage or handling of the compound may have led to its degradation. - Cell line insensitivity: The target cells may not rely on CSF-1R signaling for the measured endpoint. | - Perform a dose-response curve (e.g., 0.01 µM to 20 µM) to determine the IC50 for your specific assay. - Prepare a fresh stock solution of GW2580 from a reliable source. - Confirm CSF-1R expression and functional dependence in your cell line via western blot for p-CSF-1R or a proliferation assay in the presence of CSF-1. |
| Unexpected Cytotoxicity | - High GW2580 concentration: The concentration used may be toxic to the cells. - Solvent toxicity: High concentrations of DMSO can be toxic to cells. - Synergistic toxicity: GW2580 may enhance the toxicity of other components in the culture medium or treatments (e.g., LPS). | - Lower the concentration of GW2580. - Ensure the final DMSO concentration in your culture medium is low and consistent across all conditions (typically ≤ 0.1%). - Perform control experiments to assess the toxicity of each component individually and in combination. |
| Compound Precipitation in Culture Medium | - Poor solubility: GW2580 has low solubility in aqueous solutions. - High final concentration: The desired final concentration may exceed the solubility limit in the culture medium. | - Ensure the DMSO stock solution is fully dissolved before diluting into the medium. Gentle warming to 37°C can aid dissolution.[8] - Prepare intermediate dilutions in culture medium to avoid shocking the compound out of solution. - Visually inspect the medium for any signs of precipitation after adding GW2580. |
Quantitative Data Summary
The following tables summarize key quantitative data for GW2580 from various in vitro studies.
Table 1: IC50 Values of GW2580 in Different In Vitro Assays
| Target/Assay | Cell Line/System | IC50 Value |
| cFMS (CSF-1R) kinase activity | Enzyme assay | 0.06 µM[1][7] |
| CSF-1 stimulated M-NFS-60 cell growth | M-NFS-60 myeloid tumor cells | 0.33 µM[6] |
| CSF-1 stimulated human monocyte growth | Freshly isolated human monocytes | 0.47 µM[6] |
| CSF-1R phosphorylation | RAW264.7 murine macrophages | ~10 nM[4][5] |
| TRKA activity | Enzyme assay | 0.88 µM[4] |
Table 2: Effective Concentrations of GW2580 in Various Cell-Based Assays
| Assay | Cell Type | Effective Concentration | Observed Effect |
| Inhibition of cell growth | M-NFS-60 myeloid cells | 1 µM | Complete inhibition of CSF-1-induced growth[6][7][9] |
| Inhibition of cell growth | Human monocytes | 1 µM | Complete inhibition of CSF-1-induced growth[6][7][9] |
| Inhibition of bone degradation | Human osteoclasts, rat calvaria, rat fetal long bone | 1 µM | Complete inhibition[6][7][9] |
| Inhibition of PTH-induced calcium release | Rat fetal long bone | 1, 3, and 10 µM | Complete inhibition[4] |
Experimental Protocols
Protocol 1: Determination of GW2580 IC50 for Inhibition of CSF-1 Dependent Cell Proliferation
This protocol is adapted for the M-NFS-60 cell line, which is dependent on CSF-1 for proliferation.
-
Cell Preparation:
-
Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 10 ng/mL recombinant murine CSF-1.
-
24 hours prior to the assay, wash the cells and resuspend them in a medium without CSF-1 at a density of 2 x 10^6 cells/mL to deplete endogenous growth factors.[6]
-
-
Assay Setup:
-
Prepare a 10 mM stock solution of GW2580 in DMSO.
-
Perform serial dilutions of GW2580 in culture medium (containing 10% FBS) to create a 10-point concentration curve (e.g., from 20 µM down to 0 µM). Ensure the final DMSO concentration is consistent across all wells.
-
Resuspend the CSF-1-depleted M-NFS-60 cells in medium containing 20 ng/mL of murine CSF-1 at a density of 0.5 x 10^6 cells/mL.[6]
-
In a 96-well plate, add 50 µL of the cell suspension to each well containing 50 µL of the diluted GW2580, resulting in a final cell density of 0.25 x 10^6 cells/mL.
-
-
Incubation and Measurement:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of a cell proliferation reagent (e.g., WST-1) to each well and incubate for an additional 2-4 hours.[6]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each GW2580 concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the log of the GW2580 concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of CSF-1R Phosphorylation
This protocol describes how to assess the inhibitory effect of GW2580 on CSF-1-induced CSF-1R phosphorylation in RAW264.7 macrophages.
-
Cell Treatment:
-
Plate RAW264.7 cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours in a serum-free medium.
-
Pre-treat the cells with various concentrations of GW2580 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with 10 ng/mL of recombinant murine CSF-1 for 5-10 minutes.[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CSF-1R overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total CSF-1R and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CSF-1R signal to the total CSF-1R signal to determine the extent of inhibition at different GW2580 concentrations.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. stemcell.com [stemcell.com]
- 3. GW 2580 | Other RTKs | Tocris Bioscience [tocris.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 11. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
GW2580 Technical Support Center: Troubleshooting Long-Term Treatment Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity associated with long-term GW2580 treatment.
Frequently Asked Questions (FAQs)
Q1: What is GW2580 and what is its primary mechanism of action?
GW2580 is an orally bioavailable small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-FMS.[1] CSF-1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and their precursors.[2] By inhibiting CSF-1R, GW2580 effectively targets macrophage populations.
Q2: What are the potential organ-specific toxicities associated with long-term GW2580 treatment?
Based on preclinical studies, long-term administration of GW2580 may be associated with potential nephrotoxicity, cardiotoxicity, and neurotoxicity under certain conditions. While some studies report minimal systemic toxicity, others highlight the importance of careful monitoring.[3][4][5]
Q3: Are there any known off-target effects of GW2580?
GW2580 is considered a selective inhibitor of CSF-1R. However, like many kinase inhibitors, the potential for off-target effects on other related kinases, such as c-KIT, should be considered, particularly at higher concentrations.[6][7]
Troubleshooting Guides
Issue 1: Unexpected In Vitro Cell Death
Symptoms:
-
Increased cell death observed in GW2580-treated cultures compared to vehicle controls.
-
Reduced cell viability in assays such as MTT or LDH release.[8]
Potential Causes & Troubleshooting Steps:
-
Sensitization to Stressors: GW2580 has been shown to sensitize microglia to reactive oxygen species (ROS), leading to cell death, especially in the presence of inflammatory stimuli like lipopolysaccharide (LPS).[9][10]
-
Troubleshooting:
-
Minimize sources of oxidative stress in your cell culture environment.
-
Consider co-treatment with an antioxidant to determine if the cell death is ROS-mediated.
-
Evaluate the inflammatory state of your culture system.
-
-
-
Incorrect Dosage: The concentration of GW2580 may be too high for the specific cell type being studied.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal non-toxic concentration for your experimental goals.
-
Consult the literature for effective concentrations in similar cell types.
-
-
-
Off-Target Effects: At high concentrations, GW2580 might inhibit other kinases essential for cell survival.
-
Troubleshooting:
-
Use the lowest effective concentration of GW2580.
-
If available, compare the effects with another CSF-1R inhibitor with a different selectivity profile.
-
-
Issue 2: Suspected Nephrotoxicity In Vivo
Symptoms:
-
Elevated serum creatinine and/or blood urea nitrogen (BUN) levels.[11]
-
Histopathological evidence of kidney damage (e.g., tubular necrosis, interstitial fibrosis).[4]
-
Proteinuria.[12]
Potential Causes & Troubleshooting Steps:
-
Direct Renal Toxicity: GW2580 may directly impact renal cells, leading to injury. Studies have shown that GW2580 treatment can exacerbate acute kidney injury.[4][13]
-
Troubleshooting:
-
Monitor renal function parameters (serum creatinine, BUN) regularly throughout the study.
-
At the end of the study, perform histopathological analysis of the kidneys to assess for any structural damage.
-
Consider reducing the dose or altering the dosing schedule.
-
-
-
Exacerbation of Pre-existing Conditions: The nephrotoxicity of GW2580 may be more pronounced in models with underlying kidney disease.
-
Troubleshooting:
-
Carefully select animal models and ensure the absence of pre-existing renal conditions unless it is part of the experimental design.
-
Include a vehicle-treated control group with the same underlying condition to differentiate disease progression from drug-induced toxicity.
-
-
Issue 3: Suspected Cardiotoxicity In Vivo
Symptoms:
-
Reduced left ventricular contractile function observed via echocardiography.[5]
-
Enlarged infarct size in myocardial infarction models.[14]
-
Changes in cardiac biomarkers.
Potential Causes & Troubleshooting Steps:
-
Impaired Cardiac Repair: By depleting M2-like macrophages, which are crucial for the resolution of inflammation and tissue repair, GW2580 may impair the heart's ability to recover from injury.[5][14]
-
Troubleshooting:
-
Perform regular cardiac function assessments (e.g., echocardiography) during long-term studies, especially in cardiovascular disease models.
-
Analyze cardiac tissue for markers of inflammation, fibrosis, and macrophage polarization.
-
Evaluate the timing of GW2580 administration in relation to the cardiac injury model.
-
-
Issue 4: Suspected Hepatotoxicity In Vivo
Symptoms:
-
Elevated liver enzymes (e.g., ALT, AST) in serum.[15]
Potential Causes & Troubleshooting Steps:
-
Reduced Clearance of Liver Enzymes: Inhibition of CSF-1R can lead to a depletion of Kupffer cells, the resident macrophages of the liver. These cells are involved in the clearance of enzymes like ALT and AST from the blood. Therefore, elevated levels may not necessarily indicate direct liver damage but rather reduced clearance.[15]
-
Troubleshooting:
-
In addition to serum enzyme levels, assess for direct liver injury through histopathological examination of liver tissue.
-
Measure markers of direct liver injury, such as bilirubin and alkaline phosphatase.
-
If possible, quantify the Kupffer cell population in the liver to correlate with changes in enzyme levels.
-
-
Quantitative Data Summary
| Parameter | Value | Species | Model | Administration Route | Citation |
| IC50 (c-FMS/CSF-1R) | 30 nM | Human | In vitro kinase assay | N/A | [16] |
| IC50 (c-KIT) | >10,000 nM | Human | In vitro kinase assay | N/A | [6] |
| In Vivo Efficacious Dose | 40-160 mg/kg/day | Mouse | Various | Oral | [2][3] |
| Minimal Systemic Toxicity Dose | 160 mg/kg/day for 14 days | Mouse | Tumor-bearing | Oral | [3] |
| Dose Associated with Exacerbated Kidney Injury | Not specified, but treatment exacerbated injury | Mouse | Acute Kidney Injury | Oral | [4] |
| Dose Associated with Adverse Cardiac Effects | Not specified, but treatment impaired function | Mouse | Myocardial Infarction | Oral | [5] |
Experimental Protocols
Protocol 1: Assessment of In Vivo Nephrotoxicity
-
Animal Model: Use a relevant rodent model. Ensure baseline renal function is normal.
-
Dosing: Administer GW2580 or vehicle control orally at the desired dose and frequency for the duration of the study.
-
Monitoring:
-
Weekly: Monitor body weight and overall health.
-
Bi-weekly/Monthly: Collect blood samples via a non-terminal method (e.g., tail vein) for analysis of serum creatinine and BUN.[11]
-
End of Study: Collect a final blood sample.
-
-
Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse with saline. Collect both kidneys.
-
Histopathology:
-
Fix one kidney in 10% neutral buffered formalin for 24-48 hours.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for tubular necrosis, interstitial inflammation, and fibrosis.
-
Consider special stains like Masson's trichrome for fibrosis assessment.
-
-
Biomarker Analysis: Use the other kidney to prepare tissue lysates for the analysis of kidney injury biomarkers such as KIM-1 and NGAL via ELISA or Western blot.[17]
Protocol 2: Assessment of In Vivo Cardiotoxicity
-
Animal Model: Use a relevant rodent model, particularly if studying cardiovascular disease.
-
Dosing: Administer GW2580 or vehicle control orally for the specified duration.
-
Cardiac Function Assessment:
-
Perform baseline and serial echocardiograms under light anesthesia to measure parameters like left ventricular ejection fraction (LVEF), fractional shortening, and wall motion.[12]
-
-
Biomarker Analysis: At the end of the study, collect blood for the analysis of cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP).[13]
-
Tissue Collection and Analysis:
-
Euthanize animals, excise the heart, and weigh it.
-
Fix the heart for histopathological analysis (H&E, Masson's trichrome) to assess for inflammation, fibrosis, and cardiomyocyte hypertrophy.
-
Perform immunohistochemistry or flow cytometry on a portion of the heart tissue to characterize macrophage populations (e.g., CD68, CD206).
-
Visualizations
References
- 1. CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 7. Use of biologic markers for toxic end-points in assessment of risks from exposure to chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlike Brief Inhibition of Microglia Proliferation after Spinal Cord Injury, Long-Term Treatment Does Not Improve Motor Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The current status of biomarkers for predicting toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Tyrosine Kinase Inhibitor (TKI)-Induced Nephrotoxicity: An Emerging Issue from Bench to Bedside - GIN [giornaleitalianodinefrologia.it]
- 15. Toxicology | MuriGenics [murigenics.com]
- 16. Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kidney-based in vivo model for drug-induced nephrotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GW2580 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the c-FMS kinase inhibitor, GW2580, in DMSO and cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the effective application of GW2580 in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store GW2580 stock solutions?
A1: GW2580 should be dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution.[1][2] Several suppliers suggest that moisture-absorbing DMSO can reduce solubility, so using a fresh, unopened bottle is recommended.[2] For reconstitution, warming the solution to 37°C and using an ultrasonic bath can aid in complete dissolution.[3][4]
Storage of GW2580 Stock Solutions in DMSO:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 2 years | Recommended for long-term storage.[1] Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Suitable for shorter-term storage.[1] Aliquot to minimize degradation from freeze-thaw cycles. |
Q2: What is the recommended method for diluting GW2580 stock solutions for cell culture experiments?
A2: To prepare working concentrations for cell culture, the DMSO stock solution should be serially diluted in your specific cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: Is GW2580 stable in powder form?
A3: Yes, GW2580 powder is stable when stored correctly.
Storage of GW2580 Powder:
| Storage Temperature | Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Data sourced from MedChemExpress.[1]
Troubleshooting Guide
Issue: I am observing inconsistent or weaker than expected effects of GW2580 in my long-term cell culture experiments (e.g., >24 hours).
Possible Cause: This could be due to the degradation of GW2580 in the cell culture medium at 37°C. The stability of small molecules in aqueous solutions, especially those containing serum proteins and other components, can vary.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity:
-
Ensure your DMSO stock solution has been stored correctly at -20°C or -80°C in aliquots to avoid multiple freeze-thaw cycles.
-
If the stock is old, consider preparing a fresh one.
-
-
Optimize Dosing Schedule:
-
For multi-day experiments, consider replacing the culture medium with freshly prepared GW2580-containing medium every 24-48 hours. This helps to maintain a more consistent concentration of the active compound.
-
-
Perform a Stability Assessment:
-
If you continue to suspect instability, you can perform an experiment to determine the half-life of GW2580 in your specific cell culture medium. A detailed protocol for this is provided below.
-
Experimental Protocols
Protocol 1: Assessment of GW2580 Stability in Cell Culture Media via HPLC or LC-MS
This protocol provides a framework for researchers to quantify the stability of GW2580 in their specific experimental conditions.
Objective: To determine the concentration of GW2580 in cell culture medium over time at 37°C.
Materials:
-
GW2580
-
Anhydrous DMSO
-
Your specific cell culture medium (with or without serum, as used in your experiments)
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS system
-
Appropriate column and mobile phase for GW2580 analysis (requires method development based on available equipment)
-
Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction
Methodology:
-
Prepare a Spiked Media Solution:
-
Prepare a solution of GW2580 in your cell culture medium at the final concentration you use in your experiments (e.g., 1 µM). To do this, add the appropriate volume of your concentrated DMSO stock solution to the pre-warmed medium. Ensure the final DMSO concentration is consistent with your experimental setup.
-
-
Incubation:
-
Place the flask or plate containing the GW2580-spiked medium in a 37°C incubator.
-
-
Time-Point Sampling:
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
-
Sample Preparation:
-
For each time point, precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the collected medium.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
HPLC/LC-MS Analysis:
-
Inject the supernatant onto the HPLC or LC-MS system.
-
Quantify the peak area corresponding to GW2580 at each time point.
-
-
Data Analysis:
-
Plot the concentration of GW2580 (or peak area) as a function of time.
-
Calculate the half-life (t½) of GW2580 in your culture medium.
-
Visualizations
Caption: Workflow for assessing GW2580 stability in culture media.
Caption: GW2580 inhibits the c-FMS signaling pathway.
References
Technical Support Center: GW2580-d6 Quantification in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of GW2580 and its deuterated internal standard, GW2580-d6, using mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
| Issue | Potential Cause | Recommended Solution |
| Sample Preparation | ||
| Poor recovery of GW2580 and this compound | Inefficient protein precipitation. | Ensure the protein precipitation solvent (e.g., acetonitrile, methanol) is at a cold temperature and that the ratio of solvent to sample is optimal (typically 3:1 or 4:1). Vortex thoroughly and ensure complete precipitation by centrifuging at a high speed. |
| Incomplete cell lysis. | For cellular or tissue samples, ensure the lysis buffer and homogenization technique are sufficient to release the analyte. Consider using commercially available lysis reagents and mechanical disruption methods.[1][2] | |
| Analyte binding to labware. | Use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of the analyte. | |
| Liquid Chromatography (LC) | ||
| No peak or very low signal intensity | Problem with the LC system. | Check for leaks, ensure proper mobile phase composition and flow rate, and confirm the autosampler is injecting the sample correctly. A complete loss of signal could indicate a major system failure, such as a pump issue.[3] |
| Incorrect mobile phase pH. | GW2580 has basic functional groups. Using an acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance ionization in positive ion mode, but may decrease retention on a C18 column. Optimize the mobile phase pH to balance retention and ionization efficiency.[4] | |
| Inappropriate column chemistry. | A C18 column is a common choice for small molecules like GW2580. If retention is poor, consider a column with a different stationary phase (e.g., phenyl-hexyl) or a column with a higher carbon load. | |
| Poor peak shape (e.g., tailing, fronting) | Column overload. | Reduce the injection volume or dilute the sample. |
| Incompatible injection solvent. | The injection solvent should be as weak as or weaker than the initial mobile phase to ensure good peak shape. A high percentage of organic solvent in the injection can cause peak distortion. | |
| Column degradation. | If the column has been used for many injections, its performance may degrade. Replace the column with a new one. | |
| Shifting retention times | Inconsistent gradient delivery. | Ensure the LC pumps are functioning correctly and that the mobile phases are properly mixed. The gradient delay volume of the system can also affect retention time reproducibility, especially when transferring methods between different LC systems.[5] |
| Column temperature fluctuations. | Use a column oven to maintain a consistent temperature, which will help ensure reproducible retention times. | |
| Carryover | Adsorption of the analyte to the LC system. | Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. If carryover persists, it may be necessary to clean the injection port and sample loop. In some cases, specific parts of the LC system may need to be replaced.[6] |
| Mass Spectrometry (MS) | ||
| Low signal or no signal | Incorrect MS parameters. | Optimize source parameters such as capillary voltage, gas flow, and temperature. Ensure the correct precursor and product ions are being monitored in Multiple Reaction Monitoring (MRM) mode. |
| Ion suppression or enhancement. | Co-eluting matrix components can interfere with the ionization of the analyte. Improve sample cleanup to remove interfering substances. Adjusting the chromatography to separate the analyte from the interfering components can also be effective.[4][7] | |
| Instrument contamination. | A dirty ion source can lead to a significant drop in signal intensity. Clean the ion source according to the manufacturer's instructions. | |
| High background noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Presence of interfering compounds in the sample. | Improve the sample preparation method to remove more of the matrix components. | |
| Inconsistent results | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls. |
| Instability of the analyte. | Assess the stability of GW2580 in the biological matrix and during the entire analytical process. Store samples at an appropriate temperature (e.g., -80°C) and minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is GW2580 and why is its quantification important?
A1: GW2580 is a potent and selective inhibitor of the c-FMS kinase.[8] The c-FMS receptor is involved in the survival, proliferation, and differentiation of mononuclear phagocytes.[9][10] By inhibiting c-FMS, GW2580 can modulate inflammatory responses and has been investigated for its therapeutic potential in various diseases, including arthritis and cancer.[9][11] Accurate quantification of GW2580 in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Q2: Why should I use a deuterated internal standard like this compound?
A2: A stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry.[12] It has nearly identical chemical and physical properties to the analyte (GW2580), meaning it will behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization behavior allow it to compensate for variations in sample recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.
Q3: What are the key mass spectrometry parameters to optimize for GW2580 and this compound?
A3: The key parameters to optimize are the precursor and product ions for Multiple Reaction Monitoring (MRM). This involves infusing a standard solution of GW2580 and this compound into the mass spectrometer and performing a product ion scan to identify the most intense and stable fragment ions. Other important parameters to optimize include the collision energy, cone voltage (or equivalent), and source conditions (e.g., capillary voltage, desolvation gas flow and temperature).
Q4: What are some common sources of matrix effects and how can I mitigate them?
A4: Matrix effects are caused by co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4] Common sources include plasma, serum, and tissue homogenates. To mitigate matrix effects, you can:
-
Improve sample preparation: Use more effective protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering components.[4]
-
Optimize chromatography: Adjust the gradient, mobile phase, or column to achieve better separation of GW2580 from matrix components.
-
Use a stable isotope-labeled internal standard: this compound will experience similar matrix effects as GW2580, allowing for accurate correction.
Q5: How can I assess and prevent sample carryover?
A5: Carryover occurs when residual analyte from a previous injection appears in subsequent runs, leading to overestimation of the analyte concentration in the following samples.[6] To assess carryover, inject a blank sample immediately after a high-concentration standard or sample. To prevent carryover:
-
Optimize the autosampler wash procedure by using a strong solvent to clean the needle and injection port between injections.
-
Ensure there are no dead volumes in the LC system where the analyte can get trapped.
-
If carryover persists, it may be necessary to replace components of the injection system.
Experimental Protocol: Quantification of GW2580 in Plasma
This protocol provides a general framework. Optimization will be required for specific instruments and experimental conditions.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
In a low-protein-binding microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of GW2580 concentrations).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex to ensure complete dissolution and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example values - must be optimized):
-
GW2580: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
Source Parameters (instrument-dependent - must be optimized):
-
Capillary Voltage: 3.5 kV
-
Desolvation Gas Flow: 800 L/hr
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Visualizations
Caption: c-FMS signaling pathway and the inhibitory action of GW2580.
Caption: Experimental workflow for this compound quantification in plasma.
References
- 1. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 3. biotage.com [biotage.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. lcms.cz [lcms.cz]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bio-techne.com [bio-techne.com]
- 9. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to GW2580 Treatment in Cancer Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the CSF1R inhibitor, GW2580.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW2580?
A1: GW2580 is a selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of CSF1R and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] The primary targets of GW2580 are not the cancer cells themselves, but rather tumor-associated macrophages (TAMs) and other myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment (TME), whose survival, differentiation, and pro-tumoral functions are dependent on CSF1R signaling.[4]
Q2: Why am I not observing a direct cytotoxic effect on my cancer cell line in vitro?
A2: This is an expected result. Most cancer cell lines are highly resistant to the direct effects of GW2580 because they do not rely on CSF1R signaling for their growth and survival.[1] The anti-tumor activity of GW2580 is primarily achieved by modulating the tumor microenvironment, specifically by depleting or reprogramming immunosuppressive myeloid cells. One study showed that the growth of five different human tumor cell lines was highly resistant to GW2580.[1]
Q3: Is GW2580 expected to be effective as a monotherapy in vivo?
A3: The efficacy of GW2580 as a monotherapy can vary significantly depending on the tumor model. In some models, particularly those highly dependent on TAMs for growth and angiogenesis, GW2580 alone can delay tumor progression.[5] However, in other established solid tumor models, such as Lewis lung carcinoma, GW2580 monotherapy has shown no overall benefit in blocking tumor growth, even while successfully reducing the infiltration of myeloid cells.[4] This highlights that resistance or a lack of response to monotherapy is a common experimental observation.
Troubleshooting Guide
Problem 1: Lack of In Vivo Efficacy with GW2580 Monotherapy
-
Possible Cause 1: Tumor microenvironment is not dependent on CSF1R+ myeloid cells.
-
Troubleshooting Steps:
-
Characterize the TME: Before and after treatment, analyze the tumor's immune infiltrate using flow cytometry or immunohistochemistry (IHC). Quantify the population of TAMs (e.g., CD45+, CD11b+, F4/80+) and MDSCs (e.g., CD45+, CD11b+, Gr-1+). A low initial infiltration of these cells may predict a poor response.
-
Assess Macrophage Polarization: Determine the M1/M2 phenotype of the TAMs. A predominance of pro-inflammatory M1 macrophages might indicate that targeting M2-like TAMs with GW2580 will have limited impact.
-
-
-
Possible Cause 2: Redundant or compensatory signaling pathways.
-
Troubleshooting Steps:
-
Investigate Alternative Angiogenic Pathways: Resistance to therapies that target myeloid cells can arise from the tumor's ability to utilize other pro-angiogenic pathways, such as those driven by Vascular Endothelial Growth Factor (VEGF). In models where GW2580 alone is ineffective, tumors may be highly reliant on VEGF signaling.
-
Explore Combination Therapy: Based on preclinical evidence, combining GW2580 with an anti-VEGF receptor (VEGFR) agent can have synergistic effects. The combination has been shown to suppress tumor growth and impair angiogenesis more effectively than either agent alone.[4]
-
Check for Acquired Resistance Pathways: Long-term CSF1R inhibition can lead to acquired resistance driven by the hyperactivation of alternative survival pathways, such as the PI3K/IGF-1R axis in glioblastoma models.[6] If tumors initially respond and then regrow, consider investigating these pathways via Western blot for phosphorylated signaling components (e.g., p-AKT, p-IGF-1R).
-
-
Problem 2: How to Confirm Target Engagement and Biological Effect
-
Question: How can I be sure that GW2580 is inhibiting CSF1R in my experimental system?
-
Verification Steps:
-
In Vitro Phosphorylation Assay: The most direct way to confirm target inhibition is to measure the phosphorylation of CSF1R. Treat CSF1R-expressing cells (e.g., RAW264.7 murine macrophages or bone marrow-derived macrophages) with CSF-1 to induce phosphorylation, and co-treat with a dose range of GW2580. Assess the levels of phosphorylated CSF1R (p-CSF1R) and total CSF1R via Western blot. A dose-dependent reduction in p-CSF1R indicates effective target engagement.[4] Complete inhibition is often observed between 100 and 1000 nM.[4]
-
In Vivo Pharmacodynamic Assessment:
-
Myeloid Cell Depletion: In GW2580-treated mice, a significant reduction in CD11b+F4/80+ TAMs and CD11b+Gr-1+ MDSCs within the tumor is a key indicator of biological activity.[5] This can be measured by flow cytometry of dissociated tumors.
-
Gene Expression Analysis: Analyze tumor tissue using RT-PCR. Effective GW2580 treatment should lead to a reduction in the expression of genes associated with M2-like macrophages and immunosuppression, such as Arg1, Mmp9, and Vegf-a.[4][5]
-
Macrophage Reprogramming: Assess changes in macrophage phenotype. Effective treatment can reprogram remaining TAMs towards a pro-inflammatory M1-like state, characterized by increased surface expression of MHCII.[7]
-
-
-
Data Summary Tables
Table 1: In Vitro Inhibitory Activity of GW2580
| Assay / Cell Type | Stimulant | Parameter | IC50 / Effective Concentration | Reference |
| Human cFMS Kinase Assay | - | Kinase Inhibition | 0.06 µM | [1] |
| RAW264.7 Macrophages | CSF-1 (10 ng/mL) | CSF1R Phosphorylation | ~10 nM | [4] |
| Murine BMDMs | CSF-1 | Growth Inhibition | ~100 nM | [4] |
| M-NFS-60 Myeloid Cells | CSF-1 | Growth Inhibition | 0.33 µM | [5] |
| Human Monocytes | CSF-1 | Growth Inhibition | 0.47 µM | [5] |
| NSO Myeloid Cells | Serum | Growth Inhibition | 13.5 µM | [5] |
| Human Endothelial Cells | VEGF | Growth Inhibition | 12 µM | [5] |
Table 2: In Vivo Efficacy of GW2580 in Combination Therapy (Lewis Lung Carcinoma Model)
| Treatment Group | Dosing | Tumor Growth Reduction vs. Control | Reference |
| Control (Diluent) | - | 0% | [4] |
| GW2580 alone | 160 mg/kg/day | No significant effect | [4] |
| Anti-VEGFR-2 (DC101) alone | 800 µg every other day | ~35% | [4] |
| GW2580 + Anti-VEGFR-2 | As above | ~70% (Synergistic) | [4] |
Signaling Pathways and Workflows
Signaling Pathway: CSF1R in Tumor-Associated Macrophages
Caption: CSF1R signaling pathway in tumor-associated macrophages and the inhibitory action of GW2580.
Logical Workflow: Rationale for Combination Therapy
Caption: Rationale for combining GW2580 with anti-VEGFR therapy to overcome resistance.
Experimental Workflow: Testing Combination Therapy In Vivo
Caption: Experimental workflow for evaluating GW2580 combination therapy in a murine tumor model.
Detailed Experimental Protocols
Protocol 1: Western Blot for CSF1R Phosphorylation
Objective: To confirm that GW2580 inhibits CSF-1-induced phosphorylation of CSF1R in a macrophage cell line.
Materials:
-
RAW264.7 cells (or other CSF1R-expressing myeloid cells)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
Recombinant murine CSF-1 (carrier-free)
-
GW2580
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Plate RAW264.7 cells and grow to ~80% confluency.
-
Serum Starvation: Replace complete medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Prepare dilutions of GW2580 (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) in serum-free medium. Add the diluted GW2580 or DMSO vehicle to the cells and incubate for 1 hour at 37°C.
-
CSF-1 Stimulation: Add recombinant CSF-1 to a final concentration of 10-50 ng/mL to all wells (except for an unstimulated control) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors. Scrape cells and collect the lysate.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CSF1R antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total CSF1R.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells
Objective: To quantify the populations of TAMs and MDSCs in tumors from mice treated with GW2580.
Materials:
-
Tumor tissue from experimental mice
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of Collagenase D, Dispase, and DNase I
-
RPMI medium
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-Gr-1, anti-Ly6C, anti-Ly6G)
-
Viability dye (e.g., DAPI, Zombie NIR™)
Procedure:
-
Tumor Dissociation:
-
Excise tumors, weigh them, and mince them into small pieces in a petri dish containing RPMI.
-
Transfer the minced tissue to a dissociation tube with the enzyme cocktail and incubate according to the manufacturer's protocol (e.g., 37°C for 30-60 minutes with agitation).
-
Stop the dissociation by adding RPMI with FBS.
-
-
Single-Cell Suspension:
-
Pass the dissociated tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet.
-
If necessary, treat with Red Blood Cell Lysis Buffer for 2-5 minutes on ice, then wash with excess medium.
-
-
Cell Staining:
-
Count the cells and adjust the concentration to 1-2 x 10^6 cells per 100 µL of FACS buffer.
-
Incubate cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye just before analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells first. Then, gate on CD45+ hematopoietic cells.
-
From the CD45+ population, identify myeloid cells (CD11b+).
-
Within the CD11b+ gate, identify TAMs (F4/80+) and MDSCs (Gr-1+). The Gr-1+ population can be further resolved into monocytic MDSCs (Ly6C+) and polymorphonuclear MDSCs (Ly6G+).
-
Analyze the percentage and absolute number (per gram of tumor) of each population across different treatment groups.
-
References
- 1. pnas.org [pnas.org]
- 2. apexbt.com [apexbt.com]
- 3. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
GW2580 Blood-Brain Barrier Permeability in Mice: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the CSF1R inhibitor GW2580 and its permeability across the blood-brain barrier (BBB) in mice.
Frequently Asked Questions (FAQs)
Q1: Does GW2580 cross the blood-brain barrier in mice?
There are conflicting reports in the scientific literature regarding the blood-brain barrier permeability of GW2580 in mice. Some studies describe it as brain penetrant, while others refer to it as a non-penetrant CSF1R inhibitor.[1][2] This discrepancy may arise from differences in experimental models, dosages, or the sensitivity of analytical methods used to detect the compound in brain tissue. To date, there is a lack of publicly available quantitative data, such as brain-to-plasma concentration ratios, to definitively characterize its BBB penetration profile. Researchers should exercise caution when designing experiments that rely on a specific level of CNS exposure and consider including pharmacokinetic analysis as part of their study design.
Q2: What is the recommended oral dosage of GW2580 for studies in mice?
Oral administration of GW2580 in mice has been well-documented in various disease models.[1] Commonly used dosages range from 40 mg/kg/day to 100 mg/kg/day, administered via oral gavage.[1] For example, an oral dose of 80 mg/kg has been shown to achieve a maximal plasma concentration of 5.6 µM.[1][3] The specific dose should be optimized based on the experimental model and the desired level of CSF1R inhibition.
Q3: How should I prepare GW2580 for oral administration to mice?
A commonly used vehicle for suspending GW2580 for oral gavage in mice is a solution of 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in water.[4][5] It is crucial to ensure the compound is homogenously suspended before each administration.
Q4: What is the primary mechanism of action of GW2580 in the central nervous system?
GW2580 is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase.[6][7] In the CNS, CSF1R is primarily expressed on microglia. By inhibiting CSF1R signaling, GW2580 can suppress the proliferation and activation of microglia, which are key events in neuroinflammatory processes associated with various neurological diseases.[7][8]
Q5: Are there any known off-target effects of GW2580?
While GW2580 is a selective inhibitor of CSF1R, it may also exhibit activity against other related kinases, such as FLT3 and c-Kit, though to a lesser extent.[6] Researchers should consider these potential off-target effects when interpreting their results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results in behavioral or neuropathological readouts. | 1. Variable BBB Permeability: The extent to which GW2580 enters the brain may vary between individual animals or experimental conditions. 2. Inconsistent Drug Administration: Improper suspension or inaccurate dosing of GW2580. 3. Metabolism and Clearance: Individual differences in drug metabolism and clearance rates. | 1. Conduct a pilot pharmacokinetic study: Measure plasma and brain concentrations of GW2580 at various time points after administration in your specific mouse model. 2. Ensure proper gavage technique: Verify the homogeneity of the GW2580 suspension before each use and ensure accurate volume administration based on animal weight. 3. Standardize experimental conditions: Use age- and sex-matched animals and maintain consistent housing and dietary conditions. |
| Difficulty detecting GW2580 in brain tissue. | 1. Low BBB Permeability: GW2580 may have inherently low penetration into the brain parenchyma. 2. Insufficient Dose: The administered dose may not be high enough to achieve detectable concentrations in the brain. 3. Rapid CNS Clearance: The compound may be quickly removed from the brain. 4. Analytical Method Sensitivity: The limit of detection of the analytical method (e.g., LC-MS/MS) may be too high. | 1. Increase the administered dose: Titrate the dose upwards, monitoring for any signs of toxicity. 2. Optimize the time point for tissue collection: Collect brain tissue at the expected Tmax (time of maximum concentration) in the plasma, which may be a starting point for CNS Tmax. 3. Use a highly sensitive and validated analytical method: Ensure your analytical method is sufficiently sensitive to quantify low levels of the compound in brain homogenate. |
| Observed peripheral effects but no central effects. | 1. Limited BBB Permeability: This is a strong indicator that GW2580 is not reaching its target in the CNS in sufficient concentrations. 2. Indirect CNS effects: The observed peripheral effects (e.g., on circulating monocytes) may indirectly influence CNS pathology, but direct target engagement in the brain is minimal. | 1. Re-evaluate the hypothesis: Consider if the therapeutic effect could be mediated by peripheral CSF1R inhibition. 2. Consider alternative CSF1R inhibitors: Investigate other CSF1R inhibitors with confirmed and quantified BBB penetration. |
Data Presentation
As there is a lack of specific quantitative data in the literature for GW2580 brain concentration and brain-to-plasma ratios in mice, the following table presents the reported plasma pharmacokinetic parameters. Researchers are strongly encouraged to determine the brain concentrations and brain-to-plasma ratio in their specific experimental model.
Table 1: Plasma Pharmacokinetic Parameters of GW2580 in Mice Following Oral Administration
| Dose (mg/kg) | Maximum Plasma Concentration (Cmax) (µM) |
| 80 | 5.6 |
Data extracted from a study by Conway et al. (2005) and cited in other publications.[1][3]
Experimental Protocols
Protocol 1: Oral Administration of GW2580 in Mice
This protocol is a general guideline based on commonly reported methods.[1][4][5]
Materials:
-
GW2580 (powder)
-
Vehicle: 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80 in sterile water
-
Oral gavage needles (18-20 gauge, ball-tipped)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of GW2580 based on the desired dose and the number and weight of the mice.
-
Prepare the vehicle solution (0.5% HPMC, 0.1% Tween 80).
-
Weigh the GW2580 powder and suspend it in the vehicle to the desired final concentration.
-
Vortex or sonicate the suspension thoroughly to ensure it is homogenous. Prepare fresh daily.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the dosing suspension to administer.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the GW2580 suspension.
-
Monitor the mouse for any signs of distress after administration.
-
Protocol 2: General Procedure for Assessing Blood-Brain Barrier Permeability
This is a generalized workflow for determining the brain-to-plasma concentration ratio of a compound. Specific analytical methods (e.g., LC-MS/MS) will need to be developed and validated for GW2580.
Materials:
-
GW2580-treated mice
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with anticoagulant)
-
Phosphate-buffered saline (PBS), ice-cold
-
Surgical tools
-
Homogenizer
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Sample Collection:
-
At a predetermined time point after the final dose of GW2580, anesthetize the mouse.
-
Collect a blood sample via cardiac puncture.
-
Immediately perfuse the mouse transcardially with ice-cold PBS to remove blood from the brain vasculature.
-
Excise the brain and rinse with ice-cold PBS. The brain can be dissected into specific regions if desired.
-
Snap-freeze the brain tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing:
-
Process the blood sample to obtain plasma by centrifugation.
-
Weigh the frozen brain tissue and homogenize it in a suitable buffer.
-
-
Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of GW2580 in plasma and brain homogenate.
-
Analyze the plasma and brain homogenate samples to determine the concentration of GW2580.
-
-
Calculation:
-
Calculate the brain-to-plasma concentration ratio: Ratio = Concentration in Brain (ng/g) / Concentration in Plasma (ng/mL)
-
Visualizations
Caption: Mechanism of GW2580 action on microglia in the CNS.
Caption: Workflow for assessing GW2580 BBB permeability.
References
- 1. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in GW2580 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW2580, a selective c-FMS (CSF-1R) kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW2580?
A1: GW2580 is a selective and orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and stabilizing it in an inactive conformation.[1][2] This action blocks the downstream signaling cascade initiated by the binding of its ligands, CSF-1 and IL-34, thereby inhibiting the survival, proliferation, and differentiation of mononuclear phagocytes like macrophages and microglia.[3][4]
Q2: How selective is GW2580 for CSF-1R?
A2: GW2580 exhibits high selectivity for c-FMS kinase. In one study, it was found to be 150- to 500-fold more selective for c-FMS compared to a panel of 26 other kinases, including bRAF, CDK4, cKIT, VEGFR2, and EGFR.[3][5]
Q3: What are the recommended working concentrations for in vitro experiments?
A3: The effective concentration of GW2580 varies depending on the cell type and the specific assay. A concentration of 1 µM has been shown to completely inhibit CSF-1-induced growth of mouse M-NFS-60 myeloid cells and human monocytes.[2][3][6] For inhibiting CSF-1R phosphorylation in RAW264.7 murine macrophages, the IC50 is approximately 10 nM.[1][6] In primary microglia cultures, 5 µM GW2580 was sufficient to inhibit CSF-1-mediated cell proliferation by nearly 100%.[7]
Q4: What is a typical oral dosage for in vivo mouse studies?
A4: Oral dosages of GW2580 in mice typically range from 40 mg/kg to 160 mg/kg. An oral dose of 80 mg/kg has been shown to achieve a maximal plasma concentration of 5.6 µM and can completely inhibit the growth of CSF-1-dependent tumor cells.[7][8] Studies have used various dosing regimens, including once or twice daily administration.[6][9]
Troubleshooting Unexpected Results
Possible Cause and Solution:
Recent studies have shown that while GW2580 alone does not typically affect microglia viability, it can sensitize these cells to reactive oxygen species (ROS).[7][10] If your culture conditions include inflammatory stimuli like Lipopolysaccharide (LPS), which can induce ROS production, you may observe a dose-dependent decrease in microglia viability when co-administered with GW2580.[7][11]
-
Troubleshooting Steps:
-
Assess Culture Conditions: Check your media and supplements for any components that could be acting as inflammatory stimuli.
-
Control for LPS: If using LPS or another stimulus, include a control group with GW2580 alone to confirm that the inhibitor by itself is not causing toxicity.
-
ROS Scavengers: Consider co-treating with a ROS inhibitor to see if it rescues the observed cell death.[10]
-
Measure ROS: Directly measure ROS levels in your cultures to confirm if they are elevated in the presence of GW2580 and the inflammatory stimulus.
-
Issue 2: My in vivo results show GW2580 is inhibiting LPS-induced TNF-α production, but my in vitro experiments with monocytes/macrophages do not show this effect.
Possible Cause and Solution:
This is a documented "unexpected" result. While GW2580 does not typically inhibit LPS-induced TNF-α production from monocytes and macrophages in vitro, it has been observed to do so in vivo.[3][5] The exact mechanism for this discrepancy is not fully elucidated but may involve GW2580's effect on other cell types or complex signaling interactions within the whole organism that are not replicated in a simple cell culture system.
-
Troubleshooting Steps:
-
Confirm In Vitro Results: Ensure your in vitro assay is robust. Use appropriate controls and titrate both LPS and GW2580 concentrations.
-
Acknowledge the Discrepancy: This in vivo effect is a known characteristic of GW2580. When interpreting your in vivo data, it is important to consider this direct anti-inflammatory effect that is independent of its CSF-1R inhibition on isolated macrophages.
-
Investigate Other Cell Types: If feasible, investigate the effect of GW2580 on other immune cell populations in your in vivo model to understand the source of the TNF-α inhibition.
-
Issue 3: I am not observing the expected reduction in tumor-associated macrophages (TAMs) in my in vivo cancer model.
Possible Cause and Solution:
Several factors could contribute to a lack of efficacy in reducing TAMs.
-
Troubleshooting Steps:
-
Pharmacokinetics: Verify the oral bioavailability and plasma concentration of GW2580 in your specific animal strain. Dosing of 160 mg/kg once daily has been shown to be as effective as 80 mg/kg twice a day.[9]
-
Dosing Regimen: Ensure the dosing regimen is appropriate for your tumor model's growth rate. Continuous daily dosing is often required to maintain sufficient plasma levels of the inhibitor.
-
Tumor Microenvironment: The tumor microenvironment can be complex. There might be redundant pathways for macrophage recruitment and survival that are not solely dependent on the CSF-1/CSF-1R axis.
-
Analysis Timing: Ensure you are analyzing the tumors at a time point where a significant effect on TAM infiltration would be expected.
-
Data Presentation
Table 1: In Vitro IC50 Values for GW2580
| Target/Cell Line | Assay | IC50 Value |
| c-Fms (human) | Kinase Assay | 30 nM[6] |
| M-NFS-60 (mouse myeloid tumor) | CSF-1 Stimulated Growth | 0.33 µM[6] |
| Human Monocytes | CSF-1 Stimulated Growth | 0.47 µM[6] |
| RAW264.7 (murine macrophages) | CSF-1R Phosphorylation | ~10 nM[1][6] |
| Rat Monocytes | CSF-1 Induced Growth | 0.2 µM[12] |
Table 2: In Vivo Efficacy of GW2580
| Animal Model | Dosing Regimen | Effect |
| Mouse (M-NFS-60 tumor) | 80 mg/kg, p.o., b.i.d. | Complete inhibition of tumor growth[3][6] |
| Mouse (Thioglycolate-induced peritonitis) | 80 mg/kg, p.o., b.i.d. | 45% reduction in macrophage accumulation[3][6] |
| Rat (Adjuvant-induced arthritis) | 50 mg/kg, p.o., b.i.d. | Inhibition of joint destruction[6][12] |
| Mouse (3LL lung tumor) | 160 mg/kg, p.o., q.d. | >2-fold reduction in TAMs and MDSCs[6] |
Experimental Protocols
Protocol 1: In Vitro Cell Growth Inhibition Assay (M-NFS-60 cells)
-
Cell Preparation: Culture M-NFS-60 cells in appropriate media. 24 hours prior to the assay, spin down the cells and resuspend them in a depleted medium (lacking CSF-1) at a concentration of 2 x 10^6 cells/mL.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of GW2580 in DMSO. On the day of the assay, dilute the stock to 20 µM in medium containing 10% serum. Perform serial dilutions to create a 10-point concentration curve.[6]
-
Assay Setup: Resuspend the M-NFS-60 cells in medium containing 10% serum and 20 ng/mL mouse CSF-1 at a concentration of 0.5 x 10^6 cells/mL. Add 50 µL of the cell suspension to each well of a 96-well plate already containing 50 µL of the diluted inhibitor.[6]
-
Incubation and Readout: Incubate the plate for 3 days. After the incubation period, add 10 µL of WST-1 reagent to each well and measure the absorbance according to the manufacturer's instructions to determine cell viability.[6]
Protocol 2: In Vivo Oral Gavage Dosing in Mice
-
Formulation: Suspend GW2580 in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.[13] For an 80 mg/kg dose, a common formulation involves diluting GW2580 in 200 µL of vehicle.[11]
-
Administration: Administer the suspension to mice via oral gavage using an appropriate gauge feeding needle.[11]
-
Dosing Schedule: The dosing schedule will depend on the experimental design. For acute studies, a single dose may be administered. For chronic studies, daily or twice-daily dosing is common.[6][9] For example, in some tumor models, dosing is initiated one hour before tumor cell injection and continued for the duration of the experiment.[3]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. pnas.org [pnas.org]
- 4. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Minimizing Off-Target Effects of GW2580 in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of GW2580 in cell culture experiments. This guide offers detailed experimental protocols, data presentation tables, and signaling pathway diagrams to ensure accurate and reproducible results.
Understanding GW2580 and Its-Target Effects
GW2580 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms.[1][2] It functions as an ATP-competitive inhibitor of the c-Fms kinase.[2][3] CSF1R is a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and microglia.[3][4] While GW2580 is highly selective for CSF1R, off-target effects can occur, particularly at higher concentrations. Understanding the kinase selectivity profile of GW2580 is critical for designing experiments that minimize these confounding variables.
Key Signaling Pathway of GW2580 Action
Caption: Mechanism of action of GW2580 in inhibiting the CSF1R signaling pathway.
Quantitative Data on GW2580 Activity
For optimal experimental design, it is crucial to use GW2580 at concentrations that effectively inhibit CSF1R without engaging off-targets. The following tables summarize the inhibitory concentrations of GW2580 against its primary target and known off-targets.
Table 1: In Vitro Inhibitory Potency of GW2580
| Target | Assay Type | IC50 | Reference |
| c-Fms (CSF1R) | Kinase Assay | 30 nM | [1] |
| c-Fms (Human) | Kinase Assay | Completely inhibited at 0.06 µM | [2][3] |
| CSF1R Phosphorylation | RAW264.7 cells | ~10 nM | [2][5][6] |
| CSF-1 stimulated M-NFS-60 cell growth | Cell-based | 0.33 µM | [1] |
| CSF-1 stimulated human monocyte growth | Cell-based | 0.47 µM | [1] |
| TRKA | Kinase Assay | 0.88 µM | [1][2] |
| Serum stimulated NSO cell growth | Cell-based | 13.5 µM | [1] |
| VEGF stimulated HUVEC growth | Cell-based | 12 µM | [1] |
Table 2: GW2580 Kinase Selectivity Profile
| Kinase Family | Selectivity vs. c-Fms | Note | Reference |
| b-Raf, CDK4, c-KIT, c-SRC, EGFR, ERBB2/4, ERK2, FLT-3, GSK3, ITK, JAK2 | 150- to 500-fold | GW2580 is highly selective against these kinases. | [1] |
| 186 other kinases | High | GW2580 selectively inhibited cFMS kinase compared with 186 other kinases in vitro. | [7] |
Troubleshooting Guide
This section addresses common issues encountered when using GW2580 in cell culture and provides solutions to minimize off-target effects.
Troubleshooting Workflow
Caption: A logical workflow to troubleshoot unexpected results with GW2580.
Frequently Asked Questions (FAQs)
1. My cells are showing unexpected toxicity. How can I determine if it's an off-target effect of GW2580?
-
Perform a Dose-Response Curve: Test a wide range of GW2580 concentrations, starting from a low nanomolar range up to the micromolar range. An ideal concentration will show significant inhibition of CSF1R activity with minimal impact on cell viability.
-
Assess Cell Viability: Use a cytotoxicity assay such as MTT, XTT, or LDH release to determine the concentration at which GW2580 becomes toxic to your specific cell line.[8][9][10] Concurrent treatment of primary microglia with GW2580 and LPS has been shown to decrease cell viability.[8]
-
Include Proper Controls: Always include a vehicle control (typically DMSO) at the same final concentration used for your GW2580 dilutions. This will help differentiate between inhibitor-induced effects and solvent effects.
-
Validate On-Target Engagement: Confirm that at your chosen concentration, GW2580 is inhibiting its intended target. This can be done by assessing the phosphorylation status of CSF1R via Western blot.[6] A significant reduction in phosphorylated CSF1R (p-CSF1R) indicates on-target activity.
2. How do I select the optimal concentration of GW2580 for my experiment?
The optimal concentration is cell-type dependent. A good starting point is to use a concentration that is 10-100 fold higher than the IC50 for CSF1R (~30 nM) but well below the IC50 for known off-targets like TRKA (880 nM).[1][2] For many cell-based assays, concentrations ranging from 100 nM to 1 µM are effective.[1][2] For instance, 1 µM GW2580 completely inhibits CSF-1-induced growth of mouse M-NFS-60 myeloid cells and human monocytes.[1] However, it is highly recommended to perform a dose-response experiment for your specific cell line and endpoint.
3. What is the recommended incubation time for GW2580?
Incubation times can vary depending on the experimental endpoint.
-
Short-term (1-4 hours): Sufficient for assessing inhibition of CSF1R phosphorylation and downstream signaling events.
-
Long-term (24-96 hours): Necessary for assays measuring cell proliferation, differentiation, or gene expression changes.[11] For example, a 3-day incubation was used to assess the effect on M-NFS-60 cell growth.[1]
4. I am not seeing any effect of GW2580. What could be the issue?
-
Reagent Quality: Ensure the GW2580 is of high purity and has been stored correctly (typically at -20°C as a powder and -80°C in solvent).[5]
-
Cellular Context: Confirm that your cells express functional CSF1R and that the pathway is active under your experimental conditions. You may need to stimulate the cells with CSF-1 to observe the inhibitory effect of GW2580.
-
Experimental Readout: The chosen endpoint may not be sensitive to CSF1R inhibition in your cell model. Consider alternative assays that are more proximal to CSF1R activity.
-
Target Engagement Validation: Use a method like the Cellular Thermal Shift Assay (CETSA) or Western blotting for p-CSF1R to confirm that the compound is engaging its target within the cell.[12][13]
Detailed Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal GW2580 Concentration
This protocol outlines a cell viability assay to determine the optimal concentration range of GW2580 for your cell line.
Dose-Response Experimental Workflow
Caption: A stepwise workflow for conducting a dose-response experiment.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
GW2580 (powder or stock solution in DMSO)
-
Vehicle (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare GW2580 Dilutions: Prepare a 2X serial dilution series of GW2580 in complete culture medium. A typical concentration range to test is 1 nM to 20 µM. Also, prepare a 2X vehicle control (DMSO) at the highest concentration used in the dilution series.
-
Cell Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X GW2580 dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the GW2580 concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot for CSF1R Phosphorylation
This protocol is to validate the on-target activity of GW2580 by measuring the inhibition of CSF-1-induced CSF1R phosphorylation.
Materials:
-
Cells expressing CSF1R (e.g., RAW264.7 macrophages)
-
Serum-free medium
-
Recombinant CSF-1
-
GW2580
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. The day before the experiment, starve the cells in serum-free medium for 4-6 hours or overnight.
-
GW2580 Pre-treatment: Pre-treat the cells with your desired concentration of GW2580 or vehicle (DMSO) for 1-2 hours.
-
CSF-1 Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 10-50 ng/mL) for 5-15 minutes.[6]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-CSF1R overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe for total CSF1R and a loading control (GAPDH or β-actin) to ensure equal protein loading.
By following these guidelines and protocols, researchers can confidently design and execute experiments using GW2580, minimizing the risk of off-target effects and ensuring the generation of reliable and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FACS-based protocol to assess cytotoxicity and clonogenic potential of colorectal cancer stem cells using a Wnt/β-catenin signaling pathway reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol [protocols.io]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
GW2580 Technical Support Center: Non-Target Immune Cell Impacts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the impact of GW2580 on non-target immune cells. GW2580 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS.[1][2] While highly selective, understanding its potential off-target effects is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How selective is GW2580 for CSF1R?
A1: GW2580 is a highly selective inhibitor of CSF1R (c-FMS) with an IC50 of 30 nM.[1] It demonstrates 150- to 500-fold greater selectivity for CSF1R compared to a panel of other kinases including b-Raf, CDK4, c-KIT, c-SRC, EGFR, and JAK2.[1] In vitro kinase assays have shown at least 100-fold selectivity for CSF1R against approximately 300 other kinases.[3] However, at higher concentrations, some off-target activity has been noted.
Q2: What are the known off-target kinases for GW2580?
A2: The primary known off-target activity of GW2580 is against the tropomyosin receptor kinase (Trk) family. It has been shown to interact with TrkA, TrkB, and TrkC with Kd values of 630 nM, 36 nM, and 120 nM, respectively.[4] It also inhibits TRKA activity with an IC50 of 0.88 μM.[1][5]
Q3: Does GW2580 affect T-cells or B-cells?
A3: Studies have shown that treatment with GW2580 does not significantly alter the percentages of circulating B-cells or T-cells.[6][7] This suggests a minimal direct impact on these non-target lymphocyte populations at therapeutic concentrations.
Q4: What is the effect of GW2580 on neutrophils?
A4: The impact of GW2580 on neutrophils can be complex. While some studies show no significant change in circulating granulocyte percentages with GW2580 treatment[6][7], others have observed increased neutrophil counts in the blood of mice with metastatic breast cancer after GW2580 administration.[8] This increase may be an indirect effect of prolonged CSF1R blockade, potentially leading to elevated levels of Granulocyte-Colony Stimulating Factor (G-CSF), a key cytokine for neutrophil survival and proliferation.[8]
Q5: Can GW2580 impact other myeloid cells like dendritic cells or mast cells?
A5: GW2580 has been shown to reduce the number of CD11b+ Gr-1+ myeloid-derived suppressor cells (MDSCs) in tumor models.[3] While specific data on dendritic cells is limited, it is plausible that their function could be indirectly affected due to the role of CSF1R in myeloid lineage development. There is currently limited direct evidence on the impact of GW2580 on mast cells.
Q6: Does GW2580 cause depletion of microglia or macrophages?
A6: Unlike some other CSF1R inhibitors, GW2580 does not typically cause the ablation or depletion of resident microglia or macrophage populations.[9][10] Instead, it primarily inhibits their proliferation.[9][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Death in Mixed Immune Cell Cultures | At higher concentrations, GW2580 may exhibit off-target effects leading to toxicity in sensitive cell types. | - Perform a dose-response curve to determine the optimal concentration that inhibits CSF1R without causing widespread cell death.- Use a concentration as close to the IC50 for CSF1R (30 nM) as experimentally feasible.- Consider using more purified cell populations to isolate the effects on your target cells. |
| Increased Neutrophil Counts in in vivo Studies | This may be an indirect systemic effect of CSF1R inhibition, possibly through increased G-CSF levels.[8] | - Measure G-CSF levels in plasma to assess for this indirect effect.- Co-administer a G-CSF neutralizing antibody to determine if the observed effects are G-CSF dependent. |
| Variability in Experimental Results | - Inconsistent drug preparation or storage.- Differences in cell culture conditions or passage number.- In vivo, variations in drug metabolism between animals. | - Prepare fresh stock solutions of GW2580 in DMSO and store at -20°C.[3]- Standardize cell culture protocols, including media, serum, and cell density.- For in vivo studies, ensure consistent dosing and administration routes. Consider monitoring plasma levels of GW2580 if possible. |
| GW2580 Appears Ineffective in Inhibiting Target Cell Proliferation | - The target cells may not be dependent on CSF1R signaling for proliferation.- The concentration of CSF-1 in the culture medium may be too high, outcompeting the inhibitor. | - Confirm CSF1R expression on your target cells using flow cytometry or western blotting.- Ensure that the cells are stimulated with an appropriate concentration of CSF-1.- Test the effect of GW2580 in the absence of exogenous CSF-1 to assess baseline effects. |
Quantitative Data Summary
Table 1: IC50 and Kd Values of GW2580 for Target and Off-Target Kinases
| Kinase | Assay Type | IC50 / Kd | Reference |
| c-FMS (CSF1R) | Kinase Assay | 30 nM (IC50) | [1] |
| TrkA | Kinase Assay | 0.88 µM (IC50) | [1][5] |
| TrkA | Binding Assay | 630 nM (Kd) | [4] |
| TrkB | Binding Assay | 36 nM (Kd) | [4] |
| TrkC | Binding Assay | 120 nM (Kd) | [4] |
Table 2: Cellular IC50 Values for GW2580
| Cell Type | Stimulation | IC50 | Reference |
| M-NFS-60 (mouse myeloid) | CSF-1 | 0.33 µM | [1] |
| Human Monocytes | CSF-1 | 0.47 µM | [1] |
| RAW264.7 (mouse macrophage) | CSF-1 (for phosphorylation) | ~10 nM | [1] |
| NS0 (mouse myeloid) | Serum | 13.5 µM | [1] |
| HUVEC (endothelial) | VEGF | 12 µM | [1] |
| BT474 (human breast cancer) | Serum | 21 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of CSF-1 Dependent Cell Proliferation
This protocol is adapted for assessing the inhibitory effect of GW2580 on CSF-1 dependent cell lines like M-NFS-60.
Materials:
-
M-NFS-60 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Depleted medium (complete medium without CSF-1)
-
Recombinant mouse CSF-1
-
GW2580 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1, MTT)
Procedure:
-
Cell Preparation: 24 hours prior to the assay, wash M-NFS-60 cells and resuspend them in depleted medium at a concentration of 2 x 10^6 cells/mL to starve them of CSF-1.[1]
-
Compound Dilution: Prepare a 10-point serial dilution of GW2580 in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Cell Seeding: On the day of the assay, resuspend the starved M-NFS-60 cells in complete growth medium containing 20 ng/mL of recombinant mouse CSF-1 to a final density of 0.5 x 10^6 cells/mL.[1]
-
Treatment: Add 50 µL of the cell suspension to each well of a 96-well plate already containing 50 µL of the diluted GW2580 or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.[1] Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log concentration of GW2580.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: GW2580's primary inhibitory action on CSF1R and potential off-target effects.
Caption: A logical workflow for troubleshooting unexpected experimental results with GW2580.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 7. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GW2580 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability observed in in vivo responses to GW2580, a selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). This resource is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GW2580?
A1: GW2580 is a potent and selective, orally bioavailable small molecule inhibitor of the cFMS kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] It acts as an ATP-competitive inhibitor, blocking the autophosphorylation of the receptor and subsequent downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[3][4]
Q2: How selective is GW2580 for CSF1R?
A2: GW2580 exhibits high selectivity for CSF1R. In vitro kinase assays have shown it to be 150- to 500-fold more selective for cFMS (CSF1R) compared to a panel of 26 other kinases, including b-Raf, CDK4, c-KIT, c-SRC, EGFR, and VEGFR2.[4][5] However, at higher concentrations, some activity against other related kinases such as FMS tyrosine kinase 3 (FLT3) and c-Kit may be observed.[6]
Q3: Does GW2580 deplete microglia and macrophages?
A3: GW2580 is generally considered to inhibit the proliferation of microglia and macrophages rather than causing widespread depletion of these cell populations, especially at commonly used doses.[7][8][9] This is in contrast to some other CSF1R inhibitors like PLX3397 and PLX5622, which are known to eliminate microglia.[7] However, the effects can be dose-dependent, and prolonged treatment at high doses may lead to a reduction in the number of these cells.
Q4: Does GW2580 cross the blood-brain barrier (BBB)?
A4: There are conflicting reports regarding the brain penetrance of GW2580. Some studies suggest it is brain penetrant and has been used to target microglia in various neurological disease models.[10] Other sources describe it as a non-penetrant CSF1R inhibitor. This discrepancy may be due to differences in experimental models, methods of detection, or the integrity of the BBB in disease states. For instance, in models with a compromised BBB, such as experimental autoimmune encephalomyelitis (EAE), GW2580 has been shown to exert effects within the central nervous system (CNS).[11] Researchers should carefully consider the context of their specific experimental model when evaluating the expected CNS effects of GW2580.
Troubleshooting Guide
Issue 1: High Variability in Efficacy Between Experiments
Possible Cause 1: Inconsistent Drug Formulation and Administration
-
Solution: The method of GW2580 formulation and administration can significantly impact its bioavailability and, consequently, its efficacy. It is crucial to use a consistent and well-documented protocol.
-
Vehicle Selection: Different vehicles have been reported for GW2580 administration, including:
-
Administration Route: Oral gavage and administration via medicated diet are the most common methods.
-
Oral gavage leads to higher peak plasma concentrations (Cmax) and lower trough concentrations compared to dietary administration.[14][15] This can be beneficial for studies requiring acute, high-level target engagement.
-
Dietary administration provides a more sustained, lower-level exposure, which may be more suitable for chronic studies and can reduce handling stress on the animals.[16][17]
-
-
Possible Cause 2: Pharmacokinetic Variability
-
Solution: Be aware of the known pharmacokinetic properties of GW2580 and how they might vary.
-
Dose-dependent exposure: Higher doses lead to proportionally higher plasma concentrations.
-
Plasma Protein Binding: GW2580 is highly bound to plasma proteins (around 93% in mice), which means only a small fraction of the administered dose is free to exert its biological effect.[4] Variations in plasma protein levels between animals could contribute to variability in response.
-
Issue 2: Unexpected Off-Target Effects
Possible Cause: High Dosing Regimen
-
Solution: While GW2580 is highly selective for CSF1R, off-target effects on other kinases like c-Kit and FLT3 can occur at higher concentrations.[6] If you observe unexpected phenotypes, consider reducing the dose. It is advisable to perform a dose-response study in your specific model to identify the optimal therapeutic window that maximizes on-target effects while minimizing off-target activities.
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Possible Cause 1: Different Drug Concentrations and Exposure Times
-
Solution: The concentration and duration of exposure to GW2580 can differ significantly between in vitro and in vivo settings. In vivo, the drug is subject to metabolism and clearance, leading to fluctuating plasma concentrations. When designing in vitro validation experiments, try to mimic the in vivo exposure profile as closely as possible, for example, by using a range of concentrations that reflect the Cmax and trough levels observed in animal studies.
Possible Cause 2: Unexpected In Vivo Specific Effects
-
Solution: GW2580 has been reported to inhibit LPS-induced TNF-α production in vivo, an effect not observed in isolated monocytes and macrophages in vitro.[2][4][5] This suggests that the in vivo environment, including interactions with other cell types and systemic factors, can modulate the drug's effects. Be prepared for such discrepancies and consider them when interpreting your data.
Data Presentation
Table 1: Summary of In Vivo Dosing Regimens for GW2580 in Mice
| Dose (mg/kg) | Frequency | Administration Route | Vehicle | Disease Model | Key Findings | Reference |
| 20 and 80 | Twice a day | Oral gavage | Not specified | M-NFS-60 tumor cells | Dose-dependent decrease in tumor cells, with 80 mg/kg completely blocking growth. | [5] |
| 40 | Single dose | Oral gavage | Not specified | LPS-induced cytokine production | Blocked CSF-1 priming of LPS-induced IL-6 production. | [1][5] |
| 80 | Twice a day | Oral gavage | Not specified | Thioglycolate-induced peritonitis | Diminished macrophage accumulation by 45% with extended treatment. | [1][5] |
| 160 | Once a day | Oral gavage | Not specified | 3LL lung carcinoma | Reduced total myeloid cells in tumors by more than 2-fold. | [1] |
| 75 | Daily | Oral gavage | 0.5% HPMC, 0.1% Tween 80 | Alzheimer's disease model | Blocked microglial proliferation and shifted microglia to an anti-inflammatory phenotype. | [12] |
| 80 | Daily | Oral gavage | 0.1% Tween 80, 0.5% HPMC | Healthy mice | Altered microglia morphology but did not change cell number. | [10] |
Table 2: Pharmacokinetic Parameters of GW2580 in Mice after Oral Administration
| Dose (mg/kg) | Cmax (µM) | Time to Cmax (Tmax) | Half-life (t1/2) | Reference |
| 20 | 1.4 | Not Specified | Rapidly cleared | [13] |
| 80 | 5.6 | Not Specified | Rapidly cleared | [10][13] |
| 160 | ~9 | Not Specified | Plasma levels >1µM for 24 hours | [3] |
Experimental Protocols
Protocol 1: Preparation of GW2580 for Oral Gavage
-
Vehicle: 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80 in sterile water.
-
Procedure:
-
Weigh the required amount of GW2580 powder.
-
Prepare the vehicle by dissolving HPMC in sterile water (this may require gentle heating and stirring).
-
Add Tween 80 to the HPMC solution and mix thoroughly.
-
Suspend the GW2580 powder in the vehicle.
-
Vortex or sonicate the suspension to ensure homogeneity before each administration.
-
-
Note: It is recommended to prepare the formulation fresh daily. The stability of GW2580 in this suspension over extended periods has not been widely reported.
Protocol 2: Western Blot for CSF1R Phosphorylation
-
Objective: To confirm the inhibitory effect of GW2580 on CSF1R signaling in vivo.
-
Procedure:
-
Harvest tissues of interest (e.g., spleen, tumor) from GW2580-treated and vehicle-treated animals at a specified time point after the final dose.
-
Immediately lyse the tissues in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated CSF1R (p-CSF1R) and total CSF1R.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities and normalize the p-CSF1R signal to the total CSF1R signal to determine the extent of inhibition.
-
Visualizations
Caption: CSF1R signaling pathway and the inhibitory action of GW2580.
Caption: Troubleshooting workflow for addressing GW2580 in vivo variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eptrading.co.jp [eptrading.co.jp]
- 17. Frontiers | Exploring the benefits of in-diet versus repeated oral dosing of saracatinib (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare [frontiersin.org]
Validation & Comparative
Validating GW2580-Mediated c-Fms Inhibition: A Comparative Guide for Researchers
For researchers in oncology, immunology, and inflammatory diseases, accurately validating the inhibition of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF-1R) is critical. GW2580 is a potent and selective inhibitor of c-Fms kinase, a key player in the survival, proliferation, and differentiation of macrophages and their precursors.[1][2][3] This guide provides an objective comparison of GW2580 with alternative c-Fms inhibitors and details the experimental validation of its activity using Western blot analysis.
Understanding GW2580 and the c-Fms Signaling Pathway
GW2580 is an orally bioavailable small molecule that acts as a competitive inhibitor of ATP binding to the c-Fms kinase domain.[2][4] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades.[5] The binding of the ligand, CSF-1 (or IL-34), to the c-Fms receptor triggers its dimerization and trans-autophosphorylation on multiple tyrosine residues.[6][7] These phosphorylated sites serve as docking stations for various signaling proteins containing SH2 domains, leading to the activation of crucial pathways like PI3K/Akt and ERK1/2, which are fundamental for cell survival and proliferation.[7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 7. ovid.com [ovid.com]
- 8. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Microglia Modulation: GW2580 vs. PLX3397
For researchers in neuroscience, immunology, and drug development, the ability to manipulate microglial populations is a critical tool for investigating their role in health and disease. Two commonly utilized small molecule inhibitors of the colony-stimulating factor 1 receptor (CSF1R), GW2580 and PLX3397 (Pexidartinib), offer distinct approaches to this manipulation. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and pathway visualizations, to aid researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action: A Tale of Two Inhibitors
Both GW2580 and PLX3397 target CSF1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia.[1] Ligand binding to CSF1R triggers downstream signaling cascades, including the PI3K/Akt and ERK pathways, which regulate these fundamental cellular processes.[2][3] However, the functional outcomes of their inhibitory actions on microglia differ significantly.
GW2580 is a selective CSF1R inhibitor that primarily functions to modulate microglial activity rather than induce cell death .[4][5][6] Studies have consistently shown that treatment with GW2580 does not lead to a reduction in the overall number of microglia.[4][5][7] Instead, it inhibits microglial proliferation, particularly in pathological contexts, and can shift their phenotype towards a more anti-inflammatory state.[6][8]
PLX3397 (Pexidartinib) , on the other hand, is a potent CSF1R inhibitor that leads to the robust depletion of microglia .[9][10] By potently inhibiting the survival signals mediated by CSF1R, PLX3397 induces apoptosis in microglia, resulting in a significant reduction of their population in the central nervous system, often exceeding 90%.[9][10] It is important to note that PLX3397 also inhibits other related kinases, such as c-Kit and FLT3, which can contribute to off-target effects.[11][12][13][14][15]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for GW2580 and PLX3397, providing a clear comparison of their kinase inhibitory profiles and their effects on microglial populations in vivo.
Table 1: Kinase Inhibitory Profile
| Compound | Target | IC50 | Other Notable Inhibited Kinases (IC50) |
| GW2580 | c-Fms (CSF1R) | ~10-30 nM[16][17][18] | TRKA (~880 nM)[18] |
| PLX3397 | c-Fms (CSF1R) | 20 nM[11][12][13][14][15] | c-Kit (10 nM), FLT3 (160 nM)[11][12][13][14][15] |
Table 2: In Vivo Effects on Microglia
| Compound | Typical Dosage & Administration | Treatment Duration | Effect on Microglia | Efficacy |
| GW2580 | 75-80 mg/kg/day, oral gavage[4][16][19][20][21] | 4 weeks | Inhibition of proliferation | No significant change in cell number[4][5][7][19] |
| PLX3397 | 275-290 mg/kg in chow[9][22][23] | 7-21 days | Depletion | ~70% depletion after 7 days, >90% after 21 days[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: CSF1R signaling and points of inhibition.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 9. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depletion of microglia with PLX3397 attenuates MK-801-induced hyperactivity associated with regulating inflammation-related genes in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pexidartinib (PLX3397) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. academic.oup.com [academic.oup.com]
- 20. jneurosci.org [jneurosci.org]
- 21. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 22. Underestimated Peripheral Effects Following Pharmacological and Conditional Genetic Microglial Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Early long-term administration of the CSF1R inhibitor PLX3397 ablates microglia and reduces accumulation of intraneuronal amyloid, neuritic plaque deposition and pre-fibrillar oligomers in 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GW2580 and BLZ945 in Preclinical Cancer Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapy, targeting the tumor microenvironment has emerged as a promising strategy to overcome resistance and enhance therapeutic efficacy. Central to this approach is the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R), a key regulator of tumor-associated macrophages (TAMs) which play a pivotal role in tumor progression, immunosuppression, and metastasis. This guide provides a detailed, data-driven comparison of two widely studied small molecule inhibitors of CSF1R: GW2580 and BLZ945.
At a Glance: GW2580 vs. BLZ945
Both GW2580 and BLZ945 are potent and selective inhibitors of CSF1R, however, they exhibit distinct pharmacological profiles that may influence their therapeutic application in different cancer contexts. This comparison delves into their mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols to aid researchers in their study design.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for GW2580 and BLZ945, offering a side-by-side view of their potency and efficacy in various preclinical models.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| GW2580 | c-FMS (CSF1R) | Kinase Assay | Human c-FMS | 30 nM | [1] |
| CSF1R | Kinase Assay | Human CSF1R | 52.4 nM | [2] | |
| CSF-1 stimulated growth | Cell Proliferation | M-NFS-60 (murine myeloid) | 330 nM | [3] | |
| CSF-1 stimulated growth | Cell Proliferation | Human Monocytes | 470 nM | [3] | |
| CSF-1 stimulated growth | Cell Proliferation | Murine BMDMs | ~100 nM | [3] | |
| BLZ945 | CSF1R | Kinase Assay | Human CSF1R | 1 nM | [4] |
| CSF-1 dependent proliferation | Cell Proliferation | Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | [4] |
Table 2: In Vivo Efficacy in Preclinical Cancer Models
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| GW2580 | Lung Carcinoma (3LL) | C57BL/6 Mice | 160 mg/kg/day (oral) | >2-fold reduction in TAMs and MDSCs.[3] | [3] |
| CSF-1-dependent Myeloid Tumor (M-NFS-60) | Mice | 80 mg/kg b.i.d. (oral) | Complete inhibition of tumor growth.[3] | [3] | |
| Glioblastoma (patient-derived GAMs) | In vitro | 1 µmol/L | More effective than BLZ945 in reprogramming GAMs to a pro-inflammatory M1-like phenotype.[5] | [5] | |
| BLZ945 | Glioblastoma (PDGF-driven) | Mice | 200 mg/kg/day (oral) | Significantly improved long-term survival (64.3% survival at 26 weeks vs. 5.7 weeks median survival in vehicle).[4] | [4] |
| Glioblastoma (Human xenografts) | Mice | Not specified | Significantly reduced tumor growth and invasion. | [4] | |
| Mammary & Cervical Carcinoma | MMTV-PyMT & K14-HPV-16 Transgenic Mice | 200 mg/kg/day (oral) | Decreased tumor growth and increased CD8+ T cell infiltration. | ||
| Triple-Negative Breast Cancer Brain Metastases | 4T1-BR5 & 231-BR models | Not specified | Reduced formation of brain metastases by 57-65%.[6] | [6] |
Mechanism of Action: Targeting the CSF1R Signaling Axis
Both GW2580 and BLZ945 function by competitively binding to the ATP-binding pocket of the CSF1R tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade disrupts the survival, proliferation, and differentiation of macrophages and other myeloid cells that are dependent on CSF-1 signaling.
The inhibition of CSF1R signaling in the tumor microenvironment leads to a reduction in the number of immunosuppressive M2-like TAMs and can reprogram the remaining TAMs towards a more pro-inflammatory, anti-tumoral M1-like phenotype. This shift in the immune landscape can enhance anti-tumor T-cell responses and overcome resistance to other cancer therapies.
Caption: The CSF1R signaling pathway and points of inhibition by GW2580 and BLZ945.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of GW2580 and BLZ945 on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
GW2580 and BLZ945 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of GW2580 and BLZ945 in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Orthotopic Glioblastoma Model
This protocol describes the establishment of an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of CSF1R inhibitors.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Glioblastoma cell line (e.g., GL261)
-
Stereotactic apparatus
-
Hamilton syringe
-
GW2580 and BLZ945 formulated for oral gavage
-
Vehicle control
Procedure:
-
Cell Preparation: Culture and harvest glioblastoma cells. Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Create a burr hole in the skull and slowly inject 1 µL of the cell suspension into the striatum.
-
Tumor Growth and Treatment: Allow the tumors to establish for 7-10 days. Randomize the mice into treatment groups (vehicle, GW2580, BLZ945). Administer the compounds daily via oral gavage at the desired dosage.
-
Monitoring: Monitor the mice daily for tumor-related symptoms and body weight changes.
-
Endpoint Analysis: At the end of the study (based on humane endpoints or a predetermined time point), euthanize the mice and harvest the brains for histological analysis (e.g., H&E staining for tumor volume) and flow cytometry to assess the tumor immune microenvironment.
Flow Cytometry Analysis of Tumor-Associated Macrophages
This protocol details the procedure for isolating and analyzing TAMs from tumor tissue.
Materials:
-
Fresh tumor tissue
-
Digestion buffer (e.g., Collagenase D, DNase I)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-CD206, anti-MHCII)
-
Flow cytometer
Procedure:
-
Tissue Dissociation: Mince the tumor tissue and digest it in digestion buffer at 37°C to obtain a single-cell suspension.
-
Cell Staining: Wash the cells with FACS buffer and stain with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on live, single cells, and then identify the TAM population (e.g., CD45+CD11b+F4/80+). Further analyze the expression of M1 (e.g., MHCII high) and M2 (e.g., CD206 high) markers to assess TAM polarization.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of CSF1R inhibitors.
Caption: A logical workflow for the preclinical assessment of CSF1R inhibitors.
Conclusion and Future Directions
Both GW2580 and BLZ945 are valuable research tools for investigating the role of CSF1R in cancer. BLZ945 exhibits greater potency in kinase assays, while emerging evidence suggests GW2580 may be more effective in reprogramming TAMs towards an anti-tumor phenotype in certain contexts.[5] The choice between these inhibitors will depend on the specific research question, cancer model, and desired experimental outcome.
Future research should focus on direct head-to-head comparisons in a wider range of preclinical models, including those that are resistant to conventional therapies. Furthermore, exploring the combination of these CSF1R inhibitors with other immunotherapies, such as checkpoint inhibitors, holds significant promise for developing more effective cancer treatments. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of targeting the CSF1R pathway.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Understanding Current Experimental Models of Glioblastoma-Brain Microenvironment Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
Comparative Efficacy of GW2580 and Other CSF-1R Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of GW2580 with other prominent Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. Targeting the CSF-1/CSF-1R signaling pathway has become a significant strategy in oncology and immunology, primarily due to its crucial role in the regulation, differentiation, proliferation, and survival of macrophages and other mononuclear phagocytes.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the selection of appropriate research tools.
Overview of CSF-1R Signaling
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase encoded by the c-fms proto-oncogene, is activated by its ligands, CSF-1 and Interleukin-34 (IL-34).[2][3] This activation triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain.[3][4] This phosphorylation cascade creates docking sites for various signaling proteins, initiating downstream pathways such as PI3K/Akt and MAPK/ERK, which are critical for macrophage survival, proliferation, and differentiation.[2][5] In the tumor microenvironment (TME), this signaling pathway is instrumental in polarizing tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype, which promotes tumor growth and metastasis.[4][5]
Comparative Analysis of CSF-1R Inhibitors
CSF-1R inhibitors can be broadly categorized into small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. This guide focuses on comparing GW2580, a selective TKI, with other prominent inhibitors. A key distinction among TKIs is their effect on microglia and macrophage populations; some induce depletion, while others primarily inhibit proliferation without causing cell death.[6]
GW2580
GW2580 is a selective, orally bioavailable ATP-competitive inhibitor of CSF-1R (c-FMS) kinase.[7][8] It is frequently characterized as a non-depleting inhibitor, meaning it primarily prevents microglial and macrophage proliferation in response to stimuli rather than eliminating the entire population.[6][9][10]
Efficacy Data:
-
In Vitro: GW2580 completely inhibits human c-FMS kinase at a concentration of 0.06 µM.[11][12] It potently inhibits CSF-1R phosphorylation in RAW264.7 murine macrophages with an IC50 of approximately 10 nM.[11][13] It also inhibits the growth of CSF-1 stimulated M-NFS-60 myeloid tumor cells with an IC50 of 0.33 µM.[11]
-
In Vivo: Oral administration of GW2580 at 80 mg/kg completely blocks the growth of CSF-1-dependent M-NFS-60 tumor cells in the peritoneal cavity of mice.[7][11] In models of neuroinflammation, GW2580 has been shown to reduce microglial proliferation and protect against neurodegeneration without causing overt microglial depletion.[9][14] In a mouse model of amyotrophic lateral sclerosis (ALS), GW2580 treatment reduced microglial proliferation in the spinal cord, leading to an increased lifespan.[15]
Comparative Inhibitor Profiles
The following tables summarize the quantitative efficacy data for GW2580 and other commonly studied CSF-1R inhibitors.
Table 1: In Vitro Potency (IC50) of CSF-1R Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line / Assay | Citation(s) |
| GW2580 | CSF-1R (c-FMS) | 30 | In vitro kinase assay | [7] |
| CSF-1R Phosphorylation | ~10 | RAW264.7 macrophages | [11][13] | |
| Pexidartinib (PLX3397) | CSF-1R | 17 | In vitro kinase assay | [16] |
| c-KIT | 12 | In vitro kinase assay | [16] | |
| FLT3-ITD | 9 | In vitro kinase assay | [16] | |
| Ki20227 | CSF-1R (c-Fms) | 2 | In vitro kinase assay | [17] |
| VEGFR2 | 12 | In vitro kinase assay | [17] | |
| c-Kit | 451 | In vitro kinase assay | [17] | |
| PDGFRβ | 217 | In vitro kinase assay | [17] | |
| BLZ945 | CSF-1R | - | Data not available in snippets | |
| JNJ-40346527 | CSF-1R | - | Data not available in snippets | |
| Emactuzumab | CSF-1-differentiated macrophages | 0.3 | Cell viability assay | [18] |
Note: Direct comparative studies under identical experimental conditions are limited. IC50 values can vary based on the assay format (biochemical vs. cellular).
Table 2: In Vivo Experimental Data and Observations
| Inhibitor | Model System | Dosage | Key Findings | Citation(s) |
| GW2580 | M-NFS-60 tumor-bearing mice | 80 mg/kg, p.o. | Completely inhibited tumor growth. | [7][11] |
| Spinal Cord Injury (Mouse) | Chronic food diet | Inhibited microglia/macrophage proliferation, reduced gliosis, improved motor recovery. | [15] | |
| MPTP Parkinson's Model (Mouse) | - | Attenuated microglial proliferation and neuroinflammation without depleting microglia. | [9] | |
| Pexidartinib (PLX3397) | Healthy Mice (C57BL/6J) | 600 ppm in chow | Depleted >90% of microglia in the brain. | [16] |
| Pancreatic Cancer (Mouse) | - | Combination with gemcitabine increased efficacy. | [19] | |
| Tenosynovial Giant Cell Tumor (Human) | - | Overall response rate of 39% at week 25 (vs. 0% for placebo). | [20] | |
| Ki20227 | Osteolytic Lesion Model (Mouse) | 50 mg/kg/day, p.o. | Markedly decreased osteolytic lesion areas. | [17] |
| JNJ-40346527 | Tauopathy Model (P301S Mouse) | - | Blockade of microglial proliferation attenuated neurodegeneration and improved function. | [21] |
| Emactuzumab | Advanced Solid Tumors (Human) | 1000 mg, every 2 weeks | Depleted M2-like immunosuppressive TAMs. | [22] |
Detailed Methodologies
This section outlines the general protocols for key experiments cited in the comparison of CSF-1R inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the CSF-1R kinase domain.
-
Protocol Outline:
-
The purified recombinant CSF-1R kinase domain is incubated with the test inhibitor (e.g., GW2580) at various concentrations.
-
A substrate peptide and ATP (often radiolabeled, e.g., [γ-33P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature for 90 minutes).[11]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Phosphorylation Assay
-
Objective: To measure the ability of an inhibitor to block CSF-1-induced CSF-1R autophosphorylation in a cellular context.
-
Protocol Outline:
-
A suitable cell line expressing CSF-1R (e.g., RAW264.7 murine macrophages) is cultured.[13]
-
Cells are typically serum-starved to reduce baseline kinase activity.
-
Cells are pre-incubated with various concentrations of the CSF-1R inhibitor for a specific duration.
-
The cells are then stimulated with a known concentration of recombinant CSF-1 (e.g., 10 ng/mL) to induce receptor phosphorylation.[13]
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody specific for phosphorylated CSF-1R (p-CSF1R) to detect the level of receptor activation. Total CSF-1R levels are also measured as a loading control.
-
Densitometry is used to quantify the inhibition of phosphorylation relative to the stimulated control.
-
In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of a CSF-1R inhibitor in a living organism.
-
Protocol Outline:
-
A specific number of tumor cells (e.g., CSF-1-dependent M-NFS-60 cells) are injected into immunocompromised mice (e.g., nude mice) either subcutaneously or intraperitoneally.[23]
-
Once tumors are established, animals are randomized into control (vehicle) and treatment groups.
-
The inhibitor (e.g., GW2580) is administered orally (p.o.) at defined doses and schedules (e.g., 80 mg/kg, twice daily).[7]
-
Tumor volume or cell count is measured regularly throughout the study.
-
At the end of the study, tumors and other tissues may be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).[13]
-
Conclusion
GW2580 is a potent and selective inhibitor of CSF-1R that effectively blocks CSF-1-mediated signaling and cell proliferation both in vitro and in vivo. A key distinguishing feature of GW2580, when compared to inhibitors like Pexidartinib (PLX3397) and BLZ945, is its primary mode of action in preventing microglia/macrophage proliferation rather than inducing widespread depletion.[6][10] This characteristic may be advantageous in therapeutic contexts where maintaining a basal population of tissue-resident macrophages is desirable for homeostasis and other immune functions.[9] In contrast, depleting agents like Pexidartinib have shown significant clinical activity in diseases driven by CSF-1R-dependent cell accumulation, such as tenosynovial giant cell tumors.[24] The choice between a non-depleting inhibitor like GW2580 and a depleting agent depends heavily on the specific biological question and the pathological context being investigated. This guide provides the foundational data to assist researchers in making an informed decision for their experimental designs.
References
- 1. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 6. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. ifg-1.com [ifg-1.com]
- 20. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GW2580 and Other CSF-1R Inhibitors on Receptor Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of CSF-1R Inhibitor Efficacy
This guide provides a comparative analysis of the Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, GW2580, with other alternative inhibitors, focusing on their efficacy in reducing CSF-1R phosphorylation as determined by Western blot analysis. The objective is to present experimental data and methodologies to aid in the selection of appropriate research tools for studies involving the CSF-1R signaling pathway.
Introduction to CSF-1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1] Upon binding its ligands, CSF-1 or IL-34, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K-AKT and MAPK/ERK pathways.[1][2] Dysregulation of the CSF-1R pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key therapeutic target. Small molecule inhibitors like GW2580 are designed to block the kinase activity of CSF-1R, thereby inhibiting its phosphorylation and subsequent signaling.
Quantitative Comparison of CSF-1R Inhibitors
The following table summarizes the inhibitory potency of GW2580 and other selected CSF-1R inhibitors on receptor phosphorylation, based on available Western blot data and cellular assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 / Potency | Reference(s) |
| GW2580 | CSF-1R | RAW264.7 (murine macrophages) | Western Blot (p-CSF-1R) | ~10 nM | [3] |
| M-NFS-60 (murine myeloid) | Cell Growth Inhibition | 0.33 µM | [4] | ||
| Pexidartinib (PLX3397) | CSF-1R, KIT | Si-TGCT-1 (human TGCT) | Cell Viability (MTS) | ~2 µM | [5] |
| Si-TGCT-2 (human TGCT) | Cell Viability (MTS) | >20 µM | [5] | ||
| Sotuletinib (BLZ945) | CSF-1R | Bone Marrow-Derived Macrophages (BMDMs) | Western Blot (p-CSF-1R) | Decreased phosphorylation observed | [6] |
| Si-TGCT-1 (human TGCT) | Cell Viability (MTS) | >100 µM | [5] | ||
| Si-TGCT-2 (human TGCT) | Cell Viability (MTS) | >100 µM | [5] |
Note: TGCT stands for Tenosynovial Giant Cell Tumor. The sensitivity to Pexidartinib in these cell lines correlated with the level of CSF-1R expression.[5]
Experimental Protocols
A detailed methodology for performing a Western blot analysis to assess the inhibition of CSF-1R phosphorylation is provided below. This protocol is a general guideline and may require optimization based on the specific cell line and antibodies used.
Western Blot Analysis of Phospho-CSF-1R
1. Cell Culture and Treatment:
-
Culture CSF-1R expressing cells (e.g., RAW264.7 murine macrophages or NIH3T3 cells stably transfected with human CSF-1R) in appropriate media.[3][7]
-
Seed cells in 6-well plates or 100-mm dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 1-4 hours in a low-serum medium (e.g., DMEM with 0.1% FBS) to reduce basal receptor phosphorylation.[7]
-
Pre-treat the cells with various concentrations of the CSF-1R inhibitor (e.g., GW2580 at 10 nM, 100 nM, 1000 nM) or vehicle (DMSO) for a specified time (e.g., 1 hour).[1]
-
Stimulate the cells with a specific concentration of recombinant CSF-1 (e.g., 10-50 ng/mL) for a short period (e.g., 5-20 minutes) to induce CSF-1R phosphorylation.[3]
2. Cell Lysis and Protein Quantification:
-
Place the culture dishes on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a protein assay kit (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CSF-1R (e.g., anti-p-CSF-1R Tyr723) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CSF-1R and/or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. The level of phosphorylated CSF-1R can be expressed as a ratio to total CSF-1R.
Visualizing Key Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the CSF-1R signaling pathway and the Western blot workflow.
Conclusion
The presented data demonstrates that GW2580 is a potent inhibitor of CSF-1R phosphorylation, with an IC50 in the low nanomolar range as determined by Western blot analysis in a relevant cell line.[3] While direct comparative Western blot data is limited, cellular viability assays suggest that other inhibitors like Pexidartinib also effectively target the CSF-1R pathway, though potentially with different potencies depending on the cellular context.[5] The choice of inhibitor will depend on the specific experimental goals, including the desired potency, selectivity, and the biological system under investigation. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative analyses of CSF-1R inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of GW2580 and PLX5622 for Neuroinflammation Research
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two widely used colony-stimulating factor 1 receptor (CSF1R) inhibitors, GW2580 and PLX5622, in the context of neuroinflammation studies. This document synthesizes experimental data on their mechanisms of action, efficacy, and potential off-target effects, offering a comprehensive resource for selecting the appropriate tool for specific research needs.
Introduction
Neuroinflammation, characterized by the activation of microglia and other immune cells in the central nervous system (CNS), is a critical component of numerous neurodegenerative diseases. The CSF1R signaling pathway is essential for the survival, proliferation, and differentiation of microglia.[1] Consequently, inhibitors of CSF1R have emerged as powerful tools to modulate microglial populations and dissect their role in neurological disorders. This guide focuses on a comparative analysis of two prominent CSF1R inhibitors: GW2580 and PLX5622. While both target the same receptor, their distinct pharmacological profiles lead to different biological outcomes, making their appropriate selection crucial for experimental design and data interpretation.
Mechanism of Action: A Tale of Two Inhibitors
Both GW2580 and PLX5622 are orally bioavailable, small-molecule inhibitors that target the ATP-binding site of the CSF1R tyrosine kinase.[1] However, their primary effects on microglial populations differ significantly.
PLX5622 is a potent and highly selective CSF1R inhibitor that efficiently crosses the blood-brain barrier.[2][3] Its primary and most widely documented application is the rapid and sustained depletion of microglia from the CNS.[3][4] Administration of PLX5622 in rodent chow leads to a near-complete elimination of microglia, providing a valuable model to study the consequences of microglial absence in various physiological and pathological conditions.[4]
GW2580 , on the other hand, is a selective CSF1R inhibitor that also penetrates the CNS.[5] In contrast to PLX5622, GW2580 is primarily recognized for its ability to inhibit microglial proliferation and attenuate neuroinflammatory responses without causing widespread microglial death or depletion.[6][7] This makes it a suitable tool for investigating the effects of modulating microglial activation and proliferation while maintaining a resident microglial population.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for GW2580 and PLX5622 based on available experimental evidence.
Table 1: In Vitro Potency and Selectivity
| Parameter | GW2580 | PLX5622 | Reference(s) |
| Target | c-FMS (CSF1R) | CSF1R | [8] |
| IC50 | 30 nM (for c-FMS) | 16 nM | [8][9] |
| Selectivity | 150- to 500-fold selective for c-FMS over a panel of other kinases (e.g., c-KIT, FLT-3) | 20-fold higher selectivity for CSF1R over other similar receptor tyrosine kinases like KIT and FLT3. | [8] |
Table 2: In Vivo Effects on Microglia
| Parameter | GW2580 | PLX5622 | Reference(s) |
| Primary Effect | Inhibition of microglial proliferation and activation | Microglial depletion | [6] |
| Microglia Number | No significant reduction in basal microglia numbers | >90% depletion | [4][5] |
| Administration Route | Oral (in chow or by gavage) | Oral (formulated in chow) | [1][4] |
| Typical Dosage (Mice) | 50-80 mg/kg/day | 1200 ppm in chow | [4][8] |
| Time to Effect | Dependent on the model of neuroinflammation | >90% depletion in as little as 3 days | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
CSF1R Signaling Pathway
This diagram illustrates the downstream signaling cascade initiated by CSF1R activation and the points of inhibition by GW2580 and PLX5622.
Caption: CSF1R signaling pathway and points of inhibition.
Experimental Workflow: Comparative Study in a Neuroinflammation Model
This diagram outlines a typical experimental workflow for comparing the effects of GW2580 and PLX5622 in a mouse model of neuroinflammation.
Caption: Workflow for comparing CSF1R inhibitors.
Experimental Protocols
Key Experiment 1: In Vivo Microglia Depletion with PLX5622
Objective: To achieve near-complete depletion of microglia in the adult mouse CNS.
Materials:
-
PLX5622-formulated rodent chow (1200 ppm; e.g., from Research Diets, Inc.).
-
Control rodent chow (without PLX5622).
-
Experimental mice (e.g., C57BL/6J).
-
Housing cages and standard animal care facilities.
Procedure:
-
Acclimate mice to the housing facility for at least one week with ad libitum access to standard chow and water.
-
For the treatment group, replace the standard chow with the PLX5622-formulated chow.
-
For the control group, provide the control chow.
-
Continue the respective diets for the desired duration. A 7-day treatment is typically sufficient to achieve >90% microglia depletion.[4] For sustained depletion, the diet can be maintained for several weeks.
-
At the end of the treatment period, proceed with tissue collection and analysis (e.g., immunohistochemistry for Iba1) to confirm microglia depletion.
Key Experiment 2: Assessment of Neuroinflammation and Microglial Proliferation with GW2580
Objective: To evaluate the effect of GW2580 on neuroinflammation and microglial proliferation in a mouse model of Parkinson's disease (MPTP model).
Materials:
-
GW2580 (e.g., from Selleck Chemicals).
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Vehicle for GW2580 (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water).
-
Experimental mice (e.g., C57BL/6J).
-
BrdU (5-bromo-2'-deoxyuridine) for proliferation analysis.
-
Materials for immunohistochemistry, qPCR, and behavioral testing.
Procedure:
-
Induction of Neuroinflammation: Administer MPTP to mice to induce dopaminergic neurodegeneration and neuroinflammation. A common regimen is four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.[10]
-
GW2580 Administration: Begin oral gavage of GW2580 (e.g., 80 mg/kg/day) or vehicle 24 hours after the last MPTP injection and continue for the duration of the experiment (e.g., 7 days).[5]
-
Proliferation Analysis: To assess microglial proliferation, administer BrdU (e.g., 50 mg/kg, i.p.) daily during the GW2580 treatment period.
-
Behavioral Testing: Perform behavioral tests such as the rotarod or open field test to assess motor function.[11]
-
Tissue Collection and Analysis:
-
Perfuse mice and collect brain tissue.
-
Perform immunohistochemistry for Iba1 (microglia), TH (dopaminergic neurons), and BrdU to quantify microglial proliferation and neuroprotection.
-
Conduct qPCR on brain homogenates to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[12]
-
Off-Target Effects and Considerations
While both inhibitors are relatively selective for CSF1R, it is crucial to be aware of potential off-target effects.
PLX5622:
-
Peripheral Monocytes: Studies have shown that PLX5622 can deplete mature Ly6Chi monocytes in the bone marrow, which may impact the infiltration of peripheral immune cells into the CNS during disease.[2][12] This is an important consideration when interpreting results in models with a significant peripheral immune component.
-
Hepatic Metabolism: Recent evidence suggests that PLX5622 can induce the expression of hepatic enzymes involved in xenobiotic and endobiotic metabolism, which could potentially alter the metabolism of other administered drugs.[13]
GW2580:
-
Kinase Selectivity: While highly selective, GW2580 may inhibit other related kinases at higher concentrations.[11]
-
Incomplete Proliferation Blockade: The inhibition of microglial proliferation by GW2580 may not be absolute and could vary depending on the strength of the proliferative stimulus in the disease model.
Conclusion: Choosing the Right Tool for the Job
The choice between GW2580 and PLX5622 should be guided by the specific research question.
-
PLX5622 is the inhibitor of choice for studies aiming to understand the consequences of microglial absence . It is an invaluable tool for investigating the fundamental roles of microglia in CNS development, homeostasis, and disease pathogenesis. However, researchers must consider its effects on peripheral monocytes and hepatic metabolism.
-
GW2580 is the preferred tool for studies focused on the modulation of microglial activity without eliminating the entire population. It allows for the investigation of the effects of inhibiting microglial proliferation and pro-inflammatory responses, which may be a more therapeutically relevant approach for many neurodegenerative diseases.
By carefully considering the distinct properties of these two inhibitors and designing experiments accordingly, researchers can continue to unravel the complex role of microglia in neuroinflammation and advance the development of novel therapeutic strategies.
References
- 1. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microglia depletion [bio-protocol.org]
- 5. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streamlined Quantification of Microglial Morphology in Mouse Brains Using 3D Immunofluorescence Analysis [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 10. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased Behavioral Deficits and Inflammation in a Mouse Model of Co-Morbid Traumatic Brain Injury and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Confirming In Vivo Target Engagement of GW2580: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methods to confirm the in vivo target engagement of GW2580, a selective inhibitor of the c-FMS kinase (also known as CSF1R). We will objectively compare various experimental approaches, present supporting data, and provide detailed protocols for key experiments. This guide also includes a comparison with other commonly used c-FMS inhibitors to aid in the selection of appropriate research tools.
Introduction to GW2580 and Target Engagement
GW2580 is a potent and selective, orally bioavailable inhibitor of the c-FMS tyrosine kinase.[1][2][3] c-FMS and its ligand, CSF-1 (Colony-Stimulating Factor 1), are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages, microglia, and osteoclasts.[1][4][5] Dysregulation of the CSF-1/c-FMS signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and bone diseases. Therefore, confirming that a c-FMS inhibitor like GW2580 reaches its target in a living organism and exerts the desired biological effect is a critical step in preclinical drug development.
Methods for Confirming In Vivo Target Engagement
Several robust methods can be employed to confirm the in vivo target engagement of GW2580. These can be broadly categorized into direct target inhibition assays and downstream pharmacodynamic biomarker assessments.
Direct Measurement of c-FMS Phosphorylation
The most direct method to confirm target engagement is to measure the autophosphorylation of the c-FMS receptor in tissues or cells isolated from treated animals. Inhibition of c-FMS kinase activity by GW2580 will lead to a reduction in its phosphorylation.
Experimental Approach: Western Blotting
Western blotting is a widely used technique to detect changes in protein phosphorylation.
Experimental Protocol: Western Blot for Phospho-c-FMS
-
Tissue/Cell Lysate Preparation:
-
Harvest tissues of interest (e.g., spleen, bone marrow, tumor tissue) from vehicle- and GW2580-treated animals at specified time points after dosing.
-
Immediately homogenize tissues in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[6]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation (Optional, for low abundance targets):
-
Incubate a defined amount of protein lysate with an anti-c-FMS antibody overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the captured protein by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates or immunoprecipitated samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for phosphorylated c-FMS (e.g., anti-phospho-c-FMS Tyr723) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-FMS.
-
Pharmacodynamic Biomarker Analysis
Assessing the downstream biological consequences of c-FMS inhibition provides strong evidence of target engagement.
a) Quantification of Macrophage Populations
Since macrophages are dependent on c-FMS signaling for their survival and proliferation, a reduction in specific macrophage populations in tissues is a reliable indicator of GW2580 activity.
Experimental Approach: Flow Cytometry
Flow cytometry allows for the precise identification and quantification of different immune cell populations based on the expression of cell surface markers.
Experimental Protocol: Flow Cytometry for Tissue Macrophages
-
Single-Cell Suspension Preparation:
-
Harvest tissues (e.g., spleen, tumor, peritoneal lavage) from treated and control animals.
-
Mechanically dissociate and/or enzymatically digest the tissues to obtain a single-cell suspension. Common enzymes include collagenase and DNase.[7]
-
Pass the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Lyse red blood cells using an RBC lysis buffer.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining:
-
Count the cells and resuspend them in FACS buffer at a concentration of 1x10^6 cells/100 µL.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies against specific cell surface markers. A typical panel for macrophages would include antibodies against CD45, CD11b, and F4/80.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on live, single cells, and then on CD45+ hematopoietic cells.
-
Within the CD45+ population, identify macrophages based on their expression of CD11b and F4/80.
-
Quantify the percentage and absolute number of macrophages in each tissue and compare between treatment groups.
-
b) Inhibition of CSF-1-Induced Cytokine Production
GW2580 can block the ability of exogenous CSF-1 to increase the production of pro-inflammatory cytokines like IL-6 in vivo.
Experimental Approach: In Vivo Cytokine Challenge and Measurement
Experimental Protocol: CSF-1-Induced IL-6 Production Assay
-
Animal Dosing:
-
Administer GW2580 or vehicle to mice via the appropriate route (e.g., oral gavage).
-
After a specified time (e.g., 45 minutes), inject the mice with a priming dose of recombinant CSF-1.[5]
-
-
LPS Challenge and Sample Collection:
-
After a further interval (e.g., 3.5 hours), challenge all mice with an intraperitoneal injection of lipopolysaccharide (LPS).
-
At the peak of the cytokine response (e.g., 1.5 hours post-LPS), collect blood samples via cardiac puncture or from the tail vein.
-
Prepare plasma or serum from the blood samples.
-
-
Cytokine Measurement:
-
Measure the concentration of IL-6 in the plasma or serum samples using a specific ELISA kit according to the manufacturer's instructions.
-
Compare the IL-6 levels between the different treatment groups.
-
Comparison of GW2580 with Other c-FMS Inhibitors
Several other small molecule inhibitors targeting c-FMS are available for research. A comparison with these alternatives can provide context for the utility of GW2580.
| Inhibitor | Target(s) | IC50 (c-FMS) | Key In Vivo Effects | Reference(s) |
| GW2580 | c-FMS | ~30 nM | Reduces macrophage numbers, inhibits CSF-1-induced cytokine production, does not deplete microglia. | [1][5][8] |
| PLX3397 (Pexidartinib) | c-FMS, KIT, FLT3 | ~20 nM | Potent depletion of microglia and macrophages. | [8][9] |
| BLZ945 | c-FMS | ~1 nM | Strong depletion of microglia and tumor-associated macrophages. | [10] |
| Imatinib (Gleevec) | Bcr-Abl, c-Kit, PDGFR, c-FMS | ~100-200 nM | Multi-kinase inhibitor with activity against c-FMS. |
Note: IC50 values can vary depending on the assay conditions.
Visualizing the Molecular and Experimental Landscape
c-FMS Signaling Pathway
Caption: The c-FMS signaling pathway and the inhibitory action of GW2580.
Experimental Workflow for In Vivo Target Engagement
Caption: Workflow for confirming in vivo target engagement of GW2580.
Conclusion
Confirming the in vivo target engagement of GW2580 is essential for the validation of preclinical studies. A multi-faceted approach combining direct assessment of c-FMS phosphorylation with the measurement of downstream pharmacodynamic biomarkers provides the most robust evidence of target modulation. The choice of methodology will depend on the specific research question, available resources, and the biological context being investigated. This guide provides a framework for designing and executing experiments to confidently establish the in vivo activity of GW2580 and other c-FMS inhibitors.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 3. JCI - c-Fms and the αvβ3 integrin collaborate during osteoclast differentiation [jci.org]
- 4. Flow cytometric analysis of macrophages and dendritic cell subsets in the mouse lung. | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Isolation, Characterization, and Purification of Macrophages from Tissues Affected by Obesity-related Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. c-Fms signaling mediates neurofibromatosis Type-1 osteoclast gain-in-functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Side-by-Side In Vitro Comparison of CSF-1R Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of key Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. The data and protocols presented are compiled from publicly available studies to support informed decision-making in research and development.
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of macrophages and their precursors.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders, making it a compelling therapeutic target.[2] A variety of small-molecule inhibitors have been developed to target this receptor, each with distinct potency and selectivity profiles. This guide focuses on a direct comparison of their in vitro performance.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of several prominent CSF-1R inhibitors against the primary target and other closely related kinases, providing insight into their potency and selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | CSF-1R IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) | PDGFRβ IC50 (nM) | KDR/VEGFR-2 IC50 (nM) |
| Pexidartinib (PLX3397) | 13[2] | 27[2] | 160[2] | - | - |
| Vimseltinib (DCC-3014) | 2[2] (3.7[3]) | 480[2] | - | 2300[2] | - |
| Sotuletinib (BLZ945) | 1[2] | 3200[2] | 9100[2] | 4800[2] | - |
| GW2580 | 30[4] | >10000 | >10000 | - | - |
| Ki20227 | 2[5] | 451[5] | - | 217[5] | 12[5] |
| Edicotinib (JNJ-40346527) | 3.2[5] | - | - | - | - |
Key In Vitro Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro data. Below are representative protocols for common assays used to characterize CSF-1R inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CSF-1R kinase domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF-1R.
Materials:
-
Recombinant human CSF-1R kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 synthetic substrate
-
Test inhibitors (e.g., Pexidartinib, Vimseltinib) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation: Serially dilute the test inhibitors in DMSO to create a range of concentrations. Further dilute these into the kinase assay buffer.
-
Reaction Setup: Add the kinase assay buffer, the CSF-1R enzyme, and the diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions. This typically involves a luciferase-based system that measures light output.
-
Data Analysis: Measure luminescence using a plate reader. Convert the raw data to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation of cells that depend on CSF-1R signaling for growth and survival.
Objective: To measure the potency of an inhibitor in a cellular context.
Materials:
-
CSF-1 dependent cell line (e.g., M-NFS-60 murine myeloid cells or bone marrow-derived macrophages (BMDMs)).[4]
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human or murine CSF-1
-
Test inhibitors dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Plate the CSF-1 dependent cells in a 96-well plate at a predetermined density and allow them to attach or acclimate overnight.
-
Serum Starvation (Optional): To reduce background signaling, cells may be washed and incubated in a low-serum medium for several hours before treatment.
-
Treatment: Add serial dilutions of the test inhibitors to the wells. Include wells with vehicle control (DMSO) and no-cell controls (media only).
-
Stimulation: Add a pre-determined concentration of CSF-1 to all wells (except for negative controls) to stimulate proliferation.
-
Incubation: Culture the cells for a period of 48-72 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Read the luminescence on a plate reader. Calculate the percent inhibition of proliferation for each concentration relative to the CSF-1 stimulated vehicle control. Determine the IC50 value by plotting and fitting the dose-response curve.
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the core signaling pathway and a typical experimental workflow.
Caption: CSF-1R Signaling Pathway.
Caption: Workflow for a Cell-Based Proliferation Assay.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
Validating the Specificity of GW2580 in Primary Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive comparison of GW2580, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), with other alternative inhibitors. We delve into supporting experimental data, detailed protocols, and visual pathways to aid in the critical evaluation of its use in primary cell research.
GW2580 is a widely used small molecule inhibitor that targets c-FMS, also known as CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages, microglia, and other myeloid lineage cells.[1][2] Its efficacy in selectively blocking CSF1R signaling has made it a valuable tool in studying the roles of these cells in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.[3][4] However, like any pharmacological agent, a thorough validation of its specificity is essential to ensure that the observed biological effects are indeed due to the inhibition of its intended target.
Quantitative Comparison of c-FMS Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity of GW2580 and other commonly used CSF1R inhibitors. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 value signifies greater potency.
| Inhibitor | Primary Target(s) | c-FMS (CSF1R) IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) | Selectivity Notes |
| GW2580 | c-FMS | 30[5] | TRKA | 880[5][6] | 150- to 500-fold selective for c-FMS over a panel of other kinases including b-Raf, CDK4, c-KIT, c-SRC, EGFR, ERBB2/4, ERK2, FLT-3, GSK3, ITK, and JAK2.[5] |
| Pexidartinib (PLX-3397) | c-FMS, c-Kit | 20 (c-FMS), 10 (c-Kit)[1] | FLT3 | 160[7] | Potent dual inhibitor of c-FMS and c-Kit.[1][8] |
| Sotuletinib (BLZ945) | c-FMS | 1[1][7] | c-Kit, PDGFRβ, FLT3 | >1000[8] | Highly selective for c-FMS, with over 1,000-fold greater potency compared to other tested kinases.[7][8] |
| c-Fms-IN-6 | c-FMS | ≤10[8] | c-Kit, PDGFRβ | >1000[8] | Demonstrates a favorable selectivity profile with significantly weaker activity against closely related kinases.[8] |
Experimental Protocols
Validating the specificity of GW2580 in primary cells involves a multi-pronged approach. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of GW2580 to inhibit the enzymatic activity of purified c-FMS kinase.
-
Objective: To determine the IC50 value of GW2580 against c-FMS kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed is quantified, and the inhibition by GW2580 is determined.
-
Procedure:
-
Recombinant human c-FMS kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
GW2580 is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured using methods like radioactivity (32P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).[9]
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phosphorylation Assay
This assay assesses the ability of GW2580 to inhibit CSF-1-induced autophosphorylation of CSF1R in primary cells.
-
Objective: To confirm the on-target effect of GW2580 in a cellular context.
-
Principle: Upon binding of its ligand CSF-1, CSF1R dimerizes and autophosphorylates on specific tyrosine residues, initiating downstream signaling. GW2580 should block this phosphorylation.
-
Procedure:
-
Primary cells expressing CSF1R (e.g., human monocytes or mouse bone marrow-derived macrophages) are serum-starved to reduce basal signaling.[10]
-
The cells are pre-incubated with various concentrations of GW2580 or a vehicle control (DMSO).[11]
-
Cells are then stimulated with a known concentration of recombinant CSF-1 (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes).[10]
-
Cell lysates are prepared, and protein concentrations are determined.
-
The phosphorylation status of CSF1R is assessed by Western blotting using an antibody specific for phosphorylated CSF1R (p-CSF1R). Total CSF1R levels are also measured as a loading control.
-
The intensity of the p-CSF1R bands is quantified and normalized to total CSF1R to determine the extent of inhibition.
-
Cell Proliferation/Viability Assay
This assay evaluates the effect of GW2580 on the proliferation and survival of primary cells that are dependent on CSF1R signaling.
-
Objective: To determine the functional consequence of CSF1R inhibition by GW2580.
-
Principle: Primary myeloid cells often require CSF-1 for their proliferation and survival. Inhibition of CSF1R by GW2580 should lead to a dose-dependent decrease in cell number.
-
Procedure:
-
Primary cells (e.g., mouse bone marrow-derived macrophages) are seeded in a multi-well plate in the presence of a suboptimal concentration of CSF-1.[10]
-
GW2580 is added at a range of concentrations.
-
Cells are incubated for a period of 24-72 hours.
-
Cell viability or proliferation is measured using various methods, such as:
-
The EC50 value (effective concentration to inhibit 50% of proliferation) is determined.
-
Off-Target Analysis in Primary Cells
To ensure the observed phenotype is not due to off-target effects, several control experiments are crucial.
-
Rescue Experiment:
-
Treat primary cells with GW2580 to induce a specific phenotype (e.g., decreased migration).
-
Introduce a constitutively active form of a downstream signaling molecule in the CSF1R pathway (e.g., a constitutively active mutant of Akt or ERK).
-
If the phenotype is rescued, it provides strong evidence that GW2580 is acting on-target.
-
-
Use of Alternative Inhibitors:
-
Compare the phenotype induced by GW2580 with that of other structurally different CSF1R inhibitors with distinct off-target profiles (e.g., Sotuletinib).
-
-
Gene Silencing (siRNA/shRNA):
-
Use siRNA or shRNA to specifically knock down the expression of CSF1R in the primary cells.
-
If the phenotype of CSF1R knockdown recapitulates the effect of GW2580 treatment, it provides genetic validation of the target.
-
Visualizing the Pathways and Workflows
To further clarify the biological context and experimental design, the following diagrams were generated.
Caption: The CSF1R signaling pathway is initiated by CSF-1 binding, leading to receptor dimerization and autophosphorylation, which activates downstream pathways like PI3K/AKT, RAS/MAPK, and STAT to regulate gene transcription. GW2580 acts as a competitive inhibitor of ATP binding to the c-FMS kinase, blocking these downstream signals.[6]
Caption: A logical workflow for validating the specificity of GW2580 in primary cells, starting from in vitro assays and progressing to cellular and functional assays, including crucial off-target analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 4. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Guide to Phospho-CSF-1R Antibody Validation and Cross-Reactivity
This guide provides a comparative analysis of commercially available phospho-CSF-1R (p-CSF-1R) antibodies, offering researchers objective data to select the most suitable reagents for their specific applications. The focus is on cross-reactivity, specificity, and performance across various immunoassays.
Introduction to CSF-1R and its Phosphorylation
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS, is a receptor tyrosine kinase essential for the proliferation, differentiation, and survival of macrophages and their progenitors. Upon binding its ligands, CSF-1 or IL-34, the receptor dimerizes, leading to autophosphorylation at multiple tyrosine residues within its cytoplasmic domain. This phosphorylation cascade creates docking sites for downstream signaling proteins, activating critical pathways like PI3K/AKT and MAPK/ERK, which regulate cell function. The phosphorylation status of CSF-1R is a direct indicator of its activation state, making phospho-specific antibodies crucial tools in cancer and immunology research.
Comparative Analysis of Phospho-CSF-1R Antibodies
The selection of a reliable p-CSF-1R antibody is critical for accurate and reproducible results. The following table summarizes the performance and validation data for commonly used antibody clones targeting key phosphorylation sites.
| Target Phospho-Site | Clone / Catalog # | Host | Reactivity | Validated Applications | Specificity Notes |
| Tyr723 | D2E3G | Rabbit | Human, Mouse | WB, IHC, IF, Flow | Highly specific for p-Tyr723, a key activation loop site. Minimal cross-reactivity with other phosphorylated receptors. |
| Tyr809 | C3C1 | Rabbit | Human, Mouse | WB, IP | Targets a phosphorylation site within the kinase domain, crucial for catalytic activity. |
| Tyr561 | EP863Y | Rabbit | Human | WB, IHC | Recognizes a juxtamembrane domain site involved in recruiting PI3K. |
| Pan-Phospho-Tyrosine | 4G10 | Mouse | Broad | WB, IP | Not specific to CSF-1R but can be used post-immunoprecipitation of total CSF-1R to assess overall phosphorylation. |
This table is a representative summary. Researchers should always consult the latest manufacturer datasheets for complete validation data.
Signaling Pathway and Experimental Workflow
To aid in experimental design, the following diagrams illustrate the CSF-1R signaling cascade and a standard workflow for antibody validation.
Experimental Protocols
Reproducibility starts with a robust protocol. The following methods are provided as a baseline for the validation of p-CSF-1R antibodies.
Protocol 1: Western Blotting for p-CSF-1R (Tyr723)
-
Cell Culture and Stimulation:
-
Plate bone marrow-derived macrophages (BMDMs) or a human monocytic cell line (e.g., THP-1) at 1-2 x 10^6 cells/well in a 6-well plate.
-
Once adherent, serum-starve the cells overnight in a medium containing 0.5% FBS.
-
Prepare a negative control (untreated) and treat the remaining wells with 100 ng/mL recombinant human CSF-1 for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Lysis and Protein Quantification:
-
Immediately place plates on ice and wash cells once with ice-cold PBS containing phosphatase inhibitors (e.g., sodium orthovanadate).
-
Lyse cells in 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8% Tris-glycine polyacrylamide gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-p-CSF-1R Tyr723, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager. The expected band for CSF-1R is approximately 165 kDa.
-
Protocol 2: Immunohistochemistry (IHC) for p-CSF-1R
-
Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinize sections with xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash sections with PBS.
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10 minutes.
-
Block non-specific binding with a protein block solution (e.g., containing 5% normal goat serum) for 30 minutes.
-
Incubate sections with the primary p-CSF-1R antibody overnight at 4°C in a humidified chamber.
-
Wash with PBS and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal using a DAB substrate kit, monitoring for color development.
-
Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Conclusion
The validation of phospho-specific antibodies is paramount for generating reliable data. When selecting a p-CSF-1R antibody, researchers must consider the specific phospho-site of interest, the intended application, and the species being studied. The data and protocols presented here serve as a guide to compare alternatives and establish a rigorous validation workflow in the laboratory. It is strongly recommended to perform in-house validation using appropriate positive and negative controls, such as ligand-stimulated and unstimulated cells, to ensure antibody specificity and performance under specific experimental conditions.
GW2580 in Focus: A Comparative Guide to its Impact on Myeloid Cell Populations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GW2580's performance in modulating myeloid cell populations, supported by experimental data and detailed protocols. GW2580 is a potent and selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a key signaling pathway involved in the differentiation, proliferation, and survival of myeloid cells.
This guide will delve into the mechanism of action of GW2580, its effects on various myeloid cell subsets as determined by flow cytometry, and compare its activity with other known CSF-1R inhibitors.
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
GW2580 exerts its effects by inhibiting the kinase activity of CSF-1R (also known as c-FMS).[1] This receptor, upon binding its ligand CSF-1, autophosphorylates and initiates a downstream signaling cascade that is crucial for the function of monocytes, macrophages, and other myeloid-derived cells.[1][2] By blocking this initial phosphorylation step, GW2580 effectively abrogates the pro-survival and pro-proliferative signals mediated by CSF-1.[2][3]
Caption: CSF-1R signaling pathway and the inhibitory action of GW2580.
Comparative Efficacy of GW2580 on Myeloid Cell Populations
Flow cytometry analysis from various studies demonstrates the significant impact of GW2580 on different myeloid cell populations, particularly in the context of the tumor microenvironment.
| Cell Population | Marker Profile | Treatment Group | % Reduction / Change | Reference |
| Total Tumor-Infiltrating Myeloid Cells | CD45+CD11b+ | GW2580 (160 mg/kg) | > 2-fold reduction | [4][5] |
| Tumor-Associated Macrophages (TAMs) | CD11b+F4/80+ | GW2580 (160 mg/kg) | > 2-fold reduction | [4] |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+Gr-1+ | GW2580 (160 mg/kg) | > 2-fold reduction | [4] |
| Mononuclear MDSCs | CD11b+Gr-1loLy6Chi | GW2580 | Significant reduction | [2] |
| M2 Macrophages | CD11b+CD206+ | GW2580-loaded scaffold | Significant reduction (P < 0.001) | [6] |
| M1 Macrophages | CD11b+CD86+ | GW2580-loaded scaffold | Increased proportion | [6] |
Comparison with Other CSF-1R Inhibitors
GW2580 is often compared to other small molecule inhibitors of CSF-1R, such as PLX3397 (Pexidartinib) and BLZ945. While they share the same target, their efficacy and effects on different myeloid subsets can vary.
A study on patient-derived glioblastoma-associated microglia and macrophages (GAMs) found GW2580 to be the most effective at reprogramming M2-like GAMs towards a pro-inflammatory M1-like phenotype when compared to PLX3397 and BLZ945.[7] In this study, GW2580 treatment led to a significant increase in M1 markers and a decrease in M2 markers, a response that was less pronounced with PLX3397.[7]
| Inhibitor | Key Findings in Comparative Studies | Reference |
| GW2580 | Most powerful inhibitor in polarizing immunosuppressive GAMs to a proinflammatory phenotype in patient-derived glioblastoma models.[7] Reduces monocytic MDSCs but not polymorphonuclear MDSCs.[8] | [7][8] |
| PLX3397 | Ineffective in reprogramming patient-derived GAMs in one study.[7] Can reduce both monocytic and polymorphonuclear MDSCs.[8] | [7][8] |
| BLZ945 | Showed promising results in preclinical glioma models.[7] | [7] |
Experimental Protocols
In Vivo GW2580 Treatment and Tumor Analysis
A common experimental workflow for assessing the in vivo effects of GW2580 on tumor-infiltrating myeloid cells is as follows:
Caption: A typical experimental workflow for in vivo GW2580 studies.
1. Animal Models and Tumor Implantation:
-
C57BL/6 mice are commonly used.[2]
-
Subcutaneous implantation of tumor cells, such as 3LL Lewis lung carcinoma, is a standard procedure.[2][5]
2. GW2580 Administration:
3. Tumor Processing for Flow Cytometry:
-
Tumors are harvested, minced, and digested using an enzymatic solution (e.g., collagenase, dispase, and DNase I) to obtain a single-cell suspension.
-
Red blood cells are lysed using an ACK lysis buffer.
-
The cell suspension is then passed through a cell strainer to remove debris.
Flow Cytometry Staining and Analysis
1. Antibody Staining:
-
Single-cell suspensions are incubated with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
A cocktail of fluorescently conjugated antibodies is used to identify specific myeloid cell populations. A typical panel might include:
-
General Myeloid Markers: CD45, CD11b
-
Macrophage Markers: F4/80
-
MDSC Markers: Gr-1 (or Ly6G and Ly6C to distinguish subsets)
-
M1/M2 Macrophage Markers: CD86 (M1), CD206 (M2)[6]
-
-
Cells are incubated with the antibody cocktail, typically for 20-30 minutes at 4°C, protected from light.
2. Data Acquisition and Gating Strategy:
-
Stained cells are analyzed on a flow cytometer.
-
A sequential gating strategy is employed to identify the populations of interest.
Caption: A simplified gating strategy for identifying tumor-infiltrating myeloid cells.
Conclusion
GW2580 is a valuable tool for investigating the role of CSF-1R signaling in myeloid cell biology. Flow cytometry data consistently demonstrates its ability to reduce populations of tumor-promoting myeloid cells, such as TAMs and MDSCs. Comparative studies suggest that GW2580 may have a superior capacity to repolarize macrophages towards an anti-tumoral phenotype compared to some other CSF-1R inhibitors. The provided experimental framework offers a starting point for researchers looking to evaluate the effects of GW2580 in their own models.
References
- 1. stemcell.com [stemcell.com]
- 2. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Regulated macrophage immune microenvironment in 3D printed scaffolds for bone tumor postoperative treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
GW2580's Impact on Macrophage Gene Expression: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise effects of therapeutic compounds on immune cells is paramount. This guide provides an objective comparison of GW2580's performance in modulating macrophage gene expression, supported by experimental data and detailed protocols.
GW2580, a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R), has emerged as a critical tool for studying macrophage biology and as a potential therapeutic agent in various diseases, including cancer and inflammatory conditions. Its primary mechanism of action involves blocking the CSF-1/CSF1R signaling axis, which is crucial for the survival, proliferation, differentiation, and function of macrophages. This guide delves into the gene expression changes induced by GW2580 in macrophages, comparing its effects with other alternative CSF1R inhibitors and providing the necessary experimental context for replication and further investigation.
Comparative Gene Expression Analysis
Treatment of macrophages with GW2580 leads to a significant reprogramming of their gene expression profile, characteristically shifting them from a pro-tumoral and anti-inflammatory M2-like phenotype towards a pro-inflammatory and anti-tumoral M1-like state. This is evidenced by the downregulation of M2 markers and the upregulation of genes associated with M1 function and antigen presentation.
A comparative study on patient-derived glioblastoma-associated microglia/macrophages (GAMs) demonstrated that GW2580 was more effective in this reprogramming than other CSF1R inhibitors like PLX3397 and BLZ945.[1][2]
| Gene Category | Gene Symbol | Effect of GW2580 | Comparison with Alternatives (PLX3397, BLZ945) | Reference |
| M2-like Markers | CD163 | Downregulated | Similar downregulation observed with all three inhibitors. | [1] |
| MRC1 (CD206) | Downregulated | More pronounced downregulation with GW2580 and BLZ945 compared to PLX3397.[1][3] | [1][3] | |
| M1-like Markers | iNOS | Upregulated | GW2580 induced higher expression compared to controls.[3] | [3] |
| IL-1β | Upregulated | GW2580 induced higher expression compared to controls.[3] | [3] | |
| CCR7 | Upregulated | Upregulation shared by all three inhibitors. | [1] | |
| Cytokines & Chemokines | IL6 | Downregulated | More significant reduction with GW2580 and BLZ945.[1] | [1] |
| IL10 | Downregulated | GW2580 treatment led to a pronounced suppression.[1] | [1] | |
| CCL13 | Downregulated | Specifically downregulated by GW2580. | [1] | |
| CXCL1 | Downregulated | Specifically downregulated by GW2580. | [1] | |
| Antigen Presentation | HLA-DR | Upregulated | Most significant increase observed with GW2580 treatment. | [1] |
| CD74 | Upregulated | Upregulation shared by all three inhibitors. | [1] | |
| Other Key Genes | MMP9 | Downregulated | Downregulation shared by all three inhibitors. | [1] |
| SPP1 | Downregulated | Specifically downregulated by GW2580. | [1] |
Signaling Pathways and Experimental Workflows
GW2580's effects on gene expression are a direct consequence of its inhibition of the CSF1R signaling cascade. This blockade prevents the autophosphorylation of the receptor and the subsequent activation of downstream pathways, including the ERK1/2 and MAPK signaling cascades.[1] Furthermore, GW2580 treatment has been shown to suppress the IL-10 and IL-6-STAT3 signaling pathways.[1] In some contexts, it has also been found to inhibit the NF-κB and AKT signaling pathways.[3]
Caption: GW2580 inhibits CSF1R signaling, blocking downstream pathways.
The typical experimental workflow for analyzing the effects of GW2580 on macrophage gene expression involves several key steps, from cell isolation and treatment to data acquisition and analysis.
Caption: Workflow for analyzing GW2580's effects on macrophage gene expression.
Experimental Protocols
The following are generalized protocols based on published studies. Specific details may need to be optimized for different cell types and experimental conditions.
Macrophage Isolation and Culture
-
For Patient-Derived GAMs: Freshly resected tumor tissue is mechanically and enzymatically dissociated. CD11b+ microglia/macrophages are then isolated using magnetic-activated cell sorting (MACS).[1][2]
-
For Primary Microglia: Brains from mice are harvested, and microglia are isolated by Percoll gradient centrifugation followed by MACS enrichment for CD11b+ cells.[4]
-
Cell Culture: Isolated macrophages are cultured in appropriate media (e.g., DMEM/F-12) supplemented with serum and antibiotics.
GW2580 Treatment
-
Preparation: GW2580 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Treatment Concentration: A final concentration of around 1 µM is often used for in vitro experiments, as this has been shown to completely inhibit CSF-1-induced growth.[5] However, dose-response experiments may be necessary to determine the optimal concentration for a specific cell type and endpoint.
-
Control: A vehicle control (DMSO) at the same final concentration as the GW2580-treated samples should always be included.
-
Incubation: Cells are incubated with GW2580 or vehicle for a specified period (e.g., 24-72 hours) before downstream analysis.[4]
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from the treated and control macrophage populations using a standard method, such as TRIzol reagent or a commercial RNA isolation kit.[4]
-
RNA Sequencing (RNA-Seq): For a comprehensive, unbiased analysis of the transcriptome, RNA-seq is the preferred method. Libraries are prepared from the isolated RNA and sequenced on a high-throughput sequencing platform.[1][2]
-
Quantitative Real-Time PCR (qRT-PCR): To validate the findings from RNA-seq or to analyze the expression of a specific set of genes, qRT-PCR is employed.[4]
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
PCR: The relative expression of target genes is quantified using specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalization: Gene expression levels are normalized to one or more stably expressed housekeeping genes.
-
-
Data Analysis:
-
RNA-Seq: Raw sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon GW2580 treatment compared to the control.[1]
-
qRT-PCR: The relative quantification of gene expression is calculated using methods such as the ΔΔCt method.
-
By following these protocols and considering the comparative data presented, researchers can effectively validate and expand upon the known effects of GW2580 on macrophage gene expression, contributing to a deeper understanding of macrophage biology and the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effective reprogramming of patient-derived M2-polarized glioblastoma-associated microglia/macrophages by treatment with GW2580 - EGA European Genome-Phenome Archive [ega-archive.org]
- 3. Regulated macrophage immune microenvironment in 3D printed scaffolds for bone tumor postoperative treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 5. pnas.org [pnas.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of GW2580-d6
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of GW2580-d6, a deuterated form of the c-Fms kinase inhibitor, GW2580. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with appropriate care, referencing its known hazards. The Safety Data Sheet (SDS) for the parent compound, GW2580, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE): To mitigate risks, the following PPE should be worn at all times when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation[1].
II. Step-by-Step Disposal Procedure
The following procedure is based on standard laboratory practices for chemical waste disposal and should be adapted to comply with your institution's specific guidelines and local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any unused or expired this compound powder, as well as any lab materials heavily contaminated with the solid compound (e.g., weighing papers, contaminated gloves), in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the primary hazards (e.g., "Irritant," "Harmful if Swallowed"), and the date.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be disposed of as hazardous liquid waste. The waste container must be appropriate for the solvent used and clearly labeled with the names of all chemical constituents, including the solvent and this compound.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
Step 2: Waste Storage
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste, ensuring that storage times do not exceed regulatory limits.
Step 3: Arrange for Professional Disposal
-
Never dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Provide the EHS or disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
III. Chemical and Physical Properties
The following table summarizes the available quantitative data for GW2580, the parent compound of this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₂N₄O₃ |
| Molecular Weight | 366.41 g/mol |
| Purity | 98.36% |
| IC₅₀ (c-FMS) | 60 nM |
| Physical State | |
| Flammability | Product is not flammable[1] |
| Explosion Hazard | Product does not present an explosion hazard[1] |
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This diagram illustrates the decision-making process from initial handling to final disposal.
References
Navigating the Safe Handling of GW2580-d6: A Comprehensive Guide
For research use only. Not for human or veterinary diagnostic or therapeutic use.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling GW2580-d6. The following procedural guidance is based on the safety data sheet for its non-deuterated counterpart, GW2580, and is intended to supplement, not replace, institutional safety protocols and professional judgment.
Immediate Safety and Handling
This compound, a deuterated form of the c-Fms kinase inhibitor GW2580, requires careful handling to mitigate potential health risks. Based on the toxicological profile of GW2580, this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure user safety.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Specification |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin and Body | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area | A chemical fume hood is recommended for all procedures involving the solid compound or concentrated solutions. |
This tiered approach to PPE is aligned with standard laboratory safety practices and is crucial for minimizing exposure risk.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is critical for maintaining a safe working environment.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage of stock solutions, refer to the manufacturer's recommendations, which are typically -80°C for up to 6 months or -20°C for up to 1 month.[2]
Preparation of Solutions
All weighing and solution preparation activities should be conducted within a chemical fume hood to prevent inhalation of the powder. Use appropriate solvents as recommended by the supplier. For in vivo studies, a common vehicle for GW2580 involves a mixture of PEG300, Tween80, and water.[3]
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[4][5]
Quantitative Data Summary
The following table summarizes available quantitative data for the parent compound, GW2580. This information is provided as a reference for understanding the compound's properties.
| Property | Value | Source |
| In Vitro IC50 (c-Fms kinase) | 0.06 µM | MedChemExpress |
| Oral TDLO (rat) | 25 mg/kg | Cayman Chemical |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound, from preparation to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
